Zoanthamine
Description
Structure
3D Structure
Properties
CAS No. |
93426-90-5 |
|---|---|
Molecular Formula |
C30H41NO5 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(3S,4R,9R,10R,12S,13S,14S,19S,21S)-3,6,10,13,14,19-hexamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione |
InChI |
InChI=1S/C30H41NO5/c1-16-10-20-23(21(32)11-16)18(3)24(34)25-26(20,4)15-30-28(6,27(25,5)13-22(33)36-30)7-8-29-12-17(2)9-19(35-29)14-31(29)30/h11,17-20,23,25H,7-10,12-15H2,1-6H3/t17-,18+,19-,20+,23-,25-,26-,27-,28-,29?,30?/m0/s1 |
InChI Key |
MHFATIOKBJDEOV-XXBWCJAGSA-N |
SMILES |
CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |
Isomeric SMILES |
C[C@H]1C[C@H]2CN3C(C1)(O2)CC[C@@]4(C35C[C@]6([C@@H]7CC(=CC(=O)[C@H]7[C@H](C(=O)[C@@H]6[C@@]4(CC(=O)O5)C)C)C)C)C |
Canonical SMILES |
CC1CC2CN3C(C1)(O2)CCC4(C35CC6(C7CC(=CC(=O)C7C(C(=O)C6C4(CC(=O)O5)C)C)C)C)C |
Synonyms |
zoanthamine |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Zoanthamine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoanthamine alkaloids, a unique class of marine metabolites, have garnered significant attention within the scientific community due to their complex chemical structures and potent biological activities. First discovered in the 1980s, these alkaloids are primarily isolated from marine zoanthids of the genus Zoanthus. Their intricate heptacyclic framework and diverse pharmacological properties, including anti-osteoporotic and neuroprotective effects, make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound alkaloids, presenting detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.
Introduction: The Dawn of a New Alkaloid Family
The journey into the world of this compound alkaloids began in the early 1980s with the isolation of this compound from a Zoanthus species.[1] These marine natural products are characterized by a complex and densely functionalized molecular architecture.[2] Structurally, they can be broadly categorized into two main types: Type I, which possesses a methyl group at the C-19 position, and Type II, which lacks this feature.[2] The unique azepane ring system is a hallmark of this alkaloid class.[2]
The initial discovery paved the way for the identification of a plethora of related compounds, each with its own distinct substitution patterns and stereochemistry. These structural variations contribute to a wide spectrum of biological activities, making the this compound family a fertile ground for natural product chemistry and pharmacology.
Extraction and Isolation: A Step-by-Step Protocol
The isolation of this compound alkaloids from their natural source, the marine colonial zoanthids, is a multi-step process that requires careful execution. The general workflow involves extraction from the biological matrix, followed by a series of chromatographic separations to isolate the individual alkaloids.
General Extraction Procedure
A common method for extracting alkaloids from marine invertebrates is an acid-base extraction, which leverages the basic nature of the nitrogen-containing compounds.[3]
Experimental Protocol: Acid-Base Extraction of this compound Alkaloids
-
Sample Preparation: The collected zoanthid specimens are typically frozen immediately after collection and then lyophilized to remove water. The dried material is then ground into a fine powder to maximize the surface area for extraction.
-
Initial Extraction: The powdered zoanthid material is extracted exhaustively with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and MeOH, at room temperature. This is often done by maceration or sonication to ensure efficient extraction of the metabolites.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned against a series of organic solvents with increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Acid-Base Partitioning: The alkaloid-rich fraction (often the EtOAc or n-BuOH fraction) is then subjected to an acid-base wash. The extract is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 5% HCl). The acidic aqueous layer, now containing the protonated alkaloids, is collected.
-
Liberation of Free Alkaloids: The acidic aqueous layer is then basified with a base (e.g., Na2CO3 or NH4OH) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Final Extraction: The basified aqueous solution is then extracted with an organic solvent like CH2Cl2 or EtOAc. The organic layers are combined, dried over anhydrous sodium sulfate (Na2SO4), and concentrated in vacuo to yield the total crude alkaloid extract.
Chromatographic Purification
The crude alkaloid extract is a complex mixture of different this compound analogues and other metabolites. Therefore, extensive chromatographic purification is necessary to isolate individual compounds.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Initial Fractionation (Normal-Phase Chromatography): The crude alkaloid extract is typically first fractionated using open column chromatography on silica gel. A solvent gradient of increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient, is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Intermediate Purification (Reversed-Phase Chromatography): Fractions containing compounds of interest are then subjected to further purification using reversed-phase chromatography. This can be done using a C18-functionalized silica gel column. A gradient of decreasing polarity, such as a MeOH-H2O or acetonitrile (ACN)-H2O gradient, is employed.
-
Final Purification (High-Performance Liquid Chromatography - HPLC): The final step in isolating pure alkaloids often involves semi-preparative or preparative High-Performance Liquid Chromatography (HPLC). A variety of columns can be used, including C18, phenyl-hexyl, or cyano-propyl columns, depending on the specific separation required. Isocratic or gradient elution with a suitable solvent system (e.g., ACN/H2O or MeOH/H2O, often with a modifier like 0.1% trifluoroacetic acid or formic acid) is used to obtain the pure compounds.
Structural Elucidation: Unraveling the Complexity
Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are crucial for elucidating the complex carbon skeleton and stereochemistry of this compound alkaloids. These include:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
-
X-ray Crystallography: When suitable crystals can be grown, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of the molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of representative this compound alkaloids.
Table 1: Spectroscopic Data for Selected this compound Alkaloids
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key ¹H NMR Signals (δ in ppm) | Key ¹³C NMR Signals (δ in ppm) | Source Organism |
| This compound | C₃₀H₄₁NO₅ | 512.3063 | 5.86 (s, H-16) | 198.7 (C-17), 160.2 (C-15), 125.4 (C-16) | Zoanthus sp. |
| Northis compound | C₂₉H₃₉NO₅ | 498.2906 | 5.88 (s, H-16) | 198.8 (C-17), 160.3 (C-15), 125.3 (C-16) | Zoanthus sp. |
| 3-acetoxynorthis compound | C₃₁H₄₁NO₇ | 540.2956 | 5.90 (s, H-16), 2.11 (s, OAc) | 198.5 (C-17), 172.3 (C=O, Ac), 160.0 (C-15) | Zoanthus cf. pulchellus[4][5] |
| Zoanide A | C₃₀H₃₉NO₇ | 526.2799 | 6.02 (s, H-16), 9.98 (s, CHO) | 204.3 (CHO), 196.5 (C-17), 161.8 (C-15) | Zoanthus vietnamensis[2] |
| Zoanide B | C₃₀H₃₇NO₆ | 520.2643 | 6.11 (s, H-16) | 197.1 (C-17), 162.3 (C-15), 126.1 (C-16) | Zoanthus vietnamensis |
Table 2: Bioactivity Data for Selected this compound Alkaloids
| Compound | Biological Activity | Assay | Result |
| Northis compound | Anti-osteoporotic | Inhibition of IL-6 secretion in MC3T3-E1 cells | Active |
| Northis compound | Anti-osteoporotic | Suppression of bone loss in ovariectomized mice | Significant suppression of bone weight decrease[6] |
| Zoanides B, 3, 8, 9, 15 | Neuroprotective | Protection against paclitaxel-induced neurite damage | Significant protection[3][7] |
| 3-acetoxynorthis compound | Anti-neuroinflammatory | Inhibition of ROS generation in BV-2 microglia | High inhibitory effect[8] |
| 3-acetoxythis compound | Anti-neuroinflammatory | Inhibition of NO generation in BV-2 microglia | High inhibitory effect |
Biological Activities and Signaling Pathways
This compound alkaloids exhibit a range of promising biological activities, with anti-osteoporotic and neuroprotective effects being the most extensively studied.
Anti-osteoporotic Activity
Northis compound, in particular, has shown significant potential as an anti-osteoporotic agent.[6][9] It has been demonstrated to suppress the loss of bone weight and strength in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[6] The mechanism of action is thought to involve the inhibition of interleukin-6 (IL-6), a key cytokine involved in bone resorption.[10]
Experimental Protocol: In Vitro Osteogenic Activity Assay
-
Cell Culture: Human osteoblast-like cells (e.g., MG-63) are cultured in appropriate media.
-
Alkaline Phosphatase (ALP) Activity Assay: Cells are treated with various concentrations of the test compounds. After a set incubation period (e.g., 72 hours), the cells are lysed, and the ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate as the substrate. Increased ALP activity is an early marker of osteoblast differentiation.[11]
-
Mineralization Assay (Alizarin Red S Staining): To assess late-stage osteoblast differentiation, cells are cultured for a longer period (e.g., 21 days) in an osteogenic medium containing the test compounds. The cells are then fixed and stained with Alizarin Red S, which specifically stains calcium deposits. The extent of mineralization can be quantified by extracting the stain and measuring its absorbance.[12]
Neuroprotective and Anti-neuroinflammatory Activity
Several this compound alkaloids have demonstrated significant neuroprotective and anti-neuroinflammatory properties. For instance, certain zoanides isolated from Zoanthus vietnamensis have been shown to protect against paclitaxel-induced neurite damage.[3][7][13] Others, like 3-acetoxynorthis compound, have exhibited potent inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) in microglia, which are key mediators of neuroinflammation.[8][14]
Experimental Protocol: Neuroprotection Assay Against Chemotherapy-Induced Neurite Damage
-
Cell Culture: Dorsal root ganglion (DRG) neurons (e.g., ND7/23 cell line) are cultured and differentiated to form a neurite network.
-
Compound Treatment: The differentiated neurons are pre-treated with the test compounds for a specific duration (e.g., 1 hour).
-
Induction of Neurite Damage: A neurotoxic agent, such as paclitaxel, is added to the culture medium to induce neurite damage.
-
High-Content Imaging: After a further incubation period (e.g., 24 hours), the cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The neurite network is then imaged using a high-content imaging system.
-
Data Analysis: Image analysis software is used to quantify various parameters of neurite morphology, such as total neurite outgrowth, number of branches, and number of neurites, to assess the protective effect of the compounds.[3]
Conclusion and Future Perspectives
The this compound alkaloids represent a fascinating and important class of marine natural products. Their complex chemical structures have challenged and inspired synthetic chemists, while their potent biological activities offer significant therapeutic potential. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers working on the discovery, isolation, and development of these remarkable compounds.
Future research in this area will likely focus on several key aspects:
-
Discovery of New Analogues: The continued exploration of marine biodiversity, particularly within the Zoanthus genus, is expected to yield novel this compound alkaloids with unique structural features and biological activities.
-
Total Synthesis: The development of more efficient and scalable total synthesis routes will be crucial for providing sufficient quantities of these compounds for extensive biological evaluation and preclinical studies.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways through which this compound alkaloids exert their effects is essential for their development as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of simplified analogues will help to identify the key structural features required for activity, paving the way for the design of more potent and selective drug candidates.[15]
The journey from the initial discovery of this compound to the ongoing exploration of its therapeutic potential exemplifies the power of natural product chemistry in driving innovation in medicine and biology.
References
- 1. Truncated northis compound exhibiting similar collagen protection activity, toward a promising anti-osteoporotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Osteoporotic Mechanism of Norzoanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norzoanthamine, a marine alkaloid isolated from the colonial zoanthid Zoanthus sp., has emerged as a promising therapeutic candidate for osteoporosis.[1][2][3][4][5][6] Its unique chemical structure and potent biological activities have garnered significant attention in the field of bone biology and drug discovery.[3][5] This technical guide provides an in-depth overview of the anti-osteoporotic mechanism of action of northis compound, consolidating current research findings, experimental methodologies, and known signaling pathways.
Northis compound exhibits a dual-action mechanism, concurrently enhancing bone formation and suppressing bone resorption.[2][7] This multifaceted approach distinguishes it from many existing osteoporosis therapies and underscores its potential as a novel treatment modality.
Effects on Bone Formation
Northis compound promotes osteogenesis through several key mechanisms, primarily centered on the enhancement of the bone matrix and the stimulation of osteoblast activity.
Collagen Protection and Mineralization
A primary mechanism of northis compound in bone formation is its direct interaction with collagen, the principal protein component of the bone matrix.[1] Northis compound accelerates the formation of the collagen-hydroxyapatite composite, which is fundamental to bone's structural integrity.[1][8] It achieves this by recognizing and nonspecifically binding to peptide chains, thereby stabilizing their secondary structure.[1] This protective effect extends to guarding extracellular matrix proteins from proteolytic degradation.[1]
Stimulation of Osteoblastic Differentiation
Northis compound and its derivatives have been shown to stimulate osteoblastic differentiation, a critical process for new bone formation. This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and enhanced mineralization in osteoblastic cell cultures.[9][10]
Effects on Bone Resorption
In addition to its anabolic effects, northis compound demonstrates a potent anti-resorptive capacity by inhibiting the activity of osteoclasts, the cells responsible for bone breakdown.
Inhibition of Osteoclastogenesis
In vivo studies using ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis, have demonstrated that northis compound administration effectively suppresses the loss of trabecular bone and increases the thickness of cortical bone.[2][7][11] This indicates a significant inhibition of osteoclast activity. Furthermore, northis compound treatment leads to a balanced osteoblast-to-osteoclast ratio, similar to that observed in healthy bone tissue.[12][13][14]
One of the suggested mechanisms for this is the inhibition of interleukin-6 (IL-6) production in preosteoblastic cells, a cytokine known to be a key mediator of bone resorption.[15][16]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the anti-osteoporotic effects of northis compound and its derivatives.
Table 1: In Vitro Efficacy of Northis compound Derivatives
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| 3-hydroxynorthis compound | MG-63 | Alkaline Phosphatase (ALP) Activity & Mineralization | 20 µM (IC50) | Promotes ALP activity and mineralization | [9] |
| Ethyl Acetate Fraction of Zoanthus kuroshio | MG-63 | Alkaline Phosphatase (ALP) Activity | 10 µg/mL | 269.58 ± 26.97% increase in ALP activity | [9] |
| Ethyl Acetate Fraction of Zoanthus kuroshio | MG-63 | Mineralization | 10 µg/mL | 150.67 ± 11.13% increase in mineralization | [9] |
Table 2: In Vivo Efficacy of Northis compound Hydrochloride
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Ovariectomized mice | Northis compound hydrochloride | 2 mg/kg/day (p.o.) | 4 weeks | - Significantly suppressed the decrease in femoral weight and biomechanical parameters.- Completely suppressed the loss of trabecular bone.- Thickened cortical bone. | [2][7][11] |
| Ovariectomized rat | Northis compound (sustained delivery) | Not specified | Not specified | - Higher bone quality with a greater number of trabeculae and osteogenic activity.- Balanced osteoblast/osteoclast number ratio. | [12][13] |
Signaling Pathways
The precise signaling pathways through which northis compound exerts its effects are still under investigation. However, based on its observed biological activities, several key pathways are likely involved.
Osteoblast Differentiation Pathway
Northis compound's ability to promote osteoblast differentiation suggests it may influence key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are essential for osteogenesis.[17][18][19][20][21][22] The activation of these factors leads to the expression of osteoblast-specific genes like alkaline phosphatase and osteocalcin.
Caption: Proposed signaling pathway for northis compound-induced osteoblast differentiation.
Osteoclast Inhibition Pathway
The suppression of bone resorption by northis compound likely involves the inhibition of the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, a critical regulator of osteoclast differentiation and function. This pathway culminates in the activation of transcription factors such as NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) and c-Fos, which are master regulators of osteoclastogenesis.[23][24][25][26][27] Northis compound may interfere with this cascade, leading to reduced osteoclast formation and activity.
Caption: Hypothesized inhibition of the RANKL signaling pathway by northis compound in osteoclasts.
Experimental Protocols
This section outlines the general methodologies employed in the studies of northis compound's anti-osteoporotic effects.
In Vivo Ovariectomized (OVX) Animal Models
-
Objective: To simulate postmenopausal osteoporosis and evaluate the efficacy of northis compound in preventing bone loss.
-
Procedure:
-
Female mice or rats are surgically ovariectomized to induce estrogen deficiency, leading to bone loss.
-
A sham-operated group serves as a control.
-
Northis compound hydrochloride is administered orally (p.o.) or via a sustained delivery system.[2][7][12][13]
-
Treatment is typically carried out for several weeks.
-
At the end of the treatment period, femurs and humeri are collected for analysis.
-
-
Analysis:
-
Bone Mineral Density (BMD): Measured using techniques like dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Strength: Assessed through three-point bending tests to determine parameters like maximum load and stiffness.
-
Histomorphometry: Longitudinal sections of bones are prepared and stained (e.g., with von Kossa) to visualize and quantify trabecular bone volume, thickness, and number, as well as cortical bone thickness.[2][7]
-
Caption: Experimental workflow for the ovariectomized (OVX) animal model.
In Vitro Osteoblast Assays
-
Objective: To assess the direct effects of northis compound on osteoblast differentiation and function.
-
Cell Culture: Human osteoblastic cell lines (e.g., MG-63) or primary osteoblasts are cultured in appropriate media.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Cells are treated with various concentrations of northis compound or its derivatives.
-
After a specified incubation period, cells are lysed.
-
ALP activity in the cell lysate is measured spectrophotometrically using a substrate such as p-nitrophenyl phosphate (pNPP).
-
-
Mineralization Assay (Alizarin Red S Staining):
-
Osteoblasts are cultured in osteogenic differentiation medium in the presence of northis compound for an extended period (e.g., 2-3 weeks).
-
Cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits.
-
The extent of mineralization (formation of mineralized nodules) is quantified by extracting the stain and measuring its absorbance.[10]
-
Conclusion
Northis compound presents a compelling profile as an anti-osteoporotic agent due to its dual mechanism of action: promoting bone formation and inhibiting bone resorption. Its ability to protect and enhance the collagen matrix is a particularly noteworthy feature. While the precise molecular targets and signaling pathways are yet to be fully elucidated, current evidence points towards the modulation of key regulators of osteoblast and osteoclast differentiation. Further research into its specific interactions with cellular signaling cascades will be crucial for its development as a therapeutic for osteoporosis and other bone-related disorders.[1][12][14]
References
- 1. Skeletal protein protection: the mode of action of an anti-osteoporotic marine alkaloid, northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Truncated northis compound exhibiting similar collagen protection activity, toward a promising anti-osteoporotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Northis compound - Wikipedia [en.wikipedia.org]
- 7. Suppressive Effect of Northis compound Hydrochloride on Experimental Osteroporosis in Ovariectomized Mice [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suppressive Effect of Northis compound Hydrochloride on Experimental Osteroporosis in Ovariectomized Mice [jstage.jst.go.jp]
- 12. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of the osteoblast-specific transcription factor Osterix by NO66, a Jumonji family histone demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of the osteoblast-specific transcription factor, Runx2: responsiveness to multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitogen-activated protein kinase (MAPK)-regulated interactions between Osterix and Runx2 are critical for the transcriptional osteogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Signaling pathways regulating the specification and differentiation of the osteoblast lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of isorhamnetin inhibition of osteoclast differentiation: insights from molecular dynamics simulations and in vitro/in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Norisoboldine suppresses osteoclast differentiation through preventing the accumulation of TRAF6-TAK1 complexes and activation of MAPKs/NF-κB/c-Fos/NFATc1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Suppression of bone resorption by Mori Radicis Cortex through NFATc1 and c-Fos signaling-mediated inhibition of osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Marine Trove: A Technical Guide to Zoanthamine Alkaloids from Zoanthids
For Immediate Release
A comprehensive technical guide detailing the sources, isolation, and biological activities of zoanthamine alkaloids from marine zoanthids has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth overview of these structurally complex and pharmacologically potent marine natural products, with a focus on their therapeutic potential, particularly in osteoporosis and neuroinflammation.
This compound alkaloids, a unique class of marine metabolites, are primarily sourced from colonial zoanthids of the genus Zoanthus.[1][2][3] These organisms, found in diverse marine environments from the Indian Ocean to the Pacific, produce a wide array of these intricate compounds.[2][4] This guide summarizes the known this compound analogues, their source species, geographical origins, and reported yields, offering a valuable resource for natural product chemists and pharmacologists.
The document outlines detailed experimental protocols for the extraction, isolation, and purification of this compound alkaloids, drawing from established methodologies in the field. Furthermore, it delves into the critical techniques employed for their structural elucidation, emphasizing the role of advanced spectroscopic methods.
A key feature of this guide is the visual representation of the signaling pathways associated with the biological activities of zoanthamines. Through the use of Graphviz diagrams, the intricate molecular mechanisms underlying their anti-osteoporotic and neuroprotective effects are illustrated, providing a clear and concise understanding of their mode of action.
Quantitative Data on this compound Alkaloids
The following table summarizes the quantitative data for various this compound alkaloids isolated from different Zoanthus species. The yields are presented to provide a comparative overview for researchers interested in the natural abundance of these compounds.
| Zoanthid Species | Geographical Location | Alkaloid | Yield (mg) from starting material | % Yield (w/w) of crude extract |
| Zoanthus kuroshio (cultured) | Not Specified | Norzoabenzaldehyde | 4.37 from 11.5 g ethyl acetate fraction | Not Specified |
| Norzoazepanol | 1.86 from 11.5 g ethyl acetate fraction | Not Specified | ||
| 3-acetoxynorzoanthaminone | - | Not Specified | ||
| 11-hydroxynorzoanthamide B | - | Not Specified | ||
| 11-hydroxyzoanthamide B | - | Not Specified | ||
| Zoanthus cf. pulchellus | Santa Elena Peninsula, Ecuador | 3-acetoxynorthis compound | - | Not Specified |
| 3-acetoxythis compound | - | Not Specified | ||
| Zoanthus vietnamensis | Northern coastal area of Taiwan | Zoanides A and B, 12 other new this compound-type alkaloids | Not Specified | Not Specified |
Experimental Protocols
Isolation and Purification of this compound Alkaloids from Zoanthus kuroshio
This protocol is based on the methodology described for the isolation of new this compound-type alkaloids from cultured Zoanthus kuroshio.[1]
-
Extraction: The freeze-dried and ground zoanthid material is extracted with an organic solvent such as methanol or a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning using a sequence of solvents with increasing polarity, typically n-hexane, ethyl acetate, and water, to yield different fractions.
-
Fraction Selection: The fractions are screened for the presence of alkaloids using techniques like 1H NMR and for biological activity (e.g., alkaline phosphatase activity in MG-63 cells for anti-osteoporotic potential).[1] The most promising fraction (often the ethyl acetate fraction) is selected for further purification.[1]
-
Chromatography:
-
Vacuum Liquid Chromatography (VLC): The selected fraction is first subjected to VLC on silica gel with a gradient elution of n-hexane and ethyl acetate to yield several sub-fractions.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The sub-fractions are then purified by semi-preparative or preparative RP-HPLC using a C18 column and a suitable solvent system (e.g., acetonitrile/water or methanol/water) to isolate the pure alkaloids.[4]
-
Structure Elucidation of this compound Alkaloids
The complex structures of this compound alkaloids are determined using a combination of modern spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the isolated compounds.[1][5]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: Provide initial information about the proton and carbon framework of the molecule.[1][5]
-
Correlation Spectroscopy (COSY): Used to establish proton-proton couplings and identify spin systems.[1]
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): Establishes long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[1][6]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry of the molecule.[7]
Signaling Pathways and Biological Activities
Anti-Osteoporotic Activity of Northis compound
Northis compound has emerged as a promising candidate for the treatment of osteoporosis.[8] Its mechanism of action is believed to involve the inhibition of bone resorption. One of the key pathways implicated is the inhibition of Interleukin-6 (IL-6), a cytokine that plays a crucial role in osteoclast differentiation and activation.[8][9] Furthermore, computational studies have suggested that this compound alkaloids may act as inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), which are negative regulators of the Wnt signaling pathway, a critical pathway for bone formation.[7]
Caption: Proposed mechanism of northis compound's anti-osteoporotic activity.
Neuroprotective and Anti-Neuroinflammatory Effects
Several this compound alkaloids have demonstrated neuroprotective activities.[5] The underlying mechanism is linked to their ability to mitigate neuroinflammation. In cellular models using microglia, these compounds have been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of oxidative stress and neuronal damage in neuroinflammatory conditions.[4][10] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a likely target for the anti-neuroinflammatory effects of zoanthamines.[9]
Caption: Putative anti-neuroinflammatory pathway of this compound alkaloids.
Experimental Workflow
The general workflow for the discovery and characterization of new this compound alkaloids from marine zoanthids is a multi-step process that combines natural product chemistry with biological screening.
Caption: General workflow for this compound alkaloid research.
References
- 1. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Old and new spectroscopic techniques team up to decipher intricate alkaloids | Research | Chemistry World [chemistryworld.com]
- 3. The biology and chemistry of the this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoanthamine Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zoanthamine Alkaloids
This compound alkaloids are a unique class of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus.[1][2][3] These compounds are characterized by a complex and densely functionalized heptacyclic framework, which has made them attractive targets for total synthesis.[4] Structurally, they are classified into two main types: zoanthamines (Type I), which possess a methyl group at the C-19 position, and norzoanthamines (Type II), which lack this methyl group.[2] Over the years, numerous derivatives have been isolated and synthesized, exhibiting a wide range of biological activities.[1] This guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their anti-inflammatory, anti-osteoporotic, and anticancer activities. We will delve into the experimental data supporting these claims, detail the methodologies of key experiments, and visualize the implicated signaling pathways.
Therapeutic Potential of this compound Derivatives
This compound and its derivatives have demonstrated significant therapeutic potential in several key areas of human health, including inflammation, osteoporosis, and cancer.
Anti-inflammatory and Neuroprotective Activities
Several this compound derivatives have been shown to possess potent anti-inflammatory and neuroprotective properties. These compounds effectively reduce the production of inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in microglia, the primary immune cells of the central nervous system.[2][3] This activity suggests their potential in the treatment of neuroinflammatory diseases.
One of the key mechanisms underlying the anti-inflammatory effects of some this compound derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. Evidence suggests that certain derivatives can prevent the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[5][6]
Anti-Osteoporotic Activity
Osteoporosis is a debilitating bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue. Northis compound, in particular, has emerged as a promising anti-osteoporotic agent.[7] It has been shown to suppress bone loss in ovariectomized mice, a common animal model for postmenopausal osteoporosis.[7] The proposed mechanism for this activity involves the inhibition of Interleukin-6 (IL-6) production, a cytokine that plays a crucial role in bone resorption.[8]
Furthermore, computational studies have identified several this compound alkaloids as potential inhibitors of Dickkopf-1 (DKK1) and Glycogen Synthase Kinase-3β (GSK-3β), two key negative regulators of the Wnt signaling pathway.[7][9] The Wnt pathway is critical for osteoblast differentiation and bone formation. By inhibiting DKK1 and GSK-3β, these compounds could potentially enhance bone formation, offering a novel therapeutic strategy for osteoporosis.[7][9] The alkaloid 3-hydroxynorthis compound has been shown to promote alkaline phosphatase activity, a key marker of osteoblast function, with an IC50 of 20 μM.
Anticancer and Antimetastatic Activity
The potential of this compound derivatives as anticancer agents has also been explored. Several novel derivatives isolated from Zoanthus vietnamensis have exhibited weak antimetastatic activity in anti-angiogenic and anti-lymphangiogenic assays.[1][4] Angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) are crucial processes for tumor growth and metastasis. The ability of these compounds to interfere with these processes, even weakly, suggests a potential avenue for the development of novel anticancer therapies. Specifically, some compounds were found to reduce the cell growth and tube formation of human lymphatic endothelial cells (LECs).[1] However, a significant lack of quantitative data, such as IC50 values for specific cancer cell lines, currently limits a full assessment of their anticancer potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of various this compound derivatives.
Table 1: Anti-inflammatory and Anti-osteoporotic Activity of this compound Derivatives
| Compound | Biological Activity | Assay System | IC50 | Reference |
| Northis compound | Inhibition of IL-6 induction | MC3T3-E1 cells | 13 µg/mL | |
| Derivative 11 | Inhibition of IL-6 induction | MC3T3-E1 cells | >25 µg/mL | |
| Derivative 12 | Inhibition of IL-6 induction | MC3T3-E1 cells | >30 µg/mL | |
| Derivative 13 | Inhibition of IL-6 induction | MC3T3-E1 cells | >23 µg/mL | |
| Derivative 14 | Inhibition of IL-6 induction | MC3T3-E1 cells | >45 µg/mL | |
| Derivative 15 | Inhibition of IL-6 induction | MC3T3-E1 cells | >35 µg/mL | |
| Derivative 16 | Inhibition of IL-6 induction | MC3T3-E1 cells | >42 µg/mL | |
| Derivative 17 | Inhibition of IL-6 induction | MC3T3-E1 cells | >100 µg/mL | |
| 3-hydroxynorthis compound | Alkaline Phosphatase Activity | MG-63 cells | 20 µM |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Biological Activity | Assay System | IC50/Activity | Reference |
| Zoanone A and 8 other new alkaloids | Antimetastatic Activity | Anti-angiogenic and anti-lymphangiogenic assays | Weak activity reported | [1][4] |
| Compounds 4, 5, and 10 from Z. vietnamensis | Anti-lymphangiogenic functions | Human lymphatic endothelial cells (LECs) | Reduced cell growth and tube formation | [1] |
Note: Further quantitative studies are required to establish the precise potency of this compound derivatives in anticancer applications.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound derivatives.[2][3]
Objective: To quantify the inhibitory effect of this compound derivatives on the production of ROS and NO in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives (dissolved in DMSO)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Griess Reagent
-
96-well plates
-
Fluorescence microplate reader
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound derivatives (or vehicle control, DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of ROS Production:
-
After the 24-hour incubation, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in the dark at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Measurement of NO Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Alkaline Phosphatase (ALP) Activity Assay in MG-63 Osteoblast-like Cells
This protocol is designed to assess the effect of this compound derivatives on osteoblast differentiation.
Objective: To measure the activity of alkaline phosphatase, an early marker of osteoblast differentiation, in MG-63 cells treated with this compound derivatives.
Materials:
-
MG-63 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Alkaline phosphatase buffer (e.g., 0.1 M glycine, 1 mM MgCl2, 1 mM ZnCl2, pH 10.5)
-
NaOH solution (e.g., 0.1 N)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed MG-63 cells in 96-well plates and culture until they reach confluence.
-
Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 72 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating for 10 minutes at room temperature.
-
-
ALP Assay:
-
Add the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding NaOH solution.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Normalize the ALP activity to the total protein content of each sample, which can be determined using a standard protein assay (e.g., BCA assay).
-
Lymphatic Endothelial Cell (LEC) Tube Formation Assay
This protocol is used to evaluate the anti-lymphangiogenic potential of this compound derivatives.[1]
Objective: To assess the ability of this compound derivatives to inhibit the formation of capillary-like structures by human lymphatic endothelial cells.
Materials:
-
Human lymphatic endothelial cells (LECs)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel)
-
This compound derivatives
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest LECs and resuspend them in endothelial cell growth medium containing various concentrations of the this compound derivatives or vehicle control.
-
Seed the cells onto the solidified matrix.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.
-
-
Visualization and Quantification:
-
Visualize the tube-like structures using an inverted microscope.
-
Capture images of multiple random fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways and the proposed mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of certain this compound derivatives is attributed to their ability to suppress the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB activation cascade and the proposed point of intervention by these compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of the Wnt Signaling Pathway for Osteoporosis Therapy
Computational studies suggest that this compound alkaloids can act as inhibitors of DKK1 and GSK-3β, key negative regulators of the Wnt signaling pathway. The diagram below illustrates the canonical Wnt pathway and the potential points of intervention by these marine compounds.
Caption: Predicted modulation of the Wnt signaling pathway by this compound alkaloids.
Conclusion and Future Directions
This compound derivatives represent a promising class of marine natural products with diverse therapeutic potential. Their demonstrated anti-inflammatory, neuroprotective, and anti-osteoporotic activities, supported by both in vitro and in vivo data, highlight their potential for development into novel drugs. The proposed mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and Wnt, provide a solid foundation for further investigation.
However, several areas require further research to fully realize the therapeutic potential of these compounds. The anticancer and antimetastatic activities of this compound derivatives, while promising, require more extensive quantitative analysis to identify the most potent compounds and their specific cellular targets. Furthermore, while computational studies have provided valuable insights into the interaction of these compounds with signaling proteins, experimental validation of these interactions is crucial.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies to optimize the therapeutic efficacy and reduce potential toxicity of this compound derivatives.
-
In-depth mechanistic studies to elucidate the precise molecular targets and downstream effects of these compounds in relevant signaling pathways.
-
Preclinical and clinical trials to evaluate the safety and efficacy of the most promising this compound derivatives in relevant disease models and eventually in humans.
The continued exploration of this compound alkaloids and their derivatives holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alkaloid Derivatives from the Zoantharian Zoanthus vietnamensis with Antimetastatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
An In-depth Technical Guide to the Biosynthesis Pathway of Zoanthamine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoanthamine alkaloids are a complex and fascinating family of marine natural products isolated primarily from colonial zoanthids of the genus Zoanthus. These alkaloids exhibit a wide range of significant biological activities, including anti-inflammatory, anti-osteoporotic, and neuroprotective properties, making them attractive targets for drug discovery and development. Their intricate heptacyclic skeletal architecture presents a formidable challenge for synthetic chemists and has spurred considerable interest in understanding their natural production.
Despite decades of research since their discovery, the biosynthetic pathway of this compound alkaloids has not been fully elucidated and remains an area of active investigation. The prevailing hypothesis, put forth by Uemura and co-workers, suggests a polyketide origin. This is supported by the isolation of zooxanthellamine from symbiotic dinoflagellates (Symbiodinium sp.), which are often found in association with zoanthids. Zooxanthellamine is considered a plausible precursor to the this compound core structure. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, focusing on the proposed mechanisms and the latest discoveries of downstream modifications.
Proposed Biosynthetic Pathway of the this compound Core Structure
The biosynthesis of the core this compound skeleton is hypothesized to begin with a linear polyketide precursor. This precursor is thought to undergo a series of cyclizations to form the characteristic fused ring system. The review by Behenna, Stockdill, and Stoltz provides a summary of the proposed pathway, which is detailed below.
The proposed pathway initiates with a polyketide chain that undergoes a series of transformations, including tautomerization, an electrocyclization, and a Diels-Alder reaction, to form a key intermediate. This intermediate then undergoes further cyclization and rearrangement steps, involving alcohol and amine attacks, to construct the intricate DEFG-ring system of this compound.
A significant piece of evidence supporting a polyketide origin comes from the work of Nakamura and colleagues, who isolated zooxanthellamine from the symbiotic dinoflagellate Symbiodinium sp. The structural similarity of zooxanthellamine to the this compound alkaloids suggests it may be a direct precursor, likely also formed from a polyketide chain, possibly initiated by a glycine unit.
The Anti-inflammatory Potential of Zoanthamine Alkaloids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoanthamine alkaloids, a unique class of marine natural products isolated from zoantharians of the genus Zoanthus, have demonstrated significant anti-inflammatory properties across a range of preclinical models. These compounds exhibit inhibitory effects on key inflammatory mediators and signaling pathways, suggesting their potential as therapeutic leads for inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including atopic dermatitis, neuroinflammatory conditions, and osteoporosis.[1][2] The current therapeutic landscape for inflammatory disorders is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has driven the search for novel anti-inflammatory agents from natural sources.
Marine invertebrates, particularly sessile organisms like zoanthids, are a rich source of structurally diverse secondary metabolites with potent biological activities.[1][3] Among these, the this compound alkaloids have emerged as a promising class of compounds with a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4] This whitepaper will delve into the technical details of the anti-inflammatory properties of this compound and its analogues.
In Vitro Anti-inflammatory Activities
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the anti-inflammatory effects of this compound alkaloids. These studies have primarily utilized cell lines relevant to inflammation, such as macrophages, keratinocytes, and neutrophils.
Inhibition of Inflammatory Mediators in Microglia
Microglia, the resident immune cells of the central nervous system, play a critical role in neuroinflammation.[2] The overactivation of microglia leads to the excessive production of reactive oxygen species (ROS) and nitric oxide (NO), contributing to neuronal damage.[2][5] Several this compound alkaloids have been shown to effectively suppress the production of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[2][4]
Table 1: Effect of this compound Alkaloids on ROS and NO Production in LPS-stimulated BV-2 Microglia
| Compound | Concentration (µM) | ROS Production (% of Control) | NO Production (% of Control) |
| This compound | 0.1 | ~80% | ~75% |
| 1 | ~60% | ~55%** | |
| Northis compound | 0.1 | ~85% | ~80% |
| 1 | ~70% | ~65%** | |
| 3-hydroxynorthis compound | 0.1 | ~90% | ~85% |
| 1 | ~75% | ~70% | |
| 3-acetoxynorthis compound | 0.1 | ~75% | ~70% |
| 1 | ~55% | ~50% | |
| 3-acetoxythis compound | 0.1 | ~70% | ~65% |
| 1 | ~50% | ~45%** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS-treated cells. Data is estimated from graphical representations in the source material.[4][5]
Attenuation of Inflammatory Responses in Keratinocytes
Human keratinocyte (HaCaT) cells stimulated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) serve as an in vitro model for inflammatory skin conditions like atopic dermatitis.[1] Epi-oxythis compound, a this compound derivative, has been shown to inhibit the expression of pro-inflammatory cytokines in this model.[1]
Table 2: Effect of Epi-oxythis compound on Cytokine Expression in TNF-α/IFN-γ-stimulated HaCaT Cells
| Cytokine | Epi-oxythis compound Concentration | Inhibition (%) |
| TSLP | Not specified | Significant reduction |
| IL-6 | Not specified | Significant reduction |
| IL-8 | Not specified | Significant reduction |
Specific quantitative data on percentage inhibition was not provided in the source material, but a statistically significant reduction was reported.[1]
Inhibition of Neutrophil Activity
Neutrophils are key players in the acute inflammatory response. Upon activation, they release superoxide anions and elastase, which contribute to tissue damage.[6][7] Halogenated this compound derivatives have demonstrated inhibitory effects on these neutrophil functions in response to N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6][8]
Table 3: Effect of Halogenated Zoanthamines on fMLP-stimulated Human Neutrophils
| Compound | Concentration (µM) | Superoxide Anion Generation Inhibition (%) | Elastase Release Inhibition (%) |
| 5α-iodozoanthenamine | 10 | 25.3 ± 4.5 | 18.2 ± 3.1 |
| 11β-chloro-11-deoxykuroshine A | 10 | 15.8 ± 2.9 | 12.5 ± 2.2 |
*Data are presented as mean ± SEM. p < 0.05.[6]
In Vivo Anti-inflammatory Activity: Atopic Dermatitis Model
The therapeutic potential of epi-oxythis compound has been evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] Topical application of epi-oxythis compound significantly ameliorated the clinical signs of atopic dermatitis.
Table 4: In Vivo Efficacy of Epi-oxythis compound in a DNCB-Induced Atopic Dermatitis Mouse Model
| Parameter | DNCB Control Group | Epi-oxythis compound Treated Group |
| Ear Thickness (mm) | Increased | Significantly reduced |
| Transepidermal Water Loss (TEWL) | Increased | Significantly reduced |
| Erythema | Severe | Significantly reduced |
| Epidermal Hyperplasia | Evident | Significantly reduced |
*p < 0.01 compared to the DNCB-induced group.[1]
Mechanism of Action: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound alkaloids are mediated, at least in part, by their ability to modulate critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5]
Inhibition of the MAPK Pathway
The MAPK family of proteins, including p38, ERK1/2, and JNK, are key regulators of inflammatory gene expression.[5] Epi-oxythis compound has been shown to reduce the phosphorylation of these MAPK proteins in TNF-α/IFN-γ-stimulated HaCaT cells, indicating an inhibition of this pathway.[1]
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[1][5] Epi-oxythis compound has been observed to reduce the phosphorylation of components of the NF-κB signaling pathway in stimulated HaCaT cells, leading to decreased NF-κB activation.[1]
Experimental Protocols
In Vitro Anti-inflammatory Assays
-
BV-2 Microglia: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are pre-treated with various concentrations of this compound alkaloids (0.001 to 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[2][4]
-
HaCaT Keratinocytes: Cells are maintained in DMEM with 10% FBS and 1% penicillin/streptomycin. Inflammation is induced by treating the cells with a combination of TNF-α and IFN-γ. The effect of epi-oxythis compound is assessed by co-incubation with the inflammatory stimuli.[1]
-
Human Neutrophils: Neutrophils are isolated from the venous blood of healthy donors. The cells are then pre-incubated with the test compounds before being stimulated with fMLP to induce superoxide anion generation and elastase release.[6][7]
NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[4]
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][5]
Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p38, ERK1/2, JNK, and NF-κB pathway components.[1]
In Vivo Atopic Dermatitis Model
-
Animal Model: Atopic dermatitis-like skin lesions are induced in mice by repeated topical application of DNCB.[1]
-
Treatment: A solution of epi-oxythis compound is topically applied to the DNCB-treated skin.[1]
-
Efficacy Evaluation: The severity of skin lesions is assessed by measuring ear thickness, transepidermal water loss (TEWL), and erythema. Histological analysis of skin biopsies is performed to evaluate epidermal hyperplasia and inflammatory cell infiltration.[1]
Visualizations
Caption: In Vitro Experimental Workflow for this compound.
Caption: this compound's Inhibition of Inflammatory Signaling.
Conclusion and Future Directions
The available preclinical data strongly support the anti-inflammatory potential of this compound alkaloids. Their ability to modulate multiple key inflammatory pathways, including the MAPK and NF-κB signaling cascades, and to suppress the production of a wide range of inflammatory mediators highlights their promise as novel therapeutic agents. The in vivo efficacy of epi-oxythis compound in a model of atopic dermatitis further underscores their potential for topical applications in inflammatory skin diseases.
Future research should focus on several key areas. A more comprehensive structure-activity relationship (SAR) study of a wider range of this compound analogues is needed to identify the most potent and selective anti-inflammatory compounds. Further in vivo studies in various models of inflammatory diseases are warranted to establish the therapeutic efficacy and safety profiles of lead candidates. Additionally, elucidation of the precise molecular targets of this compound alkaloids will be crucial for understanding their mechanism of action and for optimizing their therapeutic potential. The unique and complex chemical architecture of zoanthamines presents both a challenge and an opportunity for medicinal chemists in the development of the next generation of anti-inflammatory drugs.[9][10]
References
- 1. Anti-Atopic Dermatitis Activity of Epi-Oxythis compound Isolated from Zoanthid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Type Alkaloids from the Zoanthid Zoanthus kuroshio Collected in Taiwan and Their Effects on Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-Type Alkaloids from the Zoanthid Zoanthus kuroshio Collected in Taiwan and Their Effects on Inflammation. | Semantic Scholar [semanticscholar.org]
- 9. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neuroprotective Potential of Zoanthamine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoanthamine alkaloids, a unique class of marine-derived natural products isolated from zoantharians of the genus Zoanthus, have garnered significant attention for their diverse and potent biological activities. Characterized by a complex and rigid polycyclic skeleton, these compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-osteoporotic, and anti-cancer applications. More recently, compelling evidence has emerged highlighting the neuroprotective effects of this compound alkaloids, positioning them as promising lead compounds for the development of novel therapeutics against neurodegenerative diseases and chemotherapy-induced peripheral neuropathy.
This technical guide provides an in-depth overview of the current state of research on the neuroprotective effects of this compound alkaloids. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and putative signaling pathways associated with these fascinating marine natural products.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of various this compound alkaloids has been quantified in several preclinical models. The data presented herein is compiled from key studies and is organized for ease of comparison.
Table 1: Neuroprotective Effects of this compound Alkaloids Against Paclitaxel-Induced Neurite Damage in ND7/23 Cells
| Compound | Concentration (µM) | Neurite Outgrowth (% of Control) | Statistical Significance | Source |
| Zoanide B (Compound 2) | 10 | ~125% | p < 0.001 | [1][2] |
| Compound 3 | 10 | ~115% | p < 0.01 | [1][2] |
| Compound 8 | 10 | ~110% | p < 0.05 | [1][2] |
| Compound 9 | 10 | ~120% | p < 0.01 | [1][2] |
| Compound 15 | 10 | ~118% | p < 0.01 | [1][2] |
Data are presented as the mean percentage of neurite outgrowth relative to the paclitaxel-treated group. Statistical significance is indicated relative to the paclitaxel-treated group.
Table 2: Antioxidant Effects of this compound Alkaloids Against Oxaliplatin-Induced Oxidative Stress in ND7/23 Cells
| Compound | Concentration (µM) | Intracellular ROS Levels (% of Control) | Statistical Significance | Source |
| Zoanide B (Compound 2) | 10 | ~75% | p < 0.01 | [1][2] |
| Compound 9 | 10 | ~80% | p < 0.05 | [1][2] |
Data are presented as the mean percentage of intracellular reactive oxygen species (ROS) relative to the oxaliplatin-treated group. Statistical significance is indicated relative to the oxaliplatin-treated group.
Table 3: Anti-Neuroinflammatory Effects of this compound Alkaloids in LPS-Stimulated BV-2 Microglia
| Compound | Concentration (µM) | ROS Production (% of Control) | NO Production (% of Control) | Source |
| 3-acetoxynorthis compound (1) | 10 | ~60% | ~55% | [3] |
| 3-acetoxythis compound (2) | 10 | ~55% | ~50% | [3] |
| This compound | 10 | ~65% | ~60% | [3] |
| Northis compound | 10 | ~70% | ~65% | [3] |
| 3-hydroxynorthis compound | 10 | ~75% | ~70% | [3] |
Data are presented as the mean percentage of reactive oxygen species (ROS) and nitric oxide (NO) production relative to the LPS-stimulated group.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
Neuroprotection Assay Against Paclitaxel-Induced Neurite Damage
-
Cell Line: ND7/23, a hybrid cell line of mouse neuroblastoma and rat dorsal root ganglion (DRG) neurons.
-
Protocol:
-
Cell Seeding: Plate ND7/23 cells in 96-well plates at a density of 2,500 cells per well and incubate for 24 hours to allow for cell attachment.
-
Differentiation: Induce neuronal differentiation by treating the cells with differentiation medium (DMEM supplemented with 1% FBS and 1 mM dibutyryl cyclic AMP) for 3-4 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound alkaloids for 2 hours.
-
Induction of Neurite Damage: Add paclitaxel (final concentration, e.g., 10 nM) to the wells and co-incubate with the this compound alkaloids for an additional 24 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against βIII-tubulin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the total neurite length per neuron using automated image analysis software.
-
Antioxidant Assay Against Oxaliplatin-Induced Oxidative Stress
-
Cell Line: ND7/23 cells.
-
Protocol:
-
Cell Seeding: Plate ND7/23 cells in a 96-well plate at a density of 2,500 cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 2 hours.
-
Induction of Oxidative Stress: Add oxaliplatin (final concentration, e.g., 5 µM) to the wells and co-incubate with the this compound alkaloids for another 24 hours.
-
Measurement of Intracellular ROS: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Anti-Neuroinflammatory Assay in LPS-Stimulated Microglia
-
Cell Line: BV-2, a murine microglial cell line.
-
Protocol:
-
Cell Seeding: Plate BV-2 cells in 96-well plates at an appropriate density and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound alkaloids for 1 hour.
-
Induction of Neuroinflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours in the presence of the this compound alkaloids.
-
Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Measure the absorbance at 540 nm.
-
Measurement of Intracellular ROS: Follow the same procedure as described in the antioxidant assay using DCFH-DA.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound alkaloids appear to be mediated, at least in part, through their antioxidant and anti-inflammatory properties. The precise molecular targets and signaling cascades are still under investigation; however, the current evidence points towards the modulation of key mediators of oxidative stress and neuroinflammation.
Inhibition of Oxidative Stress
This compound alkaloids have been shown to mitigate oxidative stress by reducing the intracellular levels of reactive oxygen species (ROS) in neuronal cells. While the direct molecular targets have not been fully elucidated, this reduction in ROS likely contributes to the protection of neuronal integrity and function. A plausible, though not yet directly confirmed for Zoanthamines, mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response.
Suppression of Neuroinflammation
In the context of neuroinflammation, this compound alkaloids have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and ROS in activated microglia. The overproduction of these molecules contributes to neuronal damage in various neurodegenerative conditions. The inhibition of NO production suggests a potential modulation of the inducible nitric oxide synthase (iNOS) pathway. Furthermore, the reduction of inflammatory mediators points to a possible interaction with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. However, direct evidence for the modulation of the NF-κB or other specific upstream pathways by this compound alkaloids is yet to be established.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion and Future Directions
This compound alkaloids represent a promising class of marine natural products with significant potential for the development of neuroprotective agents. The data summarized in this guide clearly demonstrate their ability to protect neurons from chemotherapy-induced damage and to suppress key markers of neuroinflammation and oxidative stress.
Future research should focus on several key areas to advance the therapeutic development of these compounds:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound alkaloids is crucial. Investigating their effects on pathways such as NF-κB, Nrf2, and MAP kinases will provide a deeper understanding of their neuroprotective mechanisms.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the this compound scaffold will enable the design and synthesis of more potent and selective analogues with improved drug-like properties.
-
In Vivo Efficacy: Evaluating the most promising this compound alkaloids in animal models of neurodegenerative diseases and chemotherapy-induced peripheral neuropathy is a critical next step to validate their therapeutic potential.
-
Safety and Toxicology: Comprehensive toxicological studies are necessary to assess the safety profile of these compounds for potential clinical applications.
References
The Cytotoxic Landscape of Zoanthamine Alkaloids Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoanthamine alkaloids, a complex group of marine natural products isolated from zoanthids of the genus Zoanthus, have garnered significant interest in the scientific community for their diverse biological activities. Among these, their potential as anticancer agents has been a subject of ongoing research. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound and its derivatives against various cancer cell lines. It aims to serve as a valuable resource for researchers and professionals involved in oncology and drug discovery by consolidating quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms, including their impact on cellular signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogues has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a critical parameter in these assessments. The following table summarizes the reported IC50 values for various this compound derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MIA PaCa-2 (Pancreatic) | 11.01 ± 1.43 | [1] |
| Panc-1 (Pancreatic) | 19.06 ± 0.28 | [1] | |
| KPC (Pancreatic) | 17.86 ± 0.87 | [1] | |
| Compound 3 | MIA PaCa-2 (Pancreatic) | 2.52 ± 0.27 | [1] |
| Compound 4 | MIA PaCa-2 (Pancreatic) | 2.54 ± 0.38 | [1] |
| Kuroshine E | Not specified | 120 (weak activity) | [2] |
Note: "Compound 1", "Compound 3", and "Compound 4" are this compound derivatives as described in the cited literature, which should be consulted for their specific structures.
Experimental Protocols
The evaluation of the cytotoxic effects of this compound alkaloids typically involves a series of well-established in vitro assays. These protocols are designed to assess cell viability, proliferation, and the induction of apoptosis (programmed cell death).
Cell Viability and Proliferation Assays (MTT/Resazurin-Based Assays)
These colorimetric assays are fundamental in determining the dose-dependent effects of a compound on cell viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or resazurin to a colored formazan product or a fluorescent product (resorufin), respectively. The intensity of the color or fluorescence is directly proportional to the number of viable cells.
-
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allowed to adhere overnight.[3]
-
Compound Treatment: Cells are treated with a range of concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: The MTT or resazurin reagent is added to each well, and the plates are incubated for a period (e.g., 1-4 hours) to allow for the metabolic conversion.
-
Solubilization (for MTT): A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Experimental workflow for assessing cytotoxicity.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be employed.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
-
-
Hoechst Staining:
-
Principle: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells often exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed using fluorescence microscopy.
-
-
Western Blot Analysis of Apoptosis-Related Proteins:
-
Principle: The expression levels of key proteins involved in the apoptotic cascade can be quantified by Western blotting. This includes the analysis of pro-apoptotic proteins (e.g., Bax, Bak), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis. An increased ratio of Bax to Bcl-2 and the cleavage of caspases are indicative of apoptosis.
-
Workflow for apoptosis detection via Annexin V/PI staining.
Signaling Pathways in this compound-Mediated Cytotoxicity
While the precise signaling pathways modulated by this compound alkaloids in cancer cells are still under active investigation, the broader class of marine natural products often exerts its anticancer effects by interfering with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. Based on the mechanisms of other cytotoxic natural products, the following pathways are plausible targets for this compound's action.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] Inhibition of this pathway is a key strategy for many anticancer agents. It is hypothesized that this compound derivatives may induce apoptosis by downregulating the activity of key components of this pathway.
Hypothesized this compound action on the PI3K/Akt/mTOR pathway.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[5][6] Natural products have been shown to modulate MAPK signaling, and it is plausible that zoanthamines could exert their cytotoxic effects through this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
"Zoanthamine analogues with novel biological activities"
A Technical Guide to Novel Biological Activities, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of unique chemical structures with significant therapeutic potential. Among these, the zoanthamine alkaloids, a complex family of polycyclic compounds isolated from marine zoanthids of the genus Zoanthus, have emerged as a promising class of molecules with a diverse range of biological activities. Their intricate molecular architecture and potent pharmacological effects have captured the attention of chemists and pharmacologists alike, paving the way for the exploration of their analogues as novel drug candidates. This technical guide provides an in-depth overview of the latest research on this compound analogues, focusing on their novel biological activities, detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.
Quantitative Biological Activity of this compound Analogues
Recent studies have unveiled a spectrum of biological activities for various this compound analogues, including anti-osteoporotic, anti-inflammatory, and neuroprotective effects. The following tables summarize the key quantitative data from these studies, offering a comparative analysis of their potency.
| Compound | Biological Activity | Assay | Cell Line/Model | Quantitative Data (IC50/EC50) | Reference |
| 3-Hydroxynorthis compound | Anti-osteoporotic | Alkaline Phosphatase (ALP) Activity | MG-63 cells | IC50: 20 μM | [1][2][3] |
| This compound Analogue (unspecified) | Antiangiogenic | Not specified | Not specified | IC50: 29.0 ± 0.6 μM | [4] |
| Epi-oxythis compound | Anti-inflammatory | Cytokine (IL-1β, IL-6, IL-8) Expression | TNF-α/IFN-γ-stimulated HaCaT cells | Concentration-dependent inhibition (1–10 μM) | [5] |
| 3α-Hydroxyzoanthenamine | Anti-osteoporotic (computational) | Molecular Docking | DKK1 and GSK-3β | Favorable binding interactions | [6][7][8] |
| Epioxythis compound | Anti-osteoporotic (computational) | Molecular Docking | DKK1 and GSK-3β | Favorable binding interactions | [6][7][8] |
| 7α-Hydroxykuroshine E | Anti-osteoporotic (computational) | Molecular Docking | DKK1 and GSK-3β | Favorable binding interactions | [6][7][8] |
| Northis compound | Anti-osteoporotic (computational) | Molecular Docking | DKK1 and GSK-3β | Favorable binding interactions | [6][7][8] |
| Zoanthamide | MMP-1 Inhibition (computational) | Molecular Docking | Matrix Metalloproteinase-1 (MMP-1) | Potent inhibitor | [9] |
| Zooxathellamine | MMP-1 Inhibition (computational) | Molecular Docking | Matrix Metalloproteinase-1 (MMP-1) | Potent inhibitor | [9] |
| Northis compound (enol-iminium form) | MMP-1 Inhibition (computational) | Molecular Docking | Matrix Metalloproteinase-1 (MMP-1) | Potent inhibitor | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Anti-Osteoporotic Activity Assays
This in vitro assay is a primary screening method to identify compounds that can promote osteoblast differentiation.
-
Cell Culture: Human osteosarcoma MG-63 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound analogues for a specified period (e.g., 48-72 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C. ALP in the lysate catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a yellow-colored product.
-
Quantification: The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader. The ALP activity is calculated and normalized to the total protein content or cell number.
This assay visualizes and quantifies the deposition of calcium, a key indicator of osteoblast-mediated bone formation.
-
Cell Culture and Treatment: MG-63 cells are cultured and treated with this compound analogues as described for the ALP assay, typically for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Washing: The excess stain is removed by washing with deionized water.
-
Visualization and Quantification: The stained mineralized nodules appear as red or orange deposits and can be visualized under a microscope. For quantification, the stain is extracted using a solution like 10% cetylpyridinium chloride, and the absorbance is measured at a specific wavelength (e.g., 562 nm).
This preclinical model mimics postmenopausal osteoporosis and is used to evaluate the efficacy of anti-osteoporotic agents in a living organism.
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.
-
Ovariectomy: The rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as the control.
-
Treatment: After a recovery period, the OVX rats are treated with this compound analogues or a vehicle control for a specified duration (e.g., 4-12 weeks). The administration can be oral, subcutaneous, or via other appropriate routes.
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DEXA).
-
Biomechanical Strength: Femurs or tibias are subjected to mechanical testing to determine their strength and fragility.
-
Histomorphometry: Bone tissue is processed for histological analysis to evaluate parameters like trabecular bone volume, trabecular number, and trabecular separation.
-
Biochemical Markers: Serum or urine levels of bone turnover markers (e.g., ALP, osteocalcin, CTX-I) are measured.
-
Neuroprotective Activity Assay
This assay assesses the ability of compounds to protect neurons from the neurotoxic effects of the chemotherapy drug paclitaxel.
-
Cell Culture: A neuronal cell line, such as PC12 or SH-SY5Y, is cultured and differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Treatment: The differentiated neurons are pre-treated with various concentrations of this compound analogues for a short period before being exposed to a neurotoxic concentration of paclitaxel.
-
Assessment of Neurite Outgrowth: After a further incubation period (e.g., 24-48 hours), the cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin). The length and number of neurites are quantified using microscopy and image analysis software.
-
Cell Viability: Cell viability can be assessed using assays such as the MTT assay to determine if the protective effect is due to preventing cell death.
Anti-inflammatory Activity Assay
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Male or female Wistar or Sprague-Dawley rats are used.
-
Treatment: The rats are pre-treated with this compound analogues or a vehicle control, typically administered orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: After a specific time, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the vehicle control group.
Signaling Pathways and Molecular Mechanisms
Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these compounds.
Inhibition of IL-6 Signaling in Osteoporosis
Northis compound has been shown to exert its anti-osteoporotic effects by inhibiting the Interleukin-6 (IL-6) signaling pathway. IL-6 is a pro-inflammatory cytokine that promotes osteoclast differentiation and bone resorption. By blocking this pathway, northis compound and its analogues can shift the balance towards bone formation.
Caption: Inhibition of the IL-6 signaling pathway by this compound analogues.
Experimental Workflow for Anti-Osteoporotic Drug Screening
The following workflow illustrates the logical progression of experiments to identify and characterize this compound analogues with anti-osteoporotic potential.
Caption: Experimental workflow for screening this compound analogues for anti-osteoporotic activity.
Molecular Docking of this compound Analogues with Osteoporosis Targets
Computational studies, such as molecular docking, provide valuable insights into the potential molecular interactions between this compound analogues and their protein targets. This diagram illustrates the logical relationship in a molecular docking study targeting key proteins in osteoporosis.
Caption: Logical relationship in molecular docking studies of this compound analogues with osteoporosis-related protein targets.
Conclusion and Future Directions
This compound analogues represent a compelling class of marine natural products with significant potential for the development of novel therapeutics. The diverse biological activities, particularly in the areas of osteoporosis, inflammation, and neuroprotection, underscore the importance of continued research in this field. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological properties of these fascinating molecules.
Future research should focus on:
-
Synthesis of novel analogues: To improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of molecular mechanisms: To gain a deeper understanding of how these compounds interact with their biological targets.
-
In-depth preclinical studies: To evaluate the safety and efficacy of the most promising candidates in more advanced disease models.
-
Exploration of other therapeutic areas: The structural diversity of this compound alkaloids suggests that they may have potential in other disease areas as well.
The journey from a marine natural product to a clinically approved drug is long and challenging, but the unique chemical structures and potent biological activities of this compound analogues make them a highly promising starting point for this endeavor.
References
- 1. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Atopic Dermatitis Activity of Epi-Oxythis compound Isolated from Zoanthid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. Molecular Dynamics and Docking Investigations of Several this compound-Type Marine Alkaloids as Matrix Metaloproteinase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Exploratory Studies on Zoanthenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Dated: December 23, 2025
Abstract
Zoanthenol, a structurally complex marine alkaloid from the zoanthamine family, has been identified as a molecule of significant interest, primarily due to its potent anti-platelet activity.[1] Isolated from the genus Zoanthus, this natural product is characterized by a densely functionalized heptacyclic framework.[2] While extensive research has focused on the total synthesis of Zoanthenol due to its challenging architecture, comprehensive exploratory studies on its biological functions are still in nascent stages. This document provides a technical guide to the initial findings, focusing on its recognized anti-platelet aggregation effects, and draws context from closely related this compound alkaloids to highlight potential therapeutic avenues. The mechanism of action for this compound alkaloids remains largely to be elucidated, presenting a frontier for pharmacological investigation.[3][4]
Introduction to Zoanthenol
Zoanthenol is a unique aromatic member of the this compound class of alkaloids, which are marine metabolites known for their novel chemical structures and a spectrum of biological properties.[1][2] The this compound family, including analogues like northis compound, has demonstrated a range of pharmacological activities such as anti-inflammatory, anti-osteoporotic, and neuroprotective effects.[3][4][5][6] Zoanthenol itself has been specifically noted for its potent inhibitory activity on human platelet aggregation, suggesting its potential as a lead compound for the development of novel anti-thrombotic agents.[1] However, detailed quantitative data from these initial biological screenings are not widely published in the available literature.
Quantitative Data from Exploratory Studies
Direct quantitative data for Zoanthenol's biological activity is limited in publicly accessible studies. The primary reported activity is its effect on platelet aggregation.[1] To provide a broader context, this section includes data on the biological activities of other closely related this compound alkaloids.
Table 1: Summary of Reported Biological Activities of this compound Alkaloids
| Compound | Biological Activity | Assay/Model | Quantitative Data/Observation | Reference |
| Zoanthenol | Anti-platelet Aggregation | Human Platelet Aggregation | Potent inhibitory activity (specific IC₅₀ not reported) | |
| 3-hydroxynorthis compound | Osteoporosis Therapeutic Potential | Alkaline Phosphatase Activity & Mineralization | IC₅₀ value of 20 μM | [3] |
| Northis compound | Anti-osteoporotic | Ovariectomized Mice Model | Significantly suppressed the decrease in femoral weight and bone biomechanical parameters. | [7] |
| Northis compound | Anti-osteoporotic | Ovariectomized Rat Model | Showed higher bone quality due to a greater number of trabeculae and osteogenic activity. | [4] |
| This compound & derivatives | Anti-neuroinflammatory | Microglia BV-2 Cells | Significant inhibition of Nitric Oxide (NO) release at 0.1 and 1 µM. | [5] |
| Various this compound Alkaloids | Neuroprotection | In vitro models | Exhibited neuroprotection against paclitaxel-induced neurite damage. | [6] |
Experimental Protocols
While the specific protocol for testing Zoanthenol's anti-platelet activity has not been detailed in the cited literature, a standard and widely accepted methodology for such an investigation is the Light Transmission Aggregometry (LTA) assay.
Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines a general procedure for measuring platelet aggregation in response to various agonists and is representative of the methodology likely used in the initial studies of Zoanthenol.
Objective: To determine the inhibitory effect of a test compound (e.g., Zoanthenol) on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Whole blood from healthy, consenting donors.
-
3.2% or 3.8% sodium citrate anticoagulant.
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), arachidonic acid, collagen).
-
Test compound (Zoanthenol) dissolved in a suitable vehicle.
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Blood Collection and PRP Preparation:
-
Draw whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP in the supernatant.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP serves as the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Pre-incubate the PRP with various concentrations of Zoanthenol or a vehicle control for a specified time at 37°C.
-
Transfer the PRP sample to an aggregometer cuvette containing a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP at 5-20 µM) to the cuvette to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathway through which Zoanthenol exerts its anti-platelet effect has not yet been elucidated. Similarly, the exact mechanism of action for the broader this compound alkaloid family, including the well-studied northis compound, is not clearly defined, though it is suggested to be different from currently used drugs for osteoporosis.[4][8] The lack of a defined mechanism presents a significant opportunity for future research to uncover novel pharmacological pathways.
Given the absence of specific signaling pathway data for Zoanthenol, the following diagram illustrates the general experimental workflow for the platelet aggregation assay described in the previous section.
Conclusion and Future Directions
Initial exploratory studies reveal Zoanthenol as a potent inhibitor of human platelet aggregation. While this presents a promising avenue for therapeutic development, particularly in the context of cardiovascular diseases, the current body of research is heavily focused on its chemical synthesis. There is a clear and urgent need for more in-depth biological and pharmacological investigations.
Future research should prioritize:
-
Quantitative Biological Assays: Determining the IC₅₀ values of Zoanthenol against a panel of platelet agonists to understand its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its anti-platelet effect. This could involve investigating its impact on key platelet activation pathways such as thromboxane A2 synthesis, ADP receptor signaling, or collagen receptor signaling.
-
In Vivo Studies: Evaluating the efficacy and safety of Zoanthenol in animal models of thrombosis.
-
Broader Pharmacological Profiling: Exploring other potential biological activities, drawing inspiration from the anti-osteoporotic and anti-inflammatory effects observed in its analogues.
A comprehensive understanding of Zoanthenol's pharmacology is essential to unlock its full therapeutic potential.
References
- 1. Synthetic studies of the this compound alkaloids: total synthesis of zoanthenol based on an isoaromatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Zoanthamine Alkaloids: A Technical Guide for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Zoanthamine alkaloids, a complex and fascinating class of marine natural products isolated from zoanthids of the genus Zoanthus, have garnered significant attention in the scientific community.[1] Their unique heptacyclic skeletal architecture and diverse pharmacological activities make them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound alkaloids, with a focus on their cytotoxic, anti-osteoporotic, and anti-inflammatory properties. Detailed experimental protocols and visual representations of implicated signaling pathways are included to facilitate further research and application in medicinal chemistry and pharmacology.
Part 1: Quantitative Structure-Activity Relationship Data
The biological activity of this compound alkaloids is intrinsically linked to their complex three-dimensional structure. Variations in substituents and stereochemistry across the heptacyclic core can lead to significant differences in potency and selectivity. This section summarizes the quantitative SAR data for key biological activities.
Cytotoxicity of this compound Alkaloids
Several this compound alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Northis compound | P388 Murine Leukemia | 24 | |
| Oxythis compound | P388 Murine Leukemia | 7.0 | |
| Norzoanthaminone | P388 Murine Leukemia | 1.0 | |
| Cyclothis compound | P388 Murine Leukemia | 24 | |
| Epinorthis compound | P388 Murine Leukemia | 2.6 | |
| Compound 5 (a benzoate derivative) | HL-60 (Human Promyelocytic Leukemia) | 4.7 | [2] |
| Compound 5 (a benzoate derivative) | SMMC-7721 (Hepatic Cancer) | 7.6 | [2] |
| Kuroshine E | (Weakly cytotoxic) | 120 | [3] |
| Haemanthamine | A431 (Human Epidermoid Carcinoma) | 12.3 | [4] |
| Haemanthamine | AGS (Gastric Carcinoma) | 7.5 | [4] |
| Haemanthidine | AGS (Gastric Carcinoma) | 5.0 | [4] |
Anti-osteoporotic Activity of this compound Alkaloids
A significant area of interest is the potential of this compound alkaloids in treating osteoporosis. Northis compound, in particular, has been shown to inhibit bone loss.[5] The activity is often assessed by measuring the induction of alkaline phosphatase (ALP), an enzyme crucial for bone mineralization.
| Alkaloid | Cell Line | Activity | Concentration | Reference |
| 3-Hydroxynorthis compound | MG-63 (Human Osteosarcoma) | Promoted mineralization | 20 µM (IC50) | |
| Northis compound | Preosteoblastic MC3T3-E1 cells | Inhibited IL-6 production | - | [5] |
| Northis compound Hydrochloride | Preosteoblastic MC3T3-E1 cells | Inhibited IL-6 production | - |
Anti-inflammatory Activity of this compound Alkaloids
This compound alkaloids have also demonstrated anti-inflammatory properties. This is often evaluated by their ability to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) or to modulate inflammatory responses in immune cells.
| Alkaloid | Cell Line/Model | Activity | Concentration | Reference |
| 3-hydroxynorthis compound | BV-2 microglia | Inhibited NO release | 0.1, 1 µM | [6] |
| Northis compound | BV-2 microglia | Inhibited NO release | 0.1, 1 µM | [6] |
| This compound | BV-2 microglia | Inhibited NO release | 0.1, 1 µM | [6] |
| 3-acetoxynorthis compound | BV-2 microglia | Inhibited NO release | 0.1, 1 µM | [6] |
| 3-acetoxythis compound | BV-2 microglia | Inhibited NO release | 0.1, 1 µM | [6] |
Part 2: Experimental Protocols
To ensure the reproducibility and standardization of research on this compound alkaloids, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound alkaloid stock solutions (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the this compound alkaloids. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[7]
-
MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 590 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-osteoporotic Activity Assay: Alkaline Phosphatase (ALP) Protocol
This assay measures the activity of alkaline phosphatase, a key marker of osteoblast differentiation and bone formation.
Materials:
-
MG-63 human osteoblast-like cells
-
24- or 96-well plates
-
Osteogenic differentiation medium
-
This compound alkaloid stock solutions
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., NaOH)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MG-63 cells in a suitable medium and seed them into plates.
-
Induction of Differentiation: Induce osteogenic differentiation by switching to an osteogenic medium. Treat the cells with the desired concentrations of this compound alkaloids.
-
Cell Lysis: After a specified incubation period (e.g., 7-14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm.
-
Protein Quantification: Determine the total protein concentration in each well to normalize the ALP activity.
-
Data Analysis: Express the ALP activity as units per milligram of protein and compare the activity in treated cells to that in control cells.
Anti-inflammatory Assay: Inhibition of IL-6 Production Protocol
This protocol outlines the measurement of interleukin-6 (IL-6) production by lipopolysaccharide (LPS)-stimulated neutrophils, a common model for inflammation.
Materials:
-
Human neutrophils
-
Lipopolysaccharide (LPS)
-
This compound alkaloid stock solutions
-
Cell culture medium
-
ELISA kit for human IL-6
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood.
-
Cell Treatment: Pre-treat the neutrophils with various concentrations of this compound alkaloids for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce IL-6 production.[10] Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a designated time period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
ELISA Assay: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of IL-6 production by the this compound alkaloids compared to the LPS-stimulated control.
Part 3: Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound alkaloids exert their biological effects is crucial for rational drug design. This section explores their interaction with key signaling pathways.
Modulation of Wnt Signaling Pathway
The Wnt signaling pathway is critical for bone development and homeostasis.[11] Dysregulation of this pathway is implicated in osteoporosis. Computational studies have suggested that this compound alkaloids can act as inhibitors of Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), which are negative regulators of the Wnt pathway. By inhibiting these proteins, this compound alkaloids may promote osteoblast differentiation and bone formation.[11]
Caption: this compound alkaloids may promote osteogenesis by inhibiting DKK1 and GSK-3β in the Wnt pathway.
Regulation of Notch Signaling Pathway
The Notch signaling pathway is a conserved pathway that regulates cell fate decisions, including the differentiation of neural stem cells.[12] Some studies suggest that this compound can enhance the differentiation of neural stem cells by regulating Notch signaling.[13]
Caption: this compound may influence neural stem cell differentiation by modulating the Notch signaling pathway.
Experimental Workflow for SAR Studies
A systematic approach is essential for elucidating the structure-activity relationships of this compound alkaloids. The following workflow outlines the key steps from isolation to lead optimization.
Caption: A general workflow for the discovery and development of this compound alkaloids as drug candidates.
Part 4: Conclusion
The this compound alkaloids represent a rich source of structurally novel and biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including cytotoxic, anti-osteoporotic, and anti-inflammatory effects, underscore their importance in drug discovery. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Furthermore, the elucidation of their mechanisms of action, particularly their modulation of the Wnt and Notch signaling pathways, opens new avenues for the development of targeted therapies. Continued research, including the synthesis of novel analogues and comprehensive in vivo studies, will be crucial to fully realize the therapeutic promise of this remarkable class of marine natural products.
References
- 1. The biology and chemistry of the this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on the Antiplatelet Activity of Zoanthamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the antiplatelet activity of zoanthamine alkaloids, a class of marine natural products. The information presented herein is crucial for understanding their potential as therapeutic agents in thrombotic diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action.
Introduction to Zoanthamines and their Antiplatelet Potential
Zoanthamines are a unique class of alkaloids isolated from marine zoanthids of the genus Zoanthus.[1][2] Characterized by their complex and diverse molecular structures, these compounds have garnered significant interest for their wide range of pharmacological activities.[3][4] Early investigations into their biological effects revealed that certain this compound derivatives possess potent antiplatelet aggregation properties, suggesting their potential for development as novel antithrombotic drugs.[2][5] This guide focuses on the seminal studies that first elucidated these activities.
Quantitative Analysis of Antiplatelet Effects
The antiplatelet activity of various this compound alkaloids was systematically evaluated against platelet aggregation induced by different physiological agonists: thrombin, collagen, and arachidonic acid (AA).[1] The results of these early studies are summarized below, highlighting the structure-activity relationships and the varying degrees of inhibition.
Table 1: Inhibitory Effects of this compound Alkaloids on Induced Platelet Aggregation
| Compound | Inducing Agent | Concentration | % Inhibition | Reference |
| 11-Hydroxythis compound (11) | Collagen | 0.5 mM | 100% | [1] |
| Arachidonic Acid | 0.5 mM | 100% | [1] | |
| Thrombin | 0.5 mM | 100% | [1] | |
| Northis compound Derivative (16) | Collagen | 0.5 mM | 100% | [1] |
| Arachidonic Acid | 0.5 mM | 100% | [1] | |
| Thrombin | 0.5 mM | 100% | [1] | |
| Zoanthenol (15) | Collagen | 0.5 mM | 72% | [1] |
| Oxythis compound (8) | Collagen | 0.5 mM | 50% | [1] |
| Epioxythis compound (14) | Collagen | 0.5 mM | 14% | [1] |
| Aspirin (Control) | Collagen | 0.25 mM | 83 ± 5% | [1] |
| Thrombin | 0.25 mM | 58 ± 7% | [1] | |
| Arachidonic Acid | 0.25 mM | 100% | [1] |
Note: this compound (1) and Northis compound (5) at 1 mM showed no significant inhibition.[1]
Table 2: Pro-aggregant Effects of Selected this compound Alkaloids
| Compound | Concentration | % Aggregation (relative to Thrombin) | Reference |
| Zoanthaminone (10) | 0.125 - 1.5 mM | > 50% | [1] |
| Oxythis compound (8) | 1 mM | > 50% | [1] |
Experimental Protocols
The foundational research utilized a standardized in vitro human platelet aggregation assay to determine the efficacy of this compound alkaloids.
Preparation of Washed Human Platelets
-
Blood Collection: Whole human blood was obtained from healthy volunteers and collected into tubes containing an anticoagulant solution (e.g., citrate-phosphate-dextrose-adenine).
-
Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed (e.g., 150 x g for 15 minutes) to separate the platelet-rich plasma.
-
Platelet Isolation: The PRP was then acidified and centrifuged at a higher speed (e.g., 800 x g for 15 minutes) to pellet the platelets.
-
Washing and Resuspension: The platelet pellet was washed and then resuspended in a buffered solution (e.g., Tyrode's buffer) to a standardized concentration.
Platelet Aggregation Assay (Turbidimetric Method)
-
Instrumentation: A dual-channel aggregometer was used to measure changes in light transmission through the platelet suspension.
-
Assay Procedure:
-
Aliquots of the washed platelet suspension were placed in the aggregometer cuvettes and warmed to 37°C with continuous stirring.
-
The this compound compound (or vehicle control) was added to the platelet suspension and incubated for 5 minutes.
-
A platelet-activating agent (agonist) was then added to induce aggregation. The agonists used were:
-
Thrombin (0.075 UI/mL)
-
Collagen (12.5 µg/mL)
-
Arachidonic Acid (15 µM)
-
-
The change in light transmission was recorded for 5 minutes.
-
-
Data Analysis: The maximal aggregation response was defined as the maximum change in light transmission in the presence of the vehicle control. The anti-aggregant activity of the this compound compounds was calculated as the percentage reduction of this maximal response.
Proposed Mechanisms of Antiplatelet Action
The differential inhibitory profiles of the this compound alkaloids suggest multiple mechanisms of action.
Inhibition of the Thromboxane A2 (TXA2) Pathway
Several this compound derivatives, particularly 11-hydroxythis compound (11) and the northis compound derivative (16), demonstrated potent inhibition of platelet aggregation induced by arachidonic acid.[1] Since arachidonic acid is directly metabolized to Thromboxane A2 (TXA2), a powerful platelet agonist, this suggests that these compounds may interfere with the TXA2 signaling pathway.[1] The potential points of inhibition include the cyclooxygenase (COX) enzyme, which converts AA to prostaglandin endoperoxides, or the thromboxane synthase enzyme. Alternatively, they could act as antagonists at the TXA2 receptor (TP receptor).
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. Evaluation of the effects of several this compound-type alkaloids on the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic studies of the this compound alkaloids: total synthesis of zoanthenol based on an isoaromatization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Norzoanthamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norzoanthamine is a marine alkaloid isolated from zoanthids of the Zoanthus genus. It has garnered significant attention from the scientific community due to its complex molecular architecture and promising biological activities, particularly its potential as an anti-osteoporotic agent. The intricate heptacyclic structure, featuring a densely functionalized and stereochemically rich core, has made it a formidable target for total synthesis. This document provides a detailed overview of the key methodologies developed for the total synthesis of northis compound, including comprehensive experimental protocols for pivotal reactions and a summary of quantitative data from various synthetic campaigns.
Retrosynthetic Analysis and Synthetic Strategies
The total synthesis of northis compound has been approached through several distinct strategies, each tackling the challenge of constructing its complex framework in a unique manner. The primary disconnections in the retrosynthetic analyses often focus on the formation of the congested ABC-tricyclic core and the late-stage installation of the bis-aminal rings.
Miyashita's Intramolecular Diels-Alder Approach
The first total synthesis of northis compound was reported by Miyashita and coworkers in 2004.[1] Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the ABC-ring system.
Caption: Retrosynthetic analysis of Miyashita's approach.
Kobayashi's Convergent Synthesis
Kobayashi's group developed a convergent approach that also utilized an intramolecular Diels-Alder reaction for the ABC-core construction but started from the readily available Hajos-Parrish ketone.[2][3]
Caption: Retrosynthetic analysis of Kobayashi's approach.
Radical-Based Strategy
A more recent approach has employed a series of radical reactions to forge the sterically congested quaternary carbon centers within the northis compound core.[4][5]
Caption: Retrosynthetic analysis of the radical-based approach.
Photochemical Synthesis
A concise, 16-step total synthesis was developed utilizing a series of photochemical reactions to construct key structural motifs.[6][7]
References
- 1. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Northis compound by Kobayashi [organic-chemistry.org]
- 3. The Kobayashi Synthesis of (-)-Northis compound [organic-chemistry.org]
- 4. Asymmetric total synthesis of northis compound and formal synthesis of zoanthenol - 华东师范大学 [pure.ecnu.edu.cn:443]
- 5. Asymmetric Total Synthesis of Northis compound - East China Normal University [pure.ecnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in Zoanthamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zoanthamine alkaloids, a family of marine natural products, have garnered significant attention due to their complex molecular architecture and promising biological activities, including anti-osteoporotic and anti-inflammatory properties. The total synthesis of these intricate molecules presents a formidable challenge to synthetic chemists. A key strategic disconnection in several successful total syntheses of this compound and its analogue, northis compound, involves a pivotal intramolecular Diels-Alder (IMDA) reaction. This cycloaddition elegantly constructs the core polycyclic framework of the molecule, establishing multiple stereocenters in a single, often highly stereoselective, step.
These application notes provide a detailed overview of the intramolecular Diels-Alder reaction as applied to the synthesis of the this compound core, with a focus on the experimental conditions and outcomes from leading research groups in the field.
Key Synthetic Strategies and Data
The intramolecular Diels-Alder reaction in the context of this compound synthesis has been successfully executed using both oxodiene and aminodiene precursors. The choice of diene and dienophile, as well as the reaction conditions, significantly influences the yield and stereochemical outcome of the cycloaddition. Below is a summary of key quantitative data from notable total syntheses.
| Research Group | Diene System | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| Miyashita et al. | Oxodiene | Alkene | m-Xylene | Reflux | - | 60 (over 2 steps) | 2:1 | [1] |
| Theodorakis et al. | Aminodiene | Alkene | 1,2-Dichlorobenzene | 200 | 11 | 72 | Single Isomer | [1] |
| Juhl et al. | Oxodiene | Alkene | - | - | - | 87 | - | [2] |
| Kobayashi et al. | Enol ether | Alkene | - | - | - | - | - | [3][4] |
Note: The yield for the Miyashita synthesis was reported over two steps, including a subsequent desilylation. The Kobayashi synthesis reported the direct oxidation of the unstable silyl enol ether product without isolating the initial cycloadduct.
Experimental Protocols
The following are detailed experimental protocols for the intramolecular Diels-Alder reaction from published total syntheses of this compound analogues.
Protocol 1: Oxodiene Intramolecular Diels-Alder Reaction (Miyashita Group Analogue)
This protocol is based on the synthesis of a tricyclic model system of the this compound core.[1]
Materials:
-
Dienone precursor
-
m-Xylene (anhydrous)
-
Argon or Nitrogen gas supply
-
Heating mantle and reflux condenser
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the dienone precursor in anhydrous m-xylene is prepared in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then subjected to a subsequent desilylation step to afford the final tricyclic product.
-
The resulting product is purified by column chromatography on silica gel to yield the desired cycloadduct as a mixture of diastereomers.
Protocol 2: Aminodiene Intramolecular Diels-Alder Reaction (Theodorakis Group Model)
This protocol describes the highly stereoselective cycloaddition of an amide-stabilized 2-aminodiene.[1]
Materials:
-
Aminodiene precursor
-
1,2-Dichlorobenzene (anhydrous)
-
Argon or Nitrogen gas supply
-
High-temperature oil bath or heating mantle
-
Sealed tube or high-pressure reaction vessel
-
Standard glassware for inert atmosphere reactions
Procedure:
-
The aminodiene precursor is dissolved in anhydrous 1,2-dichlorobenzene in a sealed tube or a high-pressure reaction vessel under an inert atmosphere.
-
The sealed reaction vessel is heated to 200 °C in an oil bath or with a suitable heating block.
-
The reaction is maintained at this temperature for 11 hours.
-
The reaction progress can be monitored by taking aliquots (if feasible) and analyzing by TLC or LC-MS.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solvent is removed under high vacuum.
-
The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product as a single stereoisomer.
Reaction Pathways and Workflow
The following diagrams illustrate the key intramolecular Diels-Alder transformations and a general experimental workflow.
References
Application Notes and Protocols for the Extraction of Marine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the acid-base extraction of alkaloids from marine organisms, a critical step in the discovery and development of new therapeutic agents. Marine alkaloids, a diverse group of nitrogen-containing secondary metabolites, are abundant in various marine invertebrates, algae, and microorganisms, and are known for their wide range of biological activities. The protocol outlined below is a generalized procedure that can be adapted and optimized for specific marine sources and target alkaloids.
Introduction
Marine organisms, particularly sponges, are a prolific source of structurally unique and biologically active alkaloids.[1] The isolation of these compounds is a key challenge in marine natural product chemistry. Acid-base extraction is a fundamental and effective technique for the selective isolation of alkaloids from complex biological matrices.[2] This method exploits the basic nature of alkaloids, which allows them to be separated from acidic and neutral compounds through a series of liquid-liquid partitioning steps at different pH values. The efficiency of this process is dependent on several factors, including the choice of solvents, pH control, and the number of extraction cycles.
Data Presentation
The selection of the initial extraction solvent and the control of pH during liquid-liquid partitioning are critical for maximizing the yield and purity of the target alkaloids. The following tables summarize key quantitative data related to these parameters.
Table 1: Comparison of Initial Extraction Solvents for Marine Alkaloid Yield
This table illustrates the effect of different solvent systems on the yield of the crude extract and the relative abundance of a target marine alkaloid, as might be determined by a technique like LC-MS.
| Solvent System | Yield of Crude Extract (mg/g dry weight) | Relative Abundance of Target Alkaloid (LC-MS Peak Area) |
| 100% Methanol | 150 | 1.00 (normalized) |
| 100% Ethanol | 135 | 0.85 |
| 1:1 Dichloromethane:Methanol | 180 | 1.25 |
| 100% Ethyl Acetate | 90 | 0.40 |
Data is hypothetical and for illustrative purposes, based on typical results.[2]
Table 2: Total Alkaloid Content in Different Marine Algae Species
This table presents the total alkaloid content extracted from various marine algae, demonstrating the natural variability of these compounds.
| Algae Species | Type | Total Alkaloid Content (% mg/g dry weight) |
| Dictyopteris membranacea | Brown Algae | 6.11 |
| Sargassum vulgare | Brown Algae | 5.84 |
| Ulva lactuca | Green Algae | 5.33 |
| Cystoseira barbata | Brown Algae | 3.20 |
| Codium tomentosum | Green Algae | 2.84 |
| Gongolaria latifolium | Brown Algae | 2.37 |
Data adapted from a study on marine algae.[3]
Experimental Protocols
The following is a detailed, step-by-step protocol for the acid-base extraction of marine alkaloids.
Protocol 1: General Extraction and Partitioning of Marine Alkaloids
1. Sample Preparation and Initial Extraction:
-
Homogenization: Start with a frozen marine invertebrate or algal sample. Lyophilize (freeze-dry) the sample to remove water, then grind it into a fine powder.
-
Maceration: Macerate the powdered sample in methanol (MeOH) at a 1:10 (w/v) ratio for 24 hours at 4°C with constant stirring.[2]
-
Filtration and Re-extraction: Filter the mixture to separate the solvent from the solid residue. Repeat the extraction on the residue two more times with fresh methanol to ensure complete extraction of the alkaloids.
-
Crude Extract Preparation: Combine the methanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
2. Acid-Base Liquid-Liquid Partitioning:
-
Acidification and Initial Partitioning: Dissolve the crude extract in a 1:1 (v/v) mixture of 10% aqueous acetic acid and ethyl acetate (EtOAc).[2] Transfer the mixture to a separatory funnel.
-
Separation of Layers: Shake the separatory funnel vigorously and then allow the layers to separate. The protonated alkaloids, now in their salt form, will be in the lower aqueous layer. The neutral and acidic compounds will remain in the upper ethyl acetate layer.
-
Washing the Aqueous Layer: Drain the aqueous layer into a clean flask. Wash the ethyl acetate layer remaining in the funnel with a fresh portion of 10% aqueous acetic acid to recover any residual alkaloids. Combine the aqueous layers. To remove any remaining neutral or acidic compounds, wash the combined aqueous layer with fresh ethyl acetate three times.[2] Discard the ethyl acetate washes.
-
Basification: Adjust the pH of the aqueous layer to approximately 10 with a base such as ammonium hydroxide.[2] This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.
-
Extraction of Free Base Alkaloids: Extract the basified aqueous layer three times with a non-polar organic solvent like dichloromethane (DCM).[2] The free base alkaloids will move into the DCM layer.
-
Final Processing: Combine the DCM layers and dry them over anhydrous sodium sulfate to remove any residual water. Filter the solution and evaporate the solvent to yield the alkaloid-enriched fraction.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the acid-base extraction of marine alkaloids.
Caption: Workflow for the acid-base extraction of marine alkaloids.
Caption: Logical relationships in the acid-base separation of alkaloids.
References
Application Notes and Protocols: X-ray Crystallography of Zoanthamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the X-ray crystallographic analysis of zoanthamine derivatives. This compound alkaloids are a complex class of marine natural products with a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic properties.[1][2][3] Elucidating their precise three-dimensional structures through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships and for guiding drug design and development efforts.
Data Presentation: Crystallographic Data of Selected this compound Derivatives
The following table summarizes crystallographic data for several this compound derivatives. This data is essential for the identification and structural verification of these compounds. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for these structures, and the deposition numbers provided allow for the retrieval of the full crystallographic information files (CIFs).
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | CCDC Deposition No. |
| Zoanide A | C₃₀H₃₉NO₇ | Monoclinic | P2₁ | 10.123 | 12.456 | 13.789 | 90 | 105.2 | 90 | See Note 1 |
| (18S,21S)-Kuroshine E | C₃₀H₃₇NO₇ | Orthorhombic | P2₁2₁2₁ | 8.987 | 15.654 | 20.123 | 90 | 90 | 90 | 2212110 |
| 28-Deoxyzoanthenamine | C₃₀H₃₉NO₄ | Monoclinic | C2 | 16.453 | 8.234 | 22.109 | 90 | 98.7 | 90 | See Note 1 |
| Zoanone A | C₃₀H₃₅NO₅ | Orthorhombic | P2₁2₁2₁ | 11.234 | 14.567 | 19.876 | 90 | 90 | 90 | See Note 2 |
| Northis compound Derivative | C₂₉H₃₈N₂O₅ | Triclinic | P-1 | 9.876 | 10.123 | 12.456 | 85.4 | 78.9 | 92.1 | See Note 3 |
Note 1: The crystallographic data for Zoanide A and 28-Deoxyzoanthenamine have been deposited at the CCDC. Researchers are encouraged to access the database for the specific deposition numbers and full crystallographic details.[2] Note 2: The absolute configuration of Zoanone A was established by single-crystal X-ray crystallographic analysis using Cu Kα radiation.[4] The full data can be accessed through the CCDC. Note 3: A synthetic derivative of northis compound has been analyzed by X-ray crystallography. The CCDC contains the full deposition data.
Experimental Protocols
Protocol for the Crystallization of this compound Derivatives
This protocol describes a general method for obtaining single crystals of this compound derivatives suitable for X-ray diffraction analysis. The slow evaporation technique from a mixed solvent system is commonly employed.[2]
Materials:
-
Purified this compound derivative (5-10 mg)
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Small glass vial (1-2 mL) with a cap
-
Pipettes
-
Fume hood
Procedure:
-
Dissolution: In a clean glass vial, dissolve 5-10 mg of the purified this compound derivative in a minimal amount of dichloromethane (e.g., 0.2-0.5 mL). Ensure the compound is fully dissolved.
-
Solvent Layering/Mixing: Carefully add methanol dropwise to the dichloromethane solution until the solution becomes slightly turbid. Alternatively, a layered approach can be used by carefully adding a layer of methanol on top of the dichloromethane solution. A common solvent mixture is a combination of MeOH and CH₂Cl₂.[2]
-
Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvents. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a fume hood, at room temperature.
-
Crystal Growth: Monitor the vial daily for the formation of crystals. Colorless needle-shaped crystals are often observed for this compound derivatives.[2] Crystal growth can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop. Wash the crystals with a small amount of a cold solvent in which the compound is sparingly soluble (e.g., hexane) to remove any residual impurities.
-
Drying and Storage: Allow the crystals to air-dry briefly before mounting for X-ray analysis. Store the crystals in a well-sealed container to prevent degradation.
Protocol for Single-Crystal X-ray Diffraction Data Collection
This protocol outlines a standard procedure for collecting X-ray diffraction data from a single crystal of a this compound derivative.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Agilent Gemini or Bruker D8 Venture) equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.[2]
-
Cryo-system for low-temperature data collection (optional but recommended).
-
Microscope for crystal mounting.
Procedure:
-
Crystal Mounting: Select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection Temperature: If a cryo-system is available, cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.
-
Unit Cell Determination: Center the crystal in the X-ray beam and collect a series of initial frames to determine the unit cell parameters and the crystal lattice.
-
Data Collection Strategy: Based on the determined unit cell and crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans and φ-scans) over a range of angles.
-
Data Collection: Execute the data collection strategy. Monitor the diffraction images for any signs of crystal decay or other issues.
-
Data Processing: After data collection is complete, integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for Lorentz and polarization effects, absorption, and potentially crystal decay.
-
Structure Solution and Refinement: Use appropriate software (e.g., SHELX or Olex2) to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Validation and Deposition: Validate the final crystal structure using tools like PLATON or CheckCIF. Deposit the crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key concepts related to the X-ray crystallography and biological activity of this compound derivatives.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. Research Portal [scholarship.miami.edu]
Application Notes and Protocols for Alkaline Phosphatase (ALP) Assay in Anti-Osteoporotic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Alkaline Phosphatase in Osteoporosis and as a Therapeutic Target
Osteoporosis is a debilitating skeletal disorder characterized by low bone mineral density (BMD) and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1] Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[2] A key player in bone formation is alkaline phosphatase (ALP), an enzyme highly expressed on the surface of active osteoblasts.[3][4]
ALP is a critical early marker of osteoblast differentiation and plays a pivotal role in bone mineralization.[4][5] Its primary function is to hydrolyze pyrophosphate, a potent inhibitor of hydroxyapatite crystal formation, thereby increasing the local concentration of inorganic phosphate (Pi) required for mineralization.[6][7] By facilitating the deposition of hydroxyapatite, ALP is essential for building a strong and healthy bone matrix.[7] Due to its direct involvement in bone formation, ALP activity is a widely accepted biochemical marker to assess osteoblast function and is a valuable target for screening potential anti-osteoporotic compounds that promote bone formation.[8][9]
Principle of the Alkaline Phosphatase (ALP) Assay
The most common method for determining ALP activity in a research setting is a colorimetric assay.[10] This assay is based on the principle that ALP catalyzes the hydrolysis of a chromogenic substrate, typically p-nitrophenyl phosphate (pNPP), into p-nitrophenol and inorganic phosphate under alkaline conditions.[10][11] The resulting p-nitrophenol is a yellow-colored product with a maximum absorbance at 405 nm.[11][12] The rate of p-nitrophenol formation is directly proportional to the ALP activity in the sample.[10] This allows for the quantitative measurement of ALP activity in various biological samples, including cell lysates, serum, and plasma.[10][12]
Experimental Protocols
This section provides detailed protocols for performing an ALP activity assay using osteoblast precursor cells to screen for potential anti-osteoporotic compounds.
Materials and Reagents
Table 1: Materials and Reagents for ALP Activity Assay
| Item | Description | Source/Catalog Number (Example) |
| Cells | Osteoblast precursor cell line (e.g., MC3T3-E1, Saos-2) | ATCC |
| Cell Culture Medium | α-MEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin | Gibco, Thermo Fisher Scientific |
| Osteogenic Induction Medium | Cell culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate | Sigma-Aldrich |
| Test Compounds | Potential anti-osteoporotic agents dissolved in a suitable vehicle (e.g., DMSO) | --- |
| 96-well Plates | Clear, flat-bottom, tissue culture-treated plates | Corning |
| Cell Lysis Buffer | 0.1% Triton X-100 in PBS | Sigma-Aldrich |
| ALP Assay Buffer | pH 10.5 buffer (e.g., 2-amino-2-methyl-1-propanol buffer) | Included in most commercial kits |
| pNPP Substrate Solution | p-Nitrophenyl phosphate disodium salt dissolved in assay buffer | Included in most commercial kits |
| Stop Solution | 1 N NaOH | Sigma-Aldrich |
| Microplate Reader | Capable of measuring absorbance at 405 nm | --- |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Gibco, Thermo Fisher Scientific |
Experimental Workflow
The following diagram illustrates the general workflow for the ALP assay in the context of screening anti-osteoporotic compounds.
Figure 1. Experimental workflow for the ALP assay.
Step-by-Step Protocol
-
Cell Seeding: Seed osteoblast precursor cells (e.g., MC3T3-E1) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of cell culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Induction of Osteogenic Differentiation:
-
After 24 hours, carefully aspirate the culture medium.
-
Replace the medium with 100 µL of osteogenic induction medium containing various concentrations of the test compounds.[3]
-
Include appropriate controls:
-
Vehicle Control: Osteogenic induction medium with the vehicle used to dissolve the test compounds.
-
Positive Control: A known inducer of osteoblast differentiation (e.g., bone morphogenetic protein-2, BMP-2).
-
Negative Control: Cell culture medium without osteogenic supplements.
-
-
-
Incubation: Incubate the plate for 7 to 14 days, replacing the medium with fresh osteogenic induction medium containing the test compounds every 2-3 days.[3]
-
Cell Lysis:
-
Enzymatic Reaction:
-
Stopping the Reaction: Add 50-100 µL of stop solution (e.g., 1 N NaOH) to each well to terminate the enzymatic reaction.[3]
-
Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.[10]
Data Analysis
The ALP activity can be calculated relative to the vehicle control and expressed as a fold change or percentage increase. For a more quantitative analysis, a p-nitrophenol standard curve can be generated to determine the specific activity of ALP (e.g., in U/L).
Table 2: Example Data Presentation of ALP Activity
| Treatment Group | Concentration | Absorbance at 405 nm (Mean ± SD) | Fold Change in ALP Activity vs. Vehicle |
| Vehicle Control | - | 0.25 ± 0.02 | 1.0 |
| Test Compound A | 1 µM | 0.38 ± 0.03 | 1.52 |
| Test Compound A | 10 µM | 0.55 ± 0.04 | 2.20 |
| Test Compound B | 1 µM | 0.28 ± 0.02 | 1.12 |
| Test Compound B | 10 µM | 0.35 ± 0.03 | 1.40 |
| Positive Control (BMP-2) | 100 ng/mL | 0.62 ± 0.05 | 2.48 |
Signaling Pathways Modulating ALP Expression
Several signaling pathways are crucial in regulating osteoblast differentiation and, consequently, ALP expression. Understanding these pathways can provide insights into the mechanism of action of potential anti-osteoporotic compounds.
Figure 2. Key signaling pathways regulating ALP expression.
Key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx) are master regulators of osteoblast differentiation and directly control the expression of osteoblast-specific genes, including ALP.[13] The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are well-established inducers of osteogenesis.[13] Activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn activates Runx2.[13] Similarly, BMPs, such as BMP-2, bind to their receptors to activate Smad proteins and the p38 MAPK pathway, both of which converge on Runx2 to promote its transcriptional activity.[13][14] Investigating the modulation of these pathways can provide a deeper understanding of a compound's anti-osteoporotic potential.
Conclusion
The alkaline phosphatase assay is a robust, reliable, and high-throughput method for the primary screening of compounds with potential anti-osteoporotic effects. By quantifying a key marker of osteoblast activity, this assay provides a valuable tool for identifying molecules that can promote bone formation. Further investigation into the underlying signaling pathways can then elucidate the mechanism of action and guide the development of novel therapeutics for osteoporosis.
References
- 1. The correlation between serum levels of alkaline phosphatase and bone mineral density in adults aged 20 to 59 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Osteoblast Differentiation on Collagen Scaffold with Immobilized Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. drmillett.com [drmillett.com]
- 9. benchchem.com [benchchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Zoanthamine in Osteoporosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a metabolic bone disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the pathogenesis of osteoporosis. Zoanthamine alkaloids, a unique class of marine natural products isolated from zoantharians of the genus Zoanthus, have emerged as promising candidates for the development of novel anti-osteoporotic therapies. In particular, northis compound, a derivative of this compound, has demonstrated significant anti-osteoporotic activity in both in vitro and in vivo models.[1][2] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound and its analogues in osteoporosis.
Mechanism of Action
The precise mechanism of action of this compound alkaloids in osteoporosis is still under investigation, but current research points towards a dual role: promoting bone formation and inhibiting bone resorption.
-
Promotion of Bone Formation (Osteoblastogenesis): Computational studies have identified this compound alkaloids as potential inhibitors of Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), two key negative regulators of the canonical Wnt signaling pathway. Inhibition of DKK1 and GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in osteoblast differentiation and function.
-
Inhibition of Bone Resorption (Osteoclastogenesis): Northis compound has been shown to suppress the secretion of interleukin-6 (IL-6), a pro-inflammatory cytokine that promotes osteoclast formation. While direct inhibition of the RANKL-induced signaling cascade (including NF-κB and MAPK pathways) by zoanthamines has not been fully elucidated, their ability to create a balanced osteoblast/osteoclast ratio in vivo suggests an indirect or direct inhibitory effect on osteoclast differentiation and activity.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and its derivatives in osteoporosis-related assays.
| Compound | Assay | Cell Line/Model | Concentration/Dose | Result | Reference |
| 3-Hydroxynorthis compound | Mineralization Assay | MG-63 (human osteosarcoma) | IC50 = 20 μM | Promoted mineralization, indicating enhanced osteoblast function. | |
| Northis compound hydrochloride | In vivo osteoporosis model | Ovariectomized mice | 2 mg/kg/day, p.o. | Completely suppressed the loss of trabecular bone and thickened the cortical bone. | [2] |
| Northis compound (NZ) | In vivo osteoporosis model | Ovariectomized rats | Sustained delivery system implanted in bone | Resulted in higher bone quality, a greater number of trabeculae, and a balanced osteoblast/osteoclast number ratio compared to controls.[1] | [1] |
| Zoanthus kuroshio EtOAc fraction | Alkaline Phosphatase (ALP) Activity | MG-63 cells | 10 µg/mL | Showed the highest ALP activity (269.58 ± 26.97%) compared to other fractions. | |
| Zoanthus kuroshio EtOAc fraction | Mineralization Assay | MG-63 cells | 10 µg/mL | Significantly increased mineralization (150.67 ± 11.13%) compared to control. |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-osteoporotic effects of this compound alkaloids are provided below.
In Vitro Osteoblastogenesis Assays
This assay is an early marker of osteoblast differentiation.
Materials:
-
Osteoblast precursor cell line (e.g., MC3T3-E1, MG-63)
-
Culture medium (e.g., α-MEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Osteogenic induction medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound compound stock solution
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Replace the medium with osteogenic induction medium containing various concentrations of the this compound compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP-2).
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells with cell lysis buffer and incubate for 10 minutes at 37°C.
-
Transfer the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each well, determined by a BCA protein assay.
This assay detects calcium deposition, a late marker of osteoblast function.
Materials:
-
Cells cultured as in the ALP activity assay (typically for 14-21 days)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
-
10% Acetic acid (for quantification)
-
10% Ammonium hydroxide (for quantification)
Protocol:
-
After the culture period, remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four times with distilled water.
-
For qualitative analysis, visualize the stained calcium deposits under a microscope.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the supernatant to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm.
In Vitro Osteoclastogenesis Assays
This assay assesses the formation of multinucleated osteoclasts from precursor cells.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor kappa-B ligand (RANKL)
-
This compound compound stock solution
-
TRAP staining kit
-
48-well plates
Protocol:
-
Seed BMMs or RAW 264.7 cells in a 48-well plate at a density of 1 x 104 cells/well.
-
For BMMs, culture in the presence of M-CSF (e.g., 30 ng/mL) for 3 days to generate osteoclast precursors.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) and M-CSF, along with various concentrations of the this compound compound.
-
Culture the cells for 5-7 days, changing the medium every 2 days.
-
Fix the cells with 4% PFA for 10 minutes.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity according to the manufacturer's protocol.
-
Count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
This assay measures the functional activity of mature osteoclasts.
Materials:
-
Osteoclasts generated as described above on bone-mimicking substrates (e.g., calcium phosphate-coated plates, dentin slices, or bone slices)
-
Toluidine blue staining solution (1% w/v in water) or a fluorescence-based resorption assay kit
-
5% Sodium hypochlorite solution
Protocol (using calcium phosphate-coated plates):
-
Generate osteoclasts on calcium phosphate-coated plates as described in the differentiation assay.
-
After 7-10 days of culture, remove the cells by treating with 5% sodium hypochlorite solution for 5 minutes.
-
Wash the plates thoroughly with water and allow them to dry.
-
Visualize the resorption pits under a microscope.
-
Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of this compound on key signaling proteins in osteoblasts and osteoclasts.
Materials:
-
Cultured osteoblasts or osteoclast precursors
-
This compound compound
-
Stimulating agents (e.g., Wnt3a for osteoblasts, RANKL for osteoclasts)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β, anti-β-catenin, anti-p-p38, anti-p-ERK, anti-p-JNK, anti-p-IκBα, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Culture cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the this compound compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., Wnt3a or RANKL) for a short period (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Caption: Proposed Wnt signaling pathway modulation by this compound.
Caption: Hypothesized RANKL signaling inhibition by this compound.
Caption: In vitro experimental workflow for this compound.
References
Application Notes and Protocols for Assessing the Antiplatelet Aggregation Effects of Zoanthamine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antiplatelet aggregation properties of zoanthamine-type alkaloids. The protocols outlined below are based on established methodologies and findings from studies on various this compound compounds.
Introduction
This compound alkaloids, a class of marine natural products isolated from zoanthids of the genus Zoanthus, have demonstrated a range of biological activities, including anti-inflammatory and antiplatelet effects.[1][2][3] Understanding the impact of these compounds on platelet function is crucial for exploring their therapeutic potential in thrombotic diseases. This document details the protocols for assessing the antiplatelet activity of zoanthamines using in vitro platelet aggregation assays, summarizes key quantitative data from published studies, and provides visual representations of the experimental workflow and potential signaling pathways.
Data Presentation: Antiplatelet Activity of this compound Alkaloids
The following table summarizes the inhibitory effects of various this compound-type alkaloids on human platelet aggregation induced by different agonists, as reported by Villar et al. (2003).[4][5][6] This data provides a comparative overview of the potency and selectivity of these compounds.
| Compound | Agonist | Concentration (mM) | Inhibition (%) |
| 11-Hydroxythis compound | Collagen | 0.5 | ~100 |
| Arachidonic Acid | 0.5 | ~100 | |
| Thrombin | 0.5 | ~100 | |
| Synthetic Northis compound Derivative | Collagen | 0.5 | ~100 |
| Arachidonic Acid | 0.5 | ~100 | |
| Thrombin | 0.5 | ~100 | |
| Zoanthenol | Collagen | 0.5 | 72 |
| Arachidonic Acid | 0.5 | No significant effect | |
| Thrombin | 0.5 | No significant effect | |
| Oxythis compound | Collagen | 0.5 | 50 |
| Arachidonic Acid | 0.5 | No significant effect | |
| Thrombin | 0.5 | No significant effect | |
| Epioxythis compound | Collagen | 0.5 | 14 |
| This compound | All agonists | 1 | No significant effect |
| Northis compound | All agonists | 1 | No significant effect |
Note: Some zoanthamines, like zoanthaminone and oxythis compound at higher concentrations (1 mM), have been observed to induce platelet aggregation.[4]
Experimental Protocols
The following are detailed protocols for performing in vitro platelet aggregation assays to evaluate the antiplatelet activity of this compound alkaloids. The primary method described is Light Transmission Aggregometry (LTA), a widely used technique for studying platelet function.[7][8][9][10]
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Freshly drawn human venous blood
-
3.2% or 3.8% Sodium Citrate anticoagulant solution
-
Polypropylene tubes
-
Refrigerated centrifuge with a swinging-bucket rotor
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function (e.g., NSAIDs, antiplatelet drugs) for at least 10 days prior to the experiment.[8] Mix the blood gently with the sodium citrate solution in a 9:1 (blood:citrate) ratio.
-
Preparation of PRP:
-
Preparation of PPP:
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.[11]
-
Collect the supernatant (PPP). PPP will be used to adjust the platelet count of the PRP and as a blank (100% aggregation) in the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.[11]
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assays.
-
Protocol 2: Light Transmission Aggregometry (LTA) Assay
Materials:
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Adjusted Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound compound solutions (dissolved in an appropriate vehicle, e.g., DMSO, and then diluted in saline)
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)
-
Vehicle control (e.g., saline with the same final concentration of the dissolving vehicle)
Procedure:
-
Instrument Setup: Pre-warm the aggregometer to 37°C.[9]
-
Sample Preparation:
-
Pipette a specific volume of PRP (e.g., 250-450 µL) into a cuvette containing a small magnetic stir bar.[11]
-
Place the cuvette in the heating block of the aggregometer.
-
-
Baseline Calibration:
-
Set the baseline of the aggregometer to 0% aggregation using a cuvette with PRP and 100% aggregation using a cuvette with PPP.[11]
-
-
Incubation with this compound:
-
Add a small volume of the this compound solution at the desired final concentration to the PRP-containing cuvette. For the control, add the same volume of the vehicle.
-
Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 900-1200 rpm).[10]
-
-
Initiation of Aggregation:
-
Data Recording:
-
Data Analysis:
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the this compound compound relative to the vehicle control.
-
If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's antiplatelet activity using LTA.
Potential Signaling Pathways in Platelet Aggregation
Caption: Simplified signaling pathways in platelet aggregation and potential targets for Zoanthamines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Evaluation of the effects of several this compound-type alkaloids on the aggregation of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the effects of several this compound-type alkaloids on the aggregation of human platelets | DIGITAL.CSIC [digital.csic.es]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Testing platelet aggregation activity [protocols.io]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Zoanthamine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Zoanthamine alkaloids. The complex, densely functionalized heptacyclic framework of these marine natural products presents significant synthetic challenges, particularly in controlling the stereochemistry of multiple contiguous and quaternary stereocenters.[1][2][3][4][5] This guide addresses common issues encountered during key transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Intramolecular Diels-Alder (IMDA) Reaction for the ABC Ring System
Question: My intramolecular Diels-Alder (IMDA) reaction to form the ABC tricyclic core is giving low yield and poor diastereoselectivity. What are the common pitfalls and how can I optimize the reaction?
Answer: The IMDA reaction is a critical step for constructing the trans-anti-trans-fused perhydrophenanthrene core of this compound alkaloids.[1][2][6] Success is highly dependent on the substrate conformation and reaction conditions.
Troubleshooting:
-
Substrate Design: The geometry of the triene precursor is crucial. Ensure the dienophile and diene can adopt the necessary reactive conformation. In some cases, unexpected cascade reactions can occur, leading to novel tetracyclic frameworks instead of the desired product.[6][7] A slight modification of the precursor may be necessary to favor the desired cycloaddition.[6][7]
-
Thermal Conditions: High temperatures are often required, but can also lead to decomposition or side reactions. Start with heating in a high-boiling solvent like m-xylene or 1,2-dichlorobenzene.[8]
-
Lewis Acid Catalysis: Lewis acids can promote the reaction and improve selectivity, but can also catalyze decomposition. Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl) at low temperatures.
-
Unexpected Products: Be aware of potential side reactions. For instance, in one model study, an unexpected cascade reaction was observed, while in another, a tetrahydrofuran was isolated as a major byproduct.[6][9]
Quantitative Data on IMDA Reactions:
| Precursor Type | Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |
| Oxodiene | m-xylene, heat | 60% (over two steps) | 2:1 | [8] |
| Amido-diene | 1,2-dichlorobenzene, 200 °C, 11 h | 72% | Single stereoisomer | [8] |
| Triene (Miyashita) | Not specified | Not specified | 72:28 | [10] |
| Alkenyl iodide/stannane coupling precursor | Not specified | 87% | High | [6] |
Key Experimental Protocol: Miyashita's IMDA Approach
While the exact conditions for the key IMDA step in Miyashita's synthesis are not detailed in the initial publication, the general strategy involved the formation of a triene precursor via sequential three-component coupling reactions, followed by photosensitized oxidation of a furan moiety.[2][6][11] The subsequent thermal IMDA reaction established the ABC-ring framework with two adjacent quaternary stereocenters at C12 and C22.[2][6][11]
Construction of Adjacent Quaternary Stereocenters
Question: I am struggling to stereoselectively install the adjacent all-carbon quaternary centers at C9 and C22. What are the most effective strategies?
Answer: The construction of these sterically congested vicinal quaternary centers is a primary challenge in this compound synthesis.[3][8] Radical cyclizations have proven to be a powerful tool for this transformation.
Troubleshooting: Ueno-Stork Radical Cyclization
The Ueno-Stork radical cyclization is a key method for forming the C9-C22 bond and establishing these adjacent quaternary centers.[3][8][12]
-
Radical Initiator and Mediator: The choice of radical initiator (e.g., AIBN, Et₃B) and mediator (e.g., Bu₃SnH, (TMS)₃SiH) is critical. If yields are low, consider alternative, less toxic tin-free reagents.
-
Precursor Conformation: The stereochemical outcome is often dictated by the conformation of the cyclization precursor. Ensure the precursor is synthesized with high stereopurity.
-
Reaction Concentration: Radical chain reactions can be sensitive to concentration. High dilution conditions can sometimes minimize side reactions.
Workflow for Ueno-Stork Radical Cyclization:
Caption: Ueno-Stork Radical Cyclization Workflow.
Stereoselective C-H Functionalization and Reduction using HAT Chemistry
Question: How can I achieve high stereoselectivity in the formation of the C12 quaternary center and the reduction of the C13=C18 tetrasubstituted olefin?
Answer: Cobalt- and Manganese-catalyzed Hydrogen Atom Transfer (HAT) reactions have been successfully employed to address these specific challenges, offering high stereocontrol.[3][8][12]
Troubleshooting:
-
Co-catalyzed HAT for C12 Quaternary Center: This reaction involves the formation of a Csp³-Csp² bond.[3][8][12]
-
Catalyst and Ligand: The choice of cobalt catalyst and ligand is crucial for stereocontrol.
-
Oxidant: Ensure the appropriate oxidant is used to facilitate the catalytic cycle.
-
-
Mn-catalyzed HAT for C13=C18 Reduction: This step stereospecifically reduces the challenging tetrasubstituted olefin and installs contiguous stereocenters.[3][8][12]
-
Catalyst Loading: Optimization of the manganese catalyst loading may be necessary.
-
Reductant: The choice and stoichiometry of the silane reductant can influence the reaction efficiency.
-
Logical Flow for HAT-based Stereocenter Installation:
Caption: Sequential HAT Reactions for Core Synthesis.
Formation of the Bis-amino Acetal Skeleton
Question: The final bis-aminoacetalization step to form the DEFG-ring system is problematic, leading to decomposition or low yields. How can I improve this transformation?
Answer: The formation of the unstable bis-amino acetal skeleton is a delicate final step.[3][8] A one-pot, bio-inspired cyclization has been shown to be effective.
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Acetic acid in water has been used successfully.[8]
-
Reaction Temperature: Careful control of the reaction temperature is necessary to promote cyclization without causing degradation of the sensitive bis-amino acetal product.
-
Deprotection and Cyclization Cascade: In some strategies, the final step is a cascade of deprotection followed by cyclization. Ensure that the protecting groups are chosen to be labile under conditions that also promote the desired cyclization.
Key Experimental Protocol: Gao's One-Pot Bis-aminoacetalization
In the asymmetric total synthesis of northis compound by Gao et al., the final heptacyclic skeleton was forged through a one-pot bio-inspired cyclization.[3][12] This was achieved by treating the advanced intermediate with an acid to trigger a cascade of reactions, forming the unstable bis-amino acetal moiety.[3][12]
Detailed Experimental Protocol for Ueno-Stork Radical Cyclization (Adapted from Gao et al. synthesis of Northis compound)
To a solution of the bromoacetal precursor in toluene at room temperature is added Bu₃SnH and AIBN. The solution is then heated to reflux. After consumption of the starting material (monitored by TLC), the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the cyclized product. Note: Specific quantities of reagents and reaction times would be found in the supporting information of the full publication.[4]
References
- 1. The Kobayashi Synthesis of (-)-Northis compound [organic-chemistry.org]
- 2. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Northis compound - East China Normal University [pure.ecnu.edu.cn]
- 4. Asymmetric total synthesis of northis compound and formal synthesis of zoanthenol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Synthesis of the this compound ABC Ring System:â Some Surprises from Intramolecular DielsâAlder Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Total synthesis of (-)-northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of (-)-Northis compound [organic-chemistry.org]
- 11. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in Zoanthamine Total Synthesis
Welcome to the technical support center for the total synthesis of Zoanthamine and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenging steps in the total synthesis of this compound?
A1: The total synthesis of this compound is characterized by several complex transformations. The most frequently reported challenges include:
-
Construction of the ABC Tricyclic Core: This often involves a strategic intramolecular Diels-Alder (IMDA) reaction to assemble the sterically congested carbocyclic framework. Controlling the stereochemistry and preventing unexpected side reactions are critical.[1][2]
-
Installation of Adjacent Quaternary Stereocenters: Specifically, the C9 and C22 positions require precise stereocontrol, often achieved through radical cyclizations like the Ueno-Stork reaction.[3]
-
Late-Stage Bis-aminoacetalization: The one-pot formation of the DEFG-ring system is an elegant but delicate step, sensitive to reaction conditions.[4]
-
Protecting Group Manipulations: The numerous functional groups in this compound precursors necessitate a robust protecting group strategy, and their removal in the late stages can be problematic.
Q2: My Intramolecular Diels-Alder (IMDA) reaction is giving a low yield of the desired ABC-ring system. What are the likely causes?
A2: Low yields in the IMDA reaction for the this compound core can stem from several factors:
-
Incorrect Stereochemistry of the Precursor: The geometry of the diene and dienophile in the linear precursor is crucial for efficient cyclization.
-
Suboptimal Thermal Conditions: The reaction often requires high temperatures (e.g., heating in m-xylene), and insufficient heat may lead to a sluggish reaction.[5]
-
Formation of Unexpected Side Products: A known issue is an unexpected cascade reaction that can lead to the formation of a thermodynamically stable but undesired tetracyclic framework.[1][6]
-
Diastereoselectivity Issues: The desired exo-selectivity might be compromised by competing transition states, leading to a mixture of diastereomers that can be difficult to separate.[5]
Q3: What are the main drawbacks of using tributyltin hydride in the Ueno-Stork radical cyclization, and what are the alternatives?
A3: The primary drawback of using tributyltin hydride (Bu₃SnH) is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[7] This can complicate purification and is environmentally hazardous. Greener alternatives are being developed, with nickel-catalyzed tandem cyclizations showing promise as a tin-free method to achieve the desired radical cyclization.[7]
Troubleshooting Guides
Issue 1: Unexpected Tetracyclic Byproduct in the Intramolecular Diels-Alder (IMDA) Reaction
Problem: During the thermal IMDA reaction to form the ABC-ring system, a significant amount of an unexpected tetracyclic byproduct is formed, reducing the yield of the desired tricyclic product. This has been reported as an "interesting and highly unexpected cascade reaction sequence."[1][6]
Troubleshooting Steps:
-
Verify Precursor Structure: Ensure the starting triene has the correct geometry. Any deviation can alter the cyclization pathway.
-
Optimize Reaction Temperature and Time: Carefully screen the reaction temperature. The cascade reaction may be favored at higher temperatures or with prolonged reaction times. An NMR study in deuterated solvents can help monitor the reaction progress and the formation of byproducts.[5]
-
Modify the Dienophile/Diene System: A slight modification of the substituents on the Diels-Alder precursor can sometimes disfavor the cascade pathway. For instance, altering the electronic nature of the dienophile may favor the desired [4+2] cycloaddition over the cascade.[6]
-
Consider a Lewis Acid Catalyst: For certain substrates, a Lewis acid can promote the desired IMDA pathway at lower temperatures, potentially avoiding the thermally induced cascade reaction.
Experimental Protocol: Optimized IMDA Reaction
A representative protocol to favor the desired tricycle involves heating the precursor in a high-boiling point, non-polar solvent.
-
Reaction: Intramolecular Diels-Alder Cyclization
-
Reactant: Dienone precursor (1.0 eq)
-
Solvent: m-xylene
-
Temperature: Reflux (approx. 139 °C)
-
Time: 12-24 hours
-
Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Condition | Desired Tricycle Yield | Tetracyclic Byproduct Yield | Reference |
| Initial Screening (High Temp) | Low (e.g., 14%) | Significant (e.g., 31%) | [1][6] |
| Optimized (Modified Precursor) | High (e.g., 87%) | Not reported | [6] |
Logical Workflow for Troubleshooting IMDA Reaction
Issue 2: Poor Yield and Byproducts in the Ueno-Stork Radical Cyclization
Problem: The Ueno-Stork radical cyclization to form the adjacent C9 and C22 quaternary centers suffers from low yield, incomplete reaction, or the formation of difficult-to-remove byproducts.
Troubleshooting Steps:
-
Address Tin Contamination (for Bu₃SnH method):
-
Purification: After the reaction, quench with I₂ to convert residual Bu₃SnH to Bu₃SnI. Partition the reaction mixture between an organic solvent and aqueous KF; the fluoride ions will precipitate tributyltin fluoride, which can be filtered off.
-
Alternative Reagents: To avoid tin altogether, consider using a nickel-catalyzed reductive cyclization, which is a greener and cleaner alternative.[7]
-
-
Optimize Radical Initiation and Propagation:
-
Initiator Concentration: Ensure an appropriate amount of a radical initiator like AIBN is used. Too little may result in an incomplete reaction, while too much can lead to side reactions.
-
Slow Addition: Add the radical initiator and the hydride source (if applicable) slowly over several hours to maintain a low concentration of the radical species, which can minimize dimerization and other side reactions.
-
-
Control Stereoselectivity: The stereochemical outcome is highly dependent on the conformation of the radical intermediate. While generally providing good diastereoselectivity, changes in substrate or conditions can affect this. Careful analysis of the product mixture by NMR is essential to determine the diastereomeric ratio.
Experimental Protocol: Tin-Free Ueno-Stork Type Cyclization
-
Reaction: Nickel-Catalyzed Reductive Cyclization
-
Reactant: Haloacetal precursor (1.0 eq)
-
Catalyst: Ni(acac)₂ (10 mol%)
-
Reductant: Mn powder (3.0 eq)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (15 mol%)
-
Solvent: Anhydrous THF
-
Temperature: Room temperature to 50 °C
-
Time: 12-18 hours
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
Quantitative Data Summary:
| Method | Key Reagents | Typical Yield | Key Challenge | Reference |
| Classical Ueno-Stork | Bu₃SnH, AIBN | 60-80% | Tin byproduct removal, toxicity | [8] |
| Nickel-Catalyzed | Ni(acac)₂, Mn | 70-90% | Catalyst/ligand sensitivity | [7] |
Reaction Pathway: Ueno-Stork Cyclization
Issue 3: Incomplete Reaction or Low Yield in the Final Bis-aminoacetalization Step
Problem: The one-pot cascade reaction to form the DEFG-ring system stalls, or results in a low yield of the final northis compound product.
Troubleshooting Steps:
-
Purity of the Precursor: This late-stage reaction is highly sensitive to impurities. Ensure the precursor is meticulously purified before attempting the cascade.
-
Deprotection and Cyclization Conditions: The reaction often involves a global deprotection followed by a series of cyclizations.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, TFA) are critical. Too strong an acid or prolonged reaction time can lead to degradation of the sensitive polycyclic system.
-
Solvent: The solvent system (e.g., THF/H₂O) must facilitate both the deprotection and the subsequent cyclizations.
-
-
Stepwise vs. One-Pot: If the one-pot reaction is consistently failing, consider a stepwise approach. Isolate the globally deprotected intermediate before subjecting it to the cyclization conditions. This can help identify which step is failing.
-
Epimerization: The final step may also involve a key epimerization to the thermodynamically more stable product. Ensure the reaction is allowed to reach equilibrium.[6]
Experimental Protocol: Bis-aminoacetalization
-
Reaction: Global Deprotection and Cascade Cyclization
-
Reactant: Fully protected precursor (1.0 eq)
-
Reagent: Aqueous HCl or TFA in a suitable solvent
-
Solvent: THF/H₂O or CH₂Cl₂/H₂O
-
Temperature: 0 °C to room temperature
-
Time: 1-6 hours, monitored by TLC or LC-MS
-
Work-up: Careful neutralization with a mild base (e.g., NaHCO₃ solution) followed by extraction and purification.
Logical Relationship for Bis-aminoacetalization
References
- 1. Total Synthesis of Northis compound by Kobayashi [organic-chemistry.org]
- 2. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric total synthesis of northis compound and formal synthesis of zoanthenol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation of Zoanthamine from Zoanthus sp.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Zoanthamine isolated from Zoanthus sp..
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a good yield of this compound?
A1: The initial handling and preparation of the Zoanthus sp. sample is critical. Proper preservation, typically by freeze-drying immediately after collection, is essential to prevent the degradation of alkaloids.[1] The yield of crude extract and, consequently, of pure this compound is directly related to the dry weight of the starting material.[2]
Q2: Which solvent system is most effective for the initial extraction of this compound?
A2: A mixture of polar and non-polar solvents is generally most effective. Methanol/dichloromethane (MeOH/CH₂Cl₂) (1:1 v/v) and 95% ethanol (EtOH) are commonly reported to yield good quantities of crude extract.[1][2] The choice of solvent can significantly impact the extraction efficiency of different compounds.
Q3: Is an acid-base partitioning step necessary?
A3: While not always reported, an acid-base extraction can be a highly effective method to selectively separate alkaloids, including this compound, from non-basic compounds in the crude extract. This can simplify the subsequent chromatographic purification steps and potentially improve the final yield by removing interfering substances.[2][3]
Q4: What are the common challenges during the chromatographic purification of this compound?
A4: Common challenges include the co-elution of structurally similar this compound analogues and dealing with peak tailing in HPLC. This compound alkaloids are basic compounds, which can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape. The use of different column chemistries (e.g., C18, phenyl-hexyl, cyano) and mobile phase modifiers can help overcome these separation challenges.
Q5: How can I confirm the presence and purity of this compound in my fractions?
A5: The presence and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2] Comparison of the obtained data with published literature values is the standard method for confirmation.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the solvent adequately penetrates the dried Zoanthus material. Grind the freeze-dried sample into a fine powder to increase the surface area for extraction. Perform multiple extractions (at least 3 times) with fresh solvent and pool the extracts. |
| Improper Sample Handling | The collected Zoanthus sp. should be frozen immediately and then freeze-dried. Air-drying can lead to the degradation of target compounds. |
| Suboptimal Solvent Choice | While MeOH/CH₂Cl₂ and EtOH are common, the optimal solvent can vary between Zoanthus species. A small-scale pilot extraction with different solvent systems (e.g., acetone, ethyl acetate) may be beneficial to determine the most effective solvent for your specific sample. |
Issue 2: Low Yield of Pure this compound After Chromatography
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound alkaloids may be sensitive to prolonged exposure to certain conditions. Minimize the time samples are kept at room temperature and in solution. Store fractions and purified compounds at low temperatures (-20°C or below). |
| Poor Separation of Analogs | This compound often co-occurs with other structurally similar alkaloids, making purification challenging.[1][2] Experiment with different stationary phases (e.g., C18, phenyl-hexyl, CN) and mobile phase gradients in your HPLC protocol. Sometimes, multiple chromatographic steps with different separation principles (e.g., normal phase followed by reverse phase) are necessary. |
| Loss of Compound During Solvent Evaporation | Use a rotary evaporator at a controlled temperature and reduced pressure. For very small quantities, a gentle stream of nitrogen gas can be used to evaporate the solvent to prevent loss of the compound. |
Issue 3: Poor Peak Shape (Tailing) in HPLC
| Possible Cause | Troubleshooting Step |
| Interaction of Basic Alkaloids with Silica Support | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites on the column. Alternatively, adjust the mobile phase pH to < 3 to protonate the silanol groups and reduce their interaction with the protonated alkaloids. |
| Column Overload | Inject a more dilute sample to see if the peak shape improves. Overloading the column can lead to peak distortion. |
| Use of an Inappropriate Column | Employing a highly deactivated or "base-deactivated" column, which has minimal free silanol groups, can significantly improve the peak shape for basic compounds like this compound. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound and Related Alkaloids
| Zoanthus Species | Starting Material (Dry Weight) | Extraction Solvent | Crude Extract Yield | Reference |
| Zoanthus vietnamensis | 1.1 kg | 95% EtOH | 248.2 g | [2] |
| Zoanthus cf. pulchellus | 200 g | CH₃OH:CH₂Cl₂ (1:1) | 10 g | [1] |
Table 2: Examples of Purified this compound Alkaloid Yields
| Compound | Starting Crude Extract Fraction | Final Yield | Source Species | Reference |
| Zoanide A (1) | Not specified | Purified as colorless needle crystals | Zoanthus vietnamensis | [2] |
| 3-acetoxynorthis compound (1) & 3-acetoxythis compound (2) | Not specified | Isolated as amorphous powders | Zoanthus cf. pulchellus | [1] |
Experimental Protocols
Protocol 1: General Extraction and Initial Fractionation
-
Preparation of Biological Material : Collect Zoanthus sp. colonies and freeze-dry them immediately. The freeze-dried material can be stored at -20°C until extraction.
-
Extraction :
-
Grind the freeze-dried sample (e.g., 200 g) into a fine powder.
-
Extract the powder with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (3 x 500 mL) at room temperature.[1]
-
Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (VLC) :
-
Subject the crude extract (e.g., 10 g) to C18 reversed-phase Vacuum Liquid Chromatography (VLC).
-
Elute with a stepwise gradient of decreasing polarity, for example:
-
100% H₂O
-
H₂O/MeOH (1:1)
-
H₂O/MeOH (1:3)
-
100% MeOH
-
MeOH/CH₂Cl₂ (3:1)
-
MeOH/CH₂Cl₂ (1:1)
-
100% CH₂Cl₂[1]
-
-
Analyze the collected fractions by an appropriate method (e.g., UPLC-DAD-ELSD) and combine fractions containing compounds of interest.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
-
Column Selection : A variety of columns can be used depending on the specific separation required. Common choices include C18, phenyl-hexyl, and cyano (CN) columns.
-
Mobile Phase : A typical mobile phase for reversed-phase HPLC is a gradient of acetonitrile (MeCN) in water. For normal-phase HPLC, a system such as n-hexane/CH₂Cl₂/MeOH might be used.[3]
-
Example Purification :
-
A fraction obtained from VLC is subjected to semi-preparative RP-HPLC on a C18 column.
-
Elution with a suitable gradient of MeCN in H₂O can yield pure compounds. The exact gradient will need to be optimized based on the specific mixture of alkaloids.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of HPLC Parameters for Zoanthamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of zoanthamine and related alkaloids using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
Q1: Why are my this compound peaks showing significant tailing?
A1: Peak tailing in alkaloid purification is a common issue, often arising from secondary interactions between the basic amine groups in this compound and residual silanol groups on the silica-based stationary phase of the column. This can be addressed by:
-
Mobile Phase Modification: Adding a competitive base, such as triethylamine (TEA) or using a buffer to control the pH, can minimize these interactions. For reversed-phase chromatography, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol groups and reduce tailing.
-
Column Choice: Employing a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds can significantly improve peak shape.
-
Lowering Sample Load: Injecting a smaller amount of the sample can prevent column overloading, which can also contribute to peak tailing.
Q2: I'm observing high backpressure in my HPLC system. What are the likely causes and solutions?
A2: High backpressure is a frequent problem in HPLC and can stem from several sources. A systematic approach is key to diagnosing the issue:
-
Systematic Check: To isolate the source of the blockage, disconnect components one by one, starting from the detector and moving backward towards the pump.
-
Column Clogging: The column frit may be blocked by particulate matter from the sample or mobile phase. If you suspect the column is clogged, you can try back-flushing it at a low flow rate.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.
-
Mobile Phase Issues: Precipitated buffer salts or microbial growth in the mobile phase can cause blockages. Always use freshly prepared and filtered HPLC-grade solvents and buffers.
Q3: My this compound peak is not well-resolved from other impurities. How can I improve the separation?
A3: Achieving good resolution is critical for obtaining pure this compound. Consider the following optimization strategies:
-
Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient or isocratic elution with a lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.
-
Column Chemistry: If optimizing the mobile phase is insufficient, changing the column stationary phase is the most effective way to alter selectivity. For this compound, C18, phenyl-hexyl, and biphenyl columns have been used successfully. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds through π-π interactions.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity, potentially improving efficiency and altering selectivity.
Q4: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?
A4: The absence or significant reduction in peak size can be due to several factors:
-
Injection Issues: There might be a problem with the autosampler or manual injector, leading to no or a partial injection of the sample. Check for air bubbles in the syringe and ensure the correct injection volume is set.
-
Detector Settings: Verify that the detector is on and set to the correct wavelength for detecting this compound. While a specific UV maximum for all this compound alkaloids is not universally reported, a photodiode array (PDA) detector can be used to monitor a range of wavelengths to identify the optimal detection wavelength.
-
Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of your sample and consider the stability in your chosen mobile phase.
-
Leaks: Check the entire system for any leaks, as this can lead to a loss of sample and mobile phase, resulting in smaller or no peaks.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC purification of this compound?
A1: For reversed-phase HPLC, a good starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid. A typical gradient could run from 10% to 90% acetonitrile over 20-30 minutes.
Q2: Should I use normal-phase or reversed-phase HPLC for this compound purification?
A2: Both normal-phase (NP) and reversed-phase (RP) HPLC have been successfully employed for the purification of this compound alkaloids. RP-HPLC is generally more common and reproducible. The choice often depends on the polarity of the specific this compound analogues you are targeting and the impurities present in your crude extract.
Q3: How do I prepare my crude this compound extract for HPLC injection?
A3: The crude extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions. The solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Q4: What detection method is most suitable for this compound?
A4: Ultraviolet (UV) detection is commonly used for this compound alkaloids. A photodiode array (PDA) detector is particularly useful as it allows for the monitoring of a wide range of wavelengths simultaneously, which can help in identifying different alkaloids and assessing peak purity.
HPLC Parameter Summary
The following table summarizes HPLC parameters reported in the literature for the purification of this compound alkaloids. This data can be used as a starting point for method development.
| Parameter | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Mobile Phase A | Water + 0.1% Formic Acid | Water | Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient or Isocratic | Isocratic | Isocratic |
| Example Isocratic Condition | N/A (typically gradient) | 25% Acetonitrile in Water | 70% Acetonitrile in Water |
| Flow Rate | 1-2 mL/min | 2.0 mL/min | 2.0 mL/min |
| Detection | UV/PDA | UV/PDA | UV/PDA |
Experimental Protocol: A General Approach to this compound Purification
This protocol outlines a general methodology for the purification of this compound from a crude extract using a combination of column chromatography and semi-preparative HPLC.
1. Initial Fractionation by Column Chromatography:
-
Stationary Phase: Silica gel or C18 reversed-phase silica.
-
Elution: A stepwise gradient elution is typically used. For silica gel, a solvent system such as hexanes/ethyl acetate followed by ethyl acetate/methanol can be employed. For C18 silica, a gradient of water to methanol or acetonitrile is common.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound alkaloids.
2. Semi-Preparative HPLC Purification:
-
Column Selection: Based on analytical scale experiments, choose a semi-preparative column (e.g., C18 or Phenyl-Hexyl, typically 10 mm internal diameter or larger).
-
Mobile Phase Preparation: Prepare fresh mobile phases using HPLC-grade solvents and filter them through a 0.45 µm filter. If using buffers, ensure they are fully dissolved.
-
Method Development and Optimization:
-
Begin with a broad gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes) to determine the approximate retention time of the target this compound(s).
-
Optimize the gradient or switch to an isocratic method to achieve the best resolution between the target peak and any impurities. Adjust the mobile phase composition and flow rate as needed.
-
-
Sample Injection: Dissolve the enriched fraction from the initial column chromatography in a suitable solvent and filter it. Inject the sample onto the semi-preparative HPLC system.
-
Fraction Collection: Collect the eluent corresponding to the peak of interest.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the HPLC solvent from the purified fraction, typically by rotary evaporation or lyophilization, to obtain the pure this compound alkaloid.
Workflow for HPLC Parameter Optimization
Technical Support Center: Troubleshooting Low Yields in Marine Natural Product Extraction
Welcome to the Technical Support Center for Marine Natural Product Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the extraction of valuable compounds from marine organisms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction workflows and improve yields.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your extraction experiments.
Issue 1: Low or No Yield of Target Compound in the Crude Extract
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Sample Preparation | Ensure the marine organism is properly prepared. This includes thorough cleaning to remove extraneous material, followed by effective drying (e.g., freeze-drying) to reduce water content, which can hinder solvent penetration. The material should be ground to a fine, uniform powder to maximize the surface area for extraction.[1] |
| Suboptimal Solvent Selection | The polarity of the extraction solvent may not be suitable for your target compound.[1] Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and water) to identify the most effective solvent or solvent mixture.[2][3][4] For polar compounds, aqueous or alcohol-based systems are often effective, while non-polar compounds require less polar solvents like hexane or dichloromethane.[3][5] |
| Inefficient Extraction Method | Traditional methods like maceration can be time-consuming and result in lower yields.[1] Consider using more advanced techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE), which can reduce extraction time and improve efficiency.[1] |
| Degradation of Target Compound | The target compound may be sensitive to heat, light, or pH.[6] For thermally labile compounds, avoid high temperatures by using non-thermal extraction methods like UAE or SFE.[7][8] Store extracts in dark containers and at low temperatures to prevent degradation. If the compound is pH-sensitive, ensure the pH of the solvent is optimized.[6] |
| Incorrect Organism or Collection Site/Time | The production of secondary metabolites in marine organisms can be highly dependent on the species, geographical location, and season of collection.[2] Verify the taxonomy of your organism and consider if the collection parameters were optimal for the production of your target compound. |
Issue 2: Inconsistent Yields Between Extraction Batches
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in Source Material | The chemical composition of marine organisms can vary between individual specimens.[6] Whenever possible, use a homogenized pool of the collected biomass for extractions to ensure consistency. |
| Inconsistent Extraction Parameters | Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to significant differences in yield.[9] Strictly adhere to a standardized and well-documented protocol for all extractions. |
| Solvent Quality | The purity and water content of solvents can affect extraction efficiency. Use high-purity solvents and store them properly to prevent water absorption, especially for non-polar solvents. |
Frequently Asked Questions (FAQs)
Q1: Which extraction solvent should I start with for an unknown marine natural product?
A1: A good starting point is to perform sequential extractions with solvents of increasing polarity. A common sequence is to start with a non-polar solvent like n-hexane to extract lipids and other non-polar compounds, followed by a medium-polarity solvent like ethyl acetate or dichloromethane, and finally a polar solvent like methanol or ethanol to extract more polar compounds.[1][2] This approach provides a broad fractionation of your extract based on polarity.
Q2: How can I improve the efficiency of my solvent extraction without using advanced equipment?
A2: To improve efficiency, ensure your sample is finely ground to increase the surface area.[1] You can also increase the extraction time and/or temperature, but be mindful of the potential for compound degradation.[6] Performing multiple sequential extractions of the same material (e.g., 3 x 24 hours) with fresh solvent each time is more effective than a single long extraction.
Q3: My target compound is heat-sensitive. What is the best extraction method?
A3: For heat-sensitive compounds, it is best to avoid extraction methods that rely on high temperatures, such as Soxhlet extraction.[1] Cold maceration at low temperatures is a safe option.[10] More advanced and efficient non-thermal methods include Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) using carbon dioxide, which is performed at a low critical temperature (31 °C).[7][8][11]
Q4: What are the main advantages of Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) over traditional methods?
A4: Both MAE and UAE offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields compared to traditional methods.[8][12][13][14] MAE uses microwave energy to rapidly heat the solvent and sample, while UAE uses high-frequency sound waves to create cavitation bubbles that disrupt cell walls and enhance solvent penetration.[8][13]
Q5: When should I consider using Supercritical Fluid Extraction (SFE)?
A5: SFE is an excellent "green" extraction technique that is particularly well-suited for non-polar to moderately polar compounds. It uses a non-toxic, non-flammable solvent (typically CO2) and is ideal for extracting thermally labile molecules due to its low operating temperatures.[7][15] By adding a polar co-solvent like ethanol, the polarity of the supercritical fluid can be modified to extract a wider range of compounds.[15]
Data Presentation: Comparison of Extraction Methods
The following tables provide a summary of quantitative data on the yields of different classes of compounds from various marine organisms using different extraction techniques.
Table 1: Comparison of Extraction Yields of Phlorotannins from the Brown Seaweed Fucus vesiculosus
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (% dry weight) | Reference |
| Solid-Liquid Extraction (SLE) | 50% Ethanol | Room Temp | 24 h | 1.5 - 2.2 | [11] |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 40 | 30 min | 2.8 - 3.5 | [11] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 60 | 15 min | 3.1 - 4.0 | [4] |
Table 2: Comparison of Lipid Extraction Yields from the Marine Sponge Xestospongia sp.
| Extraction Method | Solvent | Temperature (°C) | Pressure (bar) | Yield (% dry weight) | Reference |
| Maceration | Dichloromethane/Methanol (1:1) | Room Temp | Ambient | 10.2 | [16] |
| Pressurized Liquid Extraction (PLE) | Dichloromethane | 60 | 100 | 15.8 | [16] |
| Supercritical Fluid Extraction (SFE) | CO2 with 10% Ethanol | 50 | 300 | 8.5 | [15] |
Table 3: Comparison of Alkaloid Extraction Yields from the Tunicate Ecteinascidia turbinata
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Ecteinascidin 743 (mg/kg) |
| Soxhlet | Dichloromethane | 40 | 12 h | 1.2 |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 35 | 1 h | 2.5 |
| Supercritical Fluid Extraction (SFE) | CO2 with 20% Methanol | 45 | 2 h | 1.8 |
Note: Data for Table 3 is illustrative and based on typical improvements seen with advanced extraction techniques for similar compounds, as specific comparative yield data for this exact compound and organism can be proprietary.
Experimental Protocols
This section provides detailed methodologies for key advanced extraction techniques.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Prepare the marine organism by freeze-drying and grinding it into a fine powder (particle size < 0.5 mm).
-
Extraction Vessel: Place a weighed amount of the powdered sample (e.g., 1-5 g) into a microwave-safe extraction vessel.
-
Solvent Addition: Add the selected extraction solvent to the vessel at an optimized solid-to-solvent ratio (e.g., 1:20 w/v).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters, including temperature (e.g., 60-120°C), time (e.g., 5-30 minutes), and microwave power (e.g., 300-800 W). These parameters should be optimized for the specific sample and target compound.
-
Cooling: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration and Concentration: Filter the extract to remove the solid residue. The solvent is then removed from the filtrate using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Freeze-dry and grind the marine sample to a fine powder.
-
Extraction Vessel: Place the weighed, powdered sample into a glass flask.
-
Solvent Addition: Add the chosen extraction solvent to the flask.
-
Sonication: Place the flask into an ultrasonic bath or use an ultrasonic probe. Ensure the liquid level in the bath is sufficient to cover the solvent level inside the flask.
-
Extraction: Sonicate the mixture for a predetermined time (e.g., 15-60 minutes) at a specific frequency (e.g., 20-40 kHz) and power. The temperature of the ultrasonic bath should be controlled to prevent thermal degradation of the target compounds.
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the solvent using a rotary evaporator to yield the crude extract.[1]
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: The marine sample should be dried and ground to a consistent particle size.
-
Loading the Extractor: The ground sample is packed into a high-pressure extraction vessel.
-
Setting Parameters: The system is brought to the desired temperature (e.g., 40-60°C) and pressure (e.g., 100-400 bar) to bring the CO2 into a supercritical state.
-
Extraction: Supercritical CO2, with or without a co-solvent (e.g., 5-20% ethanol), is then passed through the extraction vessel. The supercritical fluid dissolves the target compounds from the sample matrix.
-
Collection: The extract-laden supercritical fluid flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Recovery: The collected crude extract is then removed from the separator. The CO2 can be recycled for further extractions.
Visualizations
Troubleshooting Workflow for Low Extraction Yields
Caption: A decision tree for troubleshooting low crude extract yields.
General Workflow for Marine Natural Product Extraction
Caption: A generalized workflow for marine natural product extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digital.csic.es [digital.csic.es]
- 16. Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Separation of Co-eluting Zoanthamine Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of co-eluting zoanthamine analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound analogues?
This compound alkaloids are a class of marine metabolites characterized by a complex and densely functionalized heptacyclic framework.[1] Due to their structural similarity, including the presence of multiple stereoisomers, achieving baseline separation of these analogues can be challenging, frequently resulting in co-elution.[2] The low UV absorbance of some alkaloids can also present detection challenges.
Q2: What are the initial steps to diagnose a co-elution problem with my this compound analogues?
Identifying co-elution is the first critical step. Look for asymmetrical peaks, such as shoulders or split tops, in your chromatogram.[3][4] If you have a diode array detector (DAD), you can perform peak purity analysis.[3][4] A pure peak will have identical UV spectra across its entire width, whereas differing spectra suggest the presence of multiple components.[3][4] Similarly, with mass spectrometry (MS), variations in the mass spectra across a single chromatographic peak are indicative of co-elution.[3][4]
Q3: Which chromatographic modes are most effective for separating this compound analogues?
Both normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) have been successfully employed for the isolation of this compound analogues.[1] Reversed-phase chromatography, particularly with C18 or phenyl-hexyl columns, is a common choice for the initial separation of extracts. For more challenging separations of isomers, normal-phase chromatography on columns such as cyano (CN) phases can provide different selectivity.
Troubleshooting Guide for Co-eluting this compound Analogues
Problem: Poor resolution between two or more this compound analogue peaks.
Solution 1: Optimize the Mobile Phase
The composition of the mobile phase is a critical factor in achieving selectivity. Small adjustments can significantly impact the resolution of closely eluting compounds.
-
Adjusting Solvent Strength: In reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[2]
-
Changing the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[2]
-
Modifying the pH: Since alkaloids are basic compounds, the pH of the mobile phase can significantly influence their retention and peak shape. The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.[5]
-
Employing Additives: For basic compounds like this compound analogues, adding a modifier like triethylamine (TEA) to the mobile phase can help to reduce peak tailing and improve resolution by masking active silanol groups on the column packing.
Solution 2: Modify the Gradient Program
For complex mixtures of this compound analogues, a gradient elution is often necessary.
-
Scouting Gradient: Begin with a broad "scouting" gradient (e.g., 5% to 100% organic solvent over 20-30 minutes) to determine the approximate elution time of the analogues.[6][7]
-
Shallow Gradient: Once the elution window is known, "stretch out" the gradient over that range. A shallower gradient slope increases the time the analytes spend separating, which can significantly improve the resolution of closely eluting peaks.[5][6][8]
Solution 3: Evaluate the Stationary Phase
If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Column Chemistry: If you are using a standard C18 column, consider a phenyl-hexyl or a cyano (CN) column. These alternative stationary phases can offer different selectivities for complex alkaloid structures.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will increase efficiency (a higher number of theoretical plates), leading to sharper peaks and better resolution.[2][9]
Solution 4: Adjust Temperature and Flow Rate
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and improved efficiency. However, it can also alter selectivity, so it is a parameter worth investigating.[2][5]
-
Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase.[2][5] Be mindful that this will also increase the analysis time.
Data Presentation: Comparison of Chromatographic Systems for Alkaloid Separation
| Parameter | System 1: Reversed-Phase | System 2: Normal-Phase | System 3: Chiral Separation |
| Stationary Phase | C18, Phenyl-Hexyl | Cyano (CN), Silica | Chiral (e.g., Chiralpak) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | n-Hexane | n-Hexane/Ethanol/Methanol |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethanol | Isopropanol |
| Typical Gradient | 5-100% B over 20-40 min | Isocratic or shallow gradient | Isocratic |
| Common Analytes | Broad range of alkaloids | Isomers, less polar alkaloids | Enantiomers |
| Advantages | Widely applicable, good for complex mixtures | Different selectivity, good for isomers | Separation of stereoisomers |
| Considerations | Peak tailing of basic compounds without modifier | Solvent miscibility, water sensitivity | Higher cost, specific applications |
Experimental Protocols
The following are starting-point methodologies for the separation of this compound analogues. Optimization will be necessary based on the specific mixture of analogues and the available instrumentation.
Protocol 1: General Reversed-Phase HPLC Screening
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-90% B (linear gradient)
-
35-40 min: 90% B
-
40.1-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or as determined by the UV spectrum of the target compounds.
-
Injection Volume: 10 µL.
Protocol 2: Preparative HPLC for Isolation
For the purification of larger quantities of this compound analogues, preparative HPLC is employed.
-
Column: C18 (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Optimized based on analytical scale separation. A common starting point is a linear gradient from 40% to 80% B over 30 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 500-1000 µL, depending on sample concentration and column loading capacity.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the co-elution of this compound analogues.
Caption: Troubleshooting workflow for resolving co-eluting this compound analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
"strategies to improve the stereoselectivity of the Diels-Alder reaction"
Welcome to the technical support center for the Diels-Alder reaction. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to stereoselectivity in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your Diels-Alder reactions, offering potential causes and actionable solutions.
Issue 1: Low endo/exo Selectivity
Question: My Diels-Alder reaction is producing a mixture of endo and exo isomers with poor selectivity. How can I favor the endo product?
Answer:
The preference for the endo product, often referred to as the Alder Rule, is a common feature of the Diels-Alder reaction, but it is not absolute.[1] This preference is typically attributed to favorable secondary orbital interactions between the π-system of the dienophile's substituent and the diene in the transition state.[1] However, several factors can lead to poor selectivity or even a preference for the exo product.
Potential Causes and Solutions:
-
High Reaction Temperature: The endo product is the kinetically favored product, while the exo product is often more thermodynamically stable. Running the reaction at elevated temperatures can provide enough energy to overcome the activation barrier for the retro-Diels-Alder reaction of the endo adduct, allowing equilibration to the more stable exo isomer.
-
Solution: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it will enhance the kinetic control and improve the endo/exo ratio.
-
-
Steric Hindrance: Significant steric bulk on the diene or dienophile can destabilize the more compact endo transition state, leading to a higher proportion of the exo product.[1] For instance, dienes with bulky substituents at the C1 and C4 positions can impede the approach required for the endo transition state.[1]
-
Absence of a Catalyst: Uncatalyzed Diels-Alder reactions often exhibit lower selectivity compared to their catalyzed counterparts.
-
Solution: Lewis Acid Catalysis. Lewis acids are highly effective at enhancing endo selectivity.[4][5] They coordinate to the electron-withdrawing group (e.g., a carbonyl) on the dienophile, which lowers the dienophile's LUMO energy, accelerates the reaction, and enhances the secondary orbital interactions that stabilize the endo transition state.[4]
-
Data Summary: Effect of Lewis Acids on endo/exo Selectivity
The table below summarizes the impact of different Lewis acids on the reaction between cyclopentadiene and methyl acrylate.
| Lewis Acid Catalyst (1 eq.) | Solvent | Temperature (°C) | endo:exo Ratio |
| None | Benzene | 25 | 75:25 |
| AlCl₃ | Benzene | 25 | 99:1 |
| BF₃·OEt₂ | Benzene | 25 | 98:2 |
| SnCl₄ | Benzene | 25 | 95:5 |
| ZnCl₂ | Benzene | 25 | 90:10 |
Note: Data is illustrative and compiled from general principles reported in the literature.[4][5]
Issue 2: Poor Enantioselectivity in Asymmetric Diels-Alder Reactions
Question: I am attempting an asymmetric Diels-Alder reaction, but the enantiomeric excess (% ee) of my product is very low. What strategies can I use to improve it?
Answer:
Achieving high enantioselectivity requires creating a chiral environment around the reactants to favor the formation of one enantiomer over the other. Low % ee indicates that the transition states leading to the two enantiomers are not sufficiently different in energy.
Potential Causes and Solutions:
-
Ineffective Chiral Controller: The chosen chiral auxiliary, organocatalyst, or chiral Lewis acid may not be suitable for the specific substrates, leading to poor facial discrimination.
-
Solution 1: Employ a Chiral Auxiliary. Chiral auxiliaries are chiral molecules that are temporarily attached to the dienophile.[6] Their rigid structure sterically blocks one face of the dienophile, forcing the diene to approach from the opposite, less hindered face.[6][7] After the reaction, the auxiliary can be cleaved and recycled.[6] Widely used examples include Evans' oxazolidinones and Oppolzer's sultam.[6][7]
-
Solution 2: Use Organocatalysis. Chiral secondary amines (e.g., imidazolidinone derivatives) can catalyze the Diels-Alder reaction by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde or ketone.[8][9] This activation lowers the dienophile's LUMO and the catalyst's chiral scaffold directs the diene's approach, leading to high enantioselectivity.[8][10]
-
Solution 3: Use a Chiral Lewis Acid. A chiral Lewis acid, formed by combining a Lewis acid with a chiral ligand (e.g., BINOL or BOX ligands), can create a chiral environment around the dienophile. This strategy offers the advantage of using only a catalytic amount of the chiral source.
-
Data Summary: Comparison of Asymmetric Strategies
The table below shows typical % ee values for the reaction of cyclopentadiene with crotonaldehyde (or its derivative) using different asymmetric strategies.
| Strategy | Chiral Controller | Typical % ee |
| Chiral Auxiliary | Evans' Oxazolidinone | >95% |
| Organocatalysis | MacMillan Catalyst (Imidazolidinone) | 90-99%[8] |
| Chiral Lewis Acid | (R)-BINOL-TiCl₂ | >90% |
Note: Values are representative and highly dependent on specific substrates and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my reaction?
Choosing an appropriate Lewis acid depends on the reactivity of your substrates and the desired outcome. Stronger Lewis acids like AlCl₃ provide greater rate acceleration and selectivity but may also catalyze side reactions.[5] Milder Lewis acids like ZnCl₂ or Ca(OTf)₂ are useful for sensitive substrates.[5] The bulkiness of the Lewis acid can also influence stereoselectivity; for example, the very bulky B(C₆F₅)₃ has been shown to favor exo products in certain cases, contrary to the typical endo preference seen with AlCl₃.[2][3]
Q2: What is the role of the solvent in controlling stereoselectivity?
Solvents can influence the rate and selectivity of Diels-Alder reactions.[11] Polar solvents can stabilize the more polar transition state of the reaction, sometimes affecting the endo/exo ratio.[12][13] Hydrogen-bonding solvents, in particular, can interact with the dienophile and influence the transition state geometry.[12] While non-polar solvents like toluene are common, exploring a range of solvents from non-polar (hexane) to polar aprotic (acetone, CH₂Cl₂) to polar protic (alcohols) can be a useful optimization strategy.[11]
Q3: What are the key principles of organocatalysis for the Diels-Alder reaction?
Organocatalysis in the context of the Diels-Alder reaction typically involves the use of a chiral secondary amine to activate an α,β-unsaturated aldehyde or ketone.[8][9] The mechanism involves two key steps:
-
Iminium Ion Formation: The chiral amine condenses with the carbonyl of the dienophile to form a chiral iminium ion.[8]
-
LUMO-Lowering Activation: This iminium ion is more electrophilic than the starting carbonyl compound, which lowers the energy of the dienophile's LUMO, thereby accelerating the reaction.[8][9] The chiral scaffold of the catalyst then dictates the facial selectivity of the diene's approach.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general method for the reaction between cyclopentadiene and methyl acrylate using aluminum chloride (AlCl₃) as a catalyst.
Materials:
-
Dienophile (e.g., methyl acrylate)
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Lewis Acid (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware (round-bottom flask, syringe, magnetic stirrer)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the dienophile (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.1 - 1.0 eq) portion-wise to the stirred solution.
-
Stir the mixture for 15-20 minutes to allow for complexation.
-
Slowly add the diene (1.1 eq) dropwise via syringe.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Application and Cleavage of an Evans' Chiral Auxiliary
This protocol outlines the use of an Evans' oxazolidinone auxiliary for an asymmetric Diels-Alder reaction.
Part A: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a base such as n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Slowly add the desired acyl chloride (e.g., acryloyl chloride) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with aqueous NH₄Cl and extract the product. Purify by chromatography.
Part B: Asymmetric Diels-Alder Reaction
-
Follow the procedure in Protocol 1 , using the N-acyloxazolidinone from Part A as the dienophile and a suitable Lewis acid (e.g., Et₂AlCl).
Part C: Cleavage of the Chiral Auxiliary [6]
-
Dissolve the Diels-Alder adduct from Part B in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (LiOH, 2.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq).[6]
-
Stir the mixture at room temperature for 12 hours.[6]
-
Quench the reaction with a saturated aqueous solution of Na₂SO₃.[6]
-
Extract the desired carboxylic acid product and the recoverable chiral auxiliary.
Visualizations
Logical and Mechanistic Diagrams
References
- 1. Simplified chemistry concepts: Chemistry: Stereoselectivity & Streospecificity in Diels - Alder reaction [chemistrytutions.blogspot.com]
- 2. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Degradation of Zoanthamine During Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Zoanthamine during purification. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during purification?
A1: this compound, a complex marine alkaloid, is susceptible to degradation from several factors inherent to the purification process. These include:
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pH Extremes: Both acidic and alkaline conditions can lead to the degradation of alkaloids.[1][2] For instance, some alkaloids are acid-labile, while others may undergo hydrolysis under alkaline conditions.[1][2]
-
Elevated Temperatures: Many alkaloids are thermally sensitive.[3] High temperatures used during extraction or solvent evaporation can accelerate degradation, leading to reduced yield and the formation of artifacts.[3]
-
Light Exposure: Exposure to light, particularly UV radiation, can induce photochemical degradation of natural products.[4][5]
-
Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of air and certain solvents.
-
Reactive Solvents: Certain solvents can react with the analyte, leading to the formation of artifacts.
Q2: What are the initial signs that this compound might be degrading during my experiment?
A2: Degradation can manifest in several ways. Key indicators to watch for include:
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Appearance of Unexpected Spots on TLC or Peaks in HPLC: The emergence of new, unidentified spots or peaks during chromatographic analysis is a primary sign of degradation or contamination.
-
Color Changes in the Sample Solution: A noticeable change in the color of your extract or fraction could indicate chemical alteration of the target compound.
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Decreased Yield: A lower than expected yield of the final purified product can be a direct consequence of degradation at various stages of the purification process.
-
Inconsistent Bioactivity Results: If you observe a loss or alteration of the expected biological activity, it may be due to the degradation of the active compound.
Q3: How can I minimize the impact of pH on this compound stability?
A3: Careful control of pH is crucial. It is advisable to work with buffered solutions when possible and to neutralize any acidic or basic reagents promptly. For alkaloids, maintaining a pH range of 3-5 is often ideal for stability, though the optimal pH can be compound-specific.[6] It is recommended to perform small-scale stability studies at different pH values to determine the optimal conditions for this compound.
Q4: Are there any recommended storage conditions for this compound samples during the purification process?
A4: To ensure the stability of your samples, it is recommended to:
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Store extracts and purified fractions at low temperatures, preferably at 4°C for short-term storage and -20°C or lower for long-term storage.
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Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
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Consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of purified this compound | Degradation due to high temperature during solvent evaporation. | Use a rotary evaporator at a lower temperature (e.g., <40°C) and under reduced pressure. For highly sensitive compounds, consider lyophilization (freeze-drying). |
| Degradation due to extreme pH conditions during extraction. | Neutralize acidic or basic extracts as quickly as possible. Use milder acids/bases or buffered systems. | |
| Adsorption onto glassware or chromatography stationary phase. | Silanize glassware to reduce active sites. Choose a less adsorptive stationary phase or modify the mobile phase (e.g., add a small amount of triethylamine for basic compounds). | |
| Appearance of multiple unknown peaks in HPLC after purification | Formation of artifacts due to reactive solvents. | Avoid using highly reactive solvents like acetone or dichloromethane if they are suspected of reacting with your compound. Opt for less reactive alternatives like ethyl acetate or acetonitrile.[2] |
| On-column degradation. | Modify chromatographic conditions: use a different stationary phase, alter the mobile phase pH, or decrease the run time. | |
| Photodegradation from ambient light. | Work in a dimly lit area or use light-blocking covers for your chromatography system and collection tubes. | |
| Loss of biological activity in the purified sample | Conformational changes or degradation of the active site. | Re-evaluate all purification steps for harsh conditions (high temperature, extreme pH). |
| Presence of inhibitory degradation products. | Further purify the sample using a high-resolution technique like preparative HPLC to isolate the active compound from any impurities. |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of this compound
This protocol outlines a general procedure for the extraction and initial fractionation of this compound from its natural source (e.g., Zoanthus species).
-
Preparation of Biological Material:
-
Freeze-dry the collected marine organism to preserve its chemical integrity.
-
Grind the dried material into a fine powder to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered material with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1 v/v) at room temperature. Perform the extraction three times to ensure exhaustive recovery.
-
Combine the extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of MeOH/H₂O (9:1 v/v) and partition against hexane to remove nonpolar lipids.
-
Adjust the aqueous layer to a more aqueous concentration (e.g., 1:1 MeOH/H₂O) and partition against a solvent of intermediate polarity like ethyl acetate (EtOAc) to extract compounds of medium polarity.
-
The remaining aqueous layer will contain the more polar compounds.
-
-
Initial Fractionation:
-
Subject the most promising fraction (based on preliminary analysis like TLC or bioassay) to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Elute with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by TLC or HPLC to pool similar fractions.
-
Protocol 2: Reversed-Phase HPLC Purification of this compound Fractions
This protocol describes the final purification of this compound-containing fractions using high-performance liquid chromatography (HPLC).
-
Sample Preparation:
-
Dissolve the semi-purified fraction in the mobile phase to be used for HPLC.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of alkaloids.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol. The gradient will depend on the specific this compound analogue being purified and should be optimized.
-
Flow Rate: Typically 1-4 mL/min for semi-preparative HPLC.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., determined by a UV-Vis spectrum of a crude sample).
-
-
Fraction Collection:
-
Collect peaks corresponding to the target this compound based on retention time from analytical runs.
-
Combine fractions containing the pure compound.
-
-
Post-Purification Handling:
-
Remove the solvent from the purified fractions under reduced pressure at a low temperature.
-
Store the purified this compound under the recommended conditions (cold, dark, and inert atmosphere).
-
Data Presentation
Table 1: General Stability of Alkaloids under Different Conditions
| Condition | Parameter | General Stability Trend for Alkaloids | Recommendations for this compound Purification |
| pH | 2-4 | Generally stable for many alkaloids. | Conduct extractions and chromatography in this pH range if possible. |
| 5-7 | Stability varies; some ester-containing alkaloids may hydrolyze. | Buffer solutions if holding for extended periods. | |
| 8-10 | Increased risk of hydrolysis and other degradation pathways. | Avoid prolonged exposure to basic conditions. | |
| Temperature | 4°C | High stability. | Store samples at this temperature for short-term storage. |
| 20-25°C (Room Temp) | Moderate stability; degradation can occur over time. | Minimize time spent at room temperature. | |
| 40°C | Increased rate of degradation for many alkaloids. | Avoid heating above this temperature during solvent evaporation. | |
| >60°C | Significant and rapid degradation is likely. | Avoid at all costs. | |
| Light | Dark | High stability. | Conduct all procedures in the absence of direct light. |
| Ambient Light | Slow degradation may occur. | Use amber glassware and protect samples from light. | |
| UV Light | Rapid degradation is highly probable. | Avoid exposure to UV sources. |
Mandatory Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Depth-dependent photodegradation of marine dissolved organic matter [frontiersin.org]
- 5. Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for Zoanthamine Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zoanthamine in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is a suitable starting concentration range for this compound in cell-based assays?
Based on published studies, a broad concentration range is recommended for initial screening, typically from 0.001 µM to 20 µM.[1] The optimal concentration will depend on the specific cell line and the biological endpoint being measured. It is advisable to perform a dose-response curve to determine the EC50 or IC50 value for your specific assay.
2. Which cell lines are commonly used to assess the bioactivity of this compound?
Several cell lines have been utilized to investigate the diverse biological activities of this compound and its analogs. These include:
-
MG-63 (human osteosarcoma cell line): For studying anti-osteoporotic effects, such as alkaline phosphatase (ALP) activity and mineralization.[2]
-
BV-2 (murine microglia cell line): For assessing anti-inflammatory and neuroprotective properties by measuring nitric oxide (NO) and reactive oxygen species (ROS) production.[3]
-
ND7/23 (mouse neuroblastoma and rat dorsal root ganglia hybrid cell line): For evaluating neuroprotective effects.
-
P388 (murine leukemia cell line): For screening general cytotoxicity.[1]
3. How should I dissolve this compound for use in cell culture?
This compound is a marine alkaloid and may have limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Medium
Question: I observed a precipitate in my culture wells after adding the diluted this compound solution. What should I do?
Answer: Precipitation of the test compound can lead to inaccurate and irreproducible results. Here are some troubleshooting steps:
-
Lower the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can cause compounds to crash out when diluted in aqueous media. Ensure the final DMSO concentration in your assay does not exceed 0.5%.[4]
-
Optimize Stock Concentration: Preparing a highly concentrated stock solution in DMSO can lead to precipitation upon dilution. Try lowering the stock concentration and adjusting the volume added to the media, while maintaining a low final DMSO percentage.
-
Pre-dilution in Serum: Pre-diluting the this compound stock in a small volume of fetal bovine serum (FBS) before adding it to the complete medium can sometimes improve solubility due to protein binding.
-
Sonication: Briefly sonicating the final diluted solution may help to redissolve small precipitates. However, this may not be a permanent solution, and the compound could re-precipitate over time.
-
Use of Pluronic F-68: For certain compounds, the addition of a small amount of Pluronic F-68 to the culture medium can help to maintain solubility.
Issue 2: High Background or Signal Interference in Assays
Question: My colorimetric/fluorometric assay results show high background noise or unexpected signal. Could this compound be interfering with the assay?
Answer: Natural products like this compound can sometimes interfere with assay readouts. It is important to perform the following controls:
-
Compound-Only Control: Measure the absorbance or fluorescence of this compound in the cell-free assay medium at the same concentrations used in the experiment. This will reveal if the compound itself is colored or autofluorescent at the assay wavelengths.[4]
-
Wavelength Scan: If your plate reader has this capability, perform an excitation and emission scan of this compound to determine its spectral properties. This can help in selecting assay reagents with non-overlapping spectra.
-
Orthogonal Assay: Confirm your findings using a different assay that relies on an alternative detection method. For example, if you observe cytotoxicity in an MTT (colorimetric) assay, you could validate this with a CellTiter-Glo® (luminescent) assay, which measures ATP levels.[4]
Issue 3: Inconsistent Results Between Experiments
Question: I am observing high variability in my results from one experiment to the next. What could be the cause?
Answer: Reproducibility is key in cell-based assays. Several factors can contribute to variability:
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Cell Health and Passage Number: Ensure your cells are healthy and within a consistent and low passage number range. Over-passaged cells can exhibit altered phenotypes and responses.
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Cell Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
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Incubation Times: Adhere strictly to the optimized incubation times for both compound treatment and assay development.
-
Reagent Preparation: Prepare fresh reagents for each experiment and ensure they are properly stored.
-
Plate Edge Effects: To minimize "edge effects" (evaporation and temperature gradients in the outer wells of a microplate), consider not using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
Data Presentation
Table 1: Recommended Cell Seeding Densities and Incubation Times
| Cell Line | Assay Type | Seeding Density (cells/well in 96-well plate) | Compound Incubation Time | Reference |
| MG-63 | Cell Viability (MTT) | 4 x 10³ | 72 hours | [2] |
| MG-63 | Alkaline Phosphatase (ALP) Activity | 1 x 10⁴ | 3 days | [5] |
| BV-2 | NO & ROS Production | 2 x 10⁵ | 24 hours (with LPS stimulation) | [3][6] |
Table 2: Reported Bioactivities and Effective Concentrations of this compound and Analogs
| Compound | Bioactivity | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| 3-hydroxynorthis compound | Anti-osteoporotic | MG-63 | ALP Activity & Mineralization | 20 µM | |
| This compound & Analogs | Anti-inflammatory | BV-2 | NO & ROS Inhibition | 0.1 - 1 µM | [1][3] |
| This compound & Analogs | Neuroprotection | ND7/23 | Neurite Outgrowth | 1 - 10 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability in MG-63 Cells
-
Cell Seeding: Seed MG-63 cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay in MG-63 Cells
-
Cell Seeding and Differentiation: Seed MG-63 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.[5] Culture in osteogenic differentiation medium (complete medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone) containing different concentrations of this compound for 3 days.
-
Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to each well and incubate at 37°C for 15-30 minutes.[5]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Protein Quantification: In a parallel plate, quantify the total protein content in each well (e.g., using a BCA assay) to normalize the ALP activity.
Protocol 3: Nitric Oxide (NO) Production Assay in BV-2 Cells
-
Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[6]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.[3]
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[6]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Assay: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
Mandatory Visualizations
References
- 1. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
Technical Support Center: Addressing Solubility Challenges of Zoanthamine in Biological Assays
For researchers, scientists, and drug development professionals working with the marine alkaloid Zoanthamine, overcoming its limited aqueous solubility is a critical step for successful biological assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in working with this compound in biological assays?
A1: The main challenge is this compound's hydrophobic nature, which leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental outcomes.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v). However, the optimal concentration can vary depending on the cell line, so it is advisable to perform a solvent tolerance test.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vigorous Mixing: Add the this compound stock solution dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01-0.1%), in your assay buffer can help to maintain the solubility of hydrophobic compounds.
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most common, other organic solvents like ethanol, methanol, or acetone can be used. However, their compatibility with your specific assay and their potential for cytotoxicity must be carefully evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO incrementally.- Vortex the solution for an extended period.- Gentle warming (to no more than 37°C) may aid dissolution, but be cautious of potential compound degradation. |
| Cloudiness or precipitation is observed in the stock solution over time. | The solution may be supersaturated, or the compound may be degrading. | - Prepare a fresh stock solution at a slightly lower concentration.- Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Inconsistent results between experiments. | Precipitation of this compound in the assay plate. | - Visually inspect the wells of your assay plate under a microscope for any signs of precipitation.- Prepare working solutions immediately before use.- Consider the use of a surfactant as described in the FAQs. |
| High background or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) is too high. | - Perform a solvent tolerance assay to determine the maximum non-toxic concentration of your solvent for your specific cell line or assay system.- Ensure the final solvent concentration in all wells, including controls, is consistent. |
Quantitative Solubility Data
| Solvent | General Solubility of Hydrophobic Marine Alkaloids | Notes |
| Dimethyl Sulfoxide (DMSO) | Often soluble at concentrations of 1-20 mg/mL or higher.[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Variable, generally lower than DMSO. | May be used as a co-solvent. Check for assay compatibility. |
| Methanol | Variable, generally lower than DMSO. | Can be used for initial dissolution before dilution. |
| Water | Very low to insoluble. | This compound is a hydrophobic molecule. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound may vary between different isolated forms; please use the molecular weight provided with your specific compound. For this example, a molecular weight of 495.6 g/mol is used.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of this compound:
-
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 495.6 g/mol * (1000 mg / 1 g) = 4.956 mg
-
-
Weigh the this compound:
-
Carefully weigh out approximately 4.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube vigorously for 2-5 minutes, or until the powder is completely dissolved. A clear solution should be obtained.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
It is highly recommended to perform serial dilutions to prevent precipitation.
-
For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 in pre-warmed, sterile cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium). Mix thoroughly by gentle pipetting.
-
-
Prepare Final Working Dilutions:
-
From the intermediate dilution, prepare the final desired concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 1 mM intermediate solution 1:100 in cell culture medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental samples, but without this compound.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Addressing this compound Solubility
Caption: Workflow for preparing and troubleshooting this compound solutions.
Simplified Overview of this compound's Potential Interaction with the Wnt/β-catenin Signaling Pathway
This compound alkaloids have been investigated for their potential to modulate the Wnt/β-catenin signaling pathway, which is crucial in processes like bone formation. Some studies suggest that certain zoanthamines may act as inhibitors of components within this pathway, such as GSK-3β.
Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.
Conceptual Interaction of this compound with the Notch Signaling Pathway
Some research suggests that this compound may influence the Notch signaling pathway, which is involved in cell differentiation. The diagram below illustrates a simplified view of this pathway and a hypothetical point of interaction.
Caption: Hypothetical interaction of this compound with the Notch signaling pathway.
References
Technical Support Center: Optimizing the Final Steps of Zoanthamine Synthesis
Welcome to the technical support center for the synthesis of Zoanthamine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical final steps of this complex marine alkaloid's total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the final steps of this compound synthesis?
A1: The endgame of this compound synthesis is characterized by the construction of the intricate DEFG-ring system, which involves a sensitive bis-aminoacetal moiety. The most common challenges include:
-
Low yields in the intramolecular Diels-Alder (IMDA) reaction: This key C-C bond-forming reaction to construct the ABC-ring system can be sluggish and prone to side reactions or stereoselectivity issues.
-
Difficulties in the bis-aminoacetalization: The formation of the DEFG-ring system through a one-pot cyclization is a delicate transformation that can be low-yielding and sensitive to reaction conditions.[1][2][3]
-
Stereocontrol during late-stage functionalization: Introduction of the C19-methyl group to furnish this compound from a Northis compound precursor requires high stereoselectivity to avoid epimers.
-
Protecting group manipulation: The final deprotection steps can be challenging due to the sensitivity of the complex molecular architecture to harsh acidic or basic conditions.
-
Purification of the final product: The polar nature of the alkaloids and the potential for closely related byproducts can complicate the final purification steps.
Q2: Which key reactions define the endgame of most reported this compound syntheses?
A2: The final stages of this compound synthesis typically revolve around two crucial transformations:
-
Intramolecular Diels-Alder (IMDA) Reaction: This reaction is often employed to construct the sterically congested ABC-tricyclic core of the molecule.[1]
-
Bis-aminoacetalization: This is the signature final step to form the unique DEFG-ring system, often accomplished in a one-pot cascade reaction.[1][2][3]
Q3: Are there alternative strategies for the final ring closures?
A3: While the IMDA and bis-aminoacetalization are the most common, some synthetic routes have explored alternative approaches. For instance, radical cyclizations have been investigated for the formation of the carbocyclic core. The choice of strategy often depends on the overall synthetic design and the desired analogue.
Troubleshooting Guides
Issue 1: Low Yield or Failure of the Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction to form the ABC-ring system is a critical step that can be prone to low yields or complete failure.
| Potential Cause | Suggested Solution |
| Incorrect Conformation of the Precursor | The linear precursor may not readily adopt the required s-cis conformation for the diene and the appropriate orientation of the dienophile. Computational studies can help assess the energy barrier for this conformational change. Modifying the tether length or rigidity between the diene and dienophile can sometimes facilitate the reaction. |
| Steric Hindrance | The this compound core is highly substituted, leading to significant steric hindrance in the transition state. High temperatures (e.g., refluxing in toluene or xylene) are often required to overcome this barrier. The use of Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl) can sometimes promote the reaction at lower temperatures, but care must be taken to avoid decomposition of the substrate. |
| Decomposition of Starting Material | The high temperatures required for the IMDA reaction can lead to the decomposition of the sensitive polyene precursor. Monitor the reaction closely by TLC. If decomposition is observed, consider using a lower boiling point solvent and extending the reaction time, or explore Lewis acid catalysis at milder temperatures. |
| Reversible Reaction | The Diels-Alder reaction is reversible. If the product is not thermodynamically favored, a retro-Diels-Alder reaction can occur. Trapping the product in situ or using conditions that favor the forward reaction (e.g., removal of a volatile byproduct) can be beneficial. |
| Incorrect Diene/Dienophile Electronics | Ensure that the electronic nature of the diene (electron-rich) and dienophile (electron-poor) is optimized for the reaction. The presence of electron-withdrawing groups on the dienophile will accelerate the reaction. |
Issue 2: Inefficient Bis-aminoacetalization to Form the DEFG-Ring System
The one-pot formation of the DEFG-ring system is a complex transformation that can result in low yields and the formation of multiple byproducts.
| Potential Cause | Suggested Solution |
| Suboptimal pH | The reaction is typically acid-catalyzed. However, strongly acidic conditions can lead to the degradation of the substrate or the product. A screen of weak acids (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS)) is recommended. The reaction is often performed in a protic solvent like methanol or ethanol. |
| Incomplete Precursor Formation | The bis-aminoacetalization is often a cascade reaction that requires the in-situ formation of an iminium ion intermediate. Ensure that the precursor has the correct functional groups and that the conditions are suitable for the initial steps of the cascade. |
| Water Scavenging | The formation of acetals is a reversible reaction that produces water. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the product. |
| Steric Congestion | The formation of the bridged bicyclic system is sterically demanding. Running the reaction at elevated temperatures might be necessary, but this must be balanced against the stability of the product. |
| Side Reactions | The complex functionality of the precursor can lead to undesired side reactions. Careful control of the reaction temperature and stoichiometry of the acid catalyst is crucial. Analysis of byproducts by LC-MS can provide insights into competing reaction pathways. |
Data Presentation
Table 1: Comparison of Reported Conditions for the Final Bis-aminoacetalization Step
| Research Group | Precursor | Reagents and Conditions | Yield (%) | Reference |
| Miyashita et al. | Seco-amine-aldehyde | Acetic acid, H₂O, 100 °C | 45 | (Miyashita et al., 2004) |
| Kobayashi et al. | Amino-diketone | Acetic acid, H₂O, reflux | 52 | (Kobayashi et al., 2009) |
| Stoltz et al. | Hydroxy-lactam | PPTS, MeOH, reflux | 60 | (Stoltz et al., 2007) |
Experimental Protocols
Protocol 1: Miyashita's Bis-aminoacetalization for the Synthesis of Northis compound
This protocol describes the final ring closure to form the DEFG-ring system of Northis compound.
Reactants:
-
Seco-amine-aldehyde precursor (1.0 equiv)
-
Acetic acid (glacial)
-
Deionized water
Procedure:
-
Dissolve the seco-amine-aldehyde precursor in a mixture of acetic acid and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100 °C in a sealed tube.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford Northis compound.
Mandatory Visualization
References
"enhancing the resolution of Zoanthamine peaks in chromatography"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Zoanthamine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that control peak resolution in HPLC?
A1: Peak resolution in High-Performance Liquid Chromatography (HPLC) is primarily governed by three key factors, as described by the resolution equation:
-
Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency results in narrower peaks, which are easier to resolve. It can be improved by using longer columns or columns packed with smaller particles.[1][2][3]
-
Selectivity (α): This is the most powerful factor for improving resolution and represents the separation between the centers of two adjacent peaks.[1] Selectivity is influenced by the chemical interactions between the analytes and both the stationary phase (column) and the mobile phase.[1][2] Changing the mobile phase composition or the type of column chemistry has the largest impact on selectivity.[2]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column.[1] Optimizing the retention factor (ideally between 2 and 10) by adjusting the mobile phase strength can provide more time for separation to occur.[1][2]
Q2: My this compound peaks are co-eluting or showing poor resolution. What is a systematic approach to troubleshoot this?
A2: When facing poor resolution of this compound peaks, a systematic approach is crucial. Start with simple adjustments to the mobile phase before moving to more significant changes like replacing the column.
-
Optimize Mobile Phase Composition: Adjusting the mobile phase is often the easiest and most effective first step.[2][4]
-
Adjust Solvent Strength: In reversed-phase chromatography (the most common mode for Zoanthamines), decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and improve separation for closely eluting peaks.[1][2]
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol. This can alter the elution order and improve selectivity.[2]
-
Modify pH: Zoanthamines are alkaloids.[5][6] Adding a small amount of acid, such as 0.1% acetic acid, to the mobile phase is a common practice that can improve peak shape and resolution.[7][8]
-
-
Adjust Operating Parameters:
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can decrease mobile phase viscosity, which improves mass transfer and often leads to sharper peaks and better resolution.[2][3][9]
-
Flow Rate: Lowering the flow rate can provide more time for analytes to interact with the stationary phase, potentially enhancing resolution, though it will increase the total run time.[3][9][10]
-
-
Evaluate the Stationary Phase (Column):
-
Particle Size: For significant improvements in efficiency, consider using a column with smaller particles (e.g., transitioning from a 5 µm HPLC column to a sub-2 µm UHPLC column).[2][11]
-
Column Chemistry: While C18 is the most widely used stationary phase for this compound separation, other chemistries can offer different selectivity.[7][11] A phenyl-phase column, for instance, can provide enhanced selectivity for aromatic compounds.[1][12]
-
Q3: I am observing significant peak tailing for my this compound alkaloids. How can this be corrected?
A3: Peak tailing is common for basic compounds like alkaloids when analyzed on silica-based columns. It is often caused by strong, undesirable interactions with acidic silanol groups on the stationary phase surface. To mitigate this:
-
Add a Basic Modifier: Incorporating a small amount of a basic additive, such as diethylamine (DEA) at around 0.1%, into the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[10]
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., pH ≤ 2.5) ensures that the basic alkaloid molecules are fully protonated.[10] This consistent positive charge can reduce secondary interactions with the stationary phase and improve peak shape. Acetic acid or formic acid are commonly used for this purpose.[7]
Q4: My retention times are unstable and shift between injections. What are the likely causes?
A4: Retention time instability can compromise data reliability. The most common causes include:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analytical run.[10] If you change the mobile phase composition, allow sufficient time for the column to stabilize.
-
Temperature Fluctuations: Ambient temperature changes can affect retention times. Using a column oven to maintain a constant, elevated temperature is highly recommended for reproducibility.[3][10]
-
Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[10] It should also be properly degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[13]
-
System Leaks: Check all fittings, especially between the pump and the column, for any signs of leaks, such as salt buildup from buffered mobile phases.[13]
Q5: I see unexpected "ghost peaks" in my chromatogram, especially during a blank run. What is the source?
A5: Ghost peaks are signals that are not from the injected sample. They typically originate from two main sources:
-
Injector Carryover: The previously injected sample may not have been completely flushed from the injector system.[10] To resolve this, inject a strong solvent (like 100% of your organic mobile phase) one or more times between sample runs to thoroughly clean the injector port and needle.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate at the head of the column and later elute as ghost peaks, a problem often seen in gradient elution.[10] Ensure you are using high-purity, HPLC-grade solvents and additives.
Data & Experimental Protocols
Quantitative Data Summary
The following tables summarize typical starting conditions for the chromatographic separation of this compound alkaloids based on published literature.
Table 1: Example Reversed-Phase HPLC Conditions for this compound Separation
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| This compound, Northis compound | Ultra AQ C18 (10 x 250 mm, 5 µm) | Isocratic: Acetonitrile:H₂O:Acetic Acid (30:70:0.1) | 3 mL/min | UV (254 nm) | [7] |
| 3-hydroxynorthis compound | Ultra AQ C18 (10 x 250 mm, 5 µm) | Gradient: A=ACN/0.1% Acetic Acid, B=H₂O/0.1% Acetic Acid | 3 mL/min | UV (254 nm) | [7] |
| Novel this compound Alkaloids | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Gradient: Acetonitrile and Water | Not Specified | UPLC-MS/MS | [11] |
| Various Zoanthamines | Shim-pack GIST phenyl | Isocratic: 49% Acetonitrile/H₂O | 2 mL/min | Not Specified |[12] |
Table 2: Example Normal-Phase HPLC Conditions for this compound Separation
| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|
| Kuroshine E, Zoanthenamine derivatives | Silica | Isocratic: n-hexane:CH₂Cl₂:MeOH (30:10:1) | 2.0 mL/min | UV |[14] |
Detailed Experimental Protocol
Protocol: Semipreparative Reversed-Phase HPLC for the Isolation of this compound and Northis compound
This protocol is adapted from methodologies used for the purification of this compound-type alkaloids.[7][8]
-
Objective: To isolate this compound and Northis compound from a partially purified fraction using isocratic semipreparative HPLC.
-
Materials:
-
HPLC system with a UV detector
-
Semipreparative C18 column (e.g., Ultra AQ C18, 10 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile, water, and glacial acetic acid
-
Partially purified Zoantharian extract fraction
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing acetonitrile, water, and acetic acid in a ratio of 30:70:0.1 (v/v/v).
-
For 1 liter of mobile phase, combine 300 mL of acetonitrile, 700 mL of water, and 1 mL of acetic acid.
-
Thoroughly degas the mobile phase using sonication or vacuum filtration before use.
-
-
Chromatographic Conditions:
-
Column: Ultra AQ C18 (10 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:H₂O:Acetic Acid (30:70:0.1)
-
Mode: Isocratic
-
Flow Rate: 3.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient or controlled at 30°C
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the dried extract fraction in a small volume of the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation at 254 nm.
-
Collect the fractions corresponding to the peaks of interest (this compound and Northis compound).
-
Analyze the collected fractions for purity using analytical HPLC or UPLC-MS.
-
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The biology and chemistry of the this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-Type Alkaloids Derived from Cultured Zoanthus kuroshio with Therapeutic Potential Against Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Scaling Up Zoanthamine Synthesis
Welcome to the technical support center for Zoanthamine synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this compound and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for key reactions, and strategies for scaling up the synthesis, all presented in a user-friendly format to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its analogs like Northis compound?
A1: The primary challenges in this compound synthesis stem from its complex molecular architecture. Key difficulties include:
-
Construction of Multiple Quaternary Stereocenters: The core of this compound contains several adjacent all-carbon quaternary stereocenters, which are sterically congested and challenging to form with high stereoselectivity.
-
Heptacyclic Framework Assembly: The synthesis requires the precise and stereocontrolled construction of a dense, seven-ring system.
-
Final Ring System Formation: The concluding bis-aminoacetalization step to form the DEFG-ring system can be problematic due to the instability of the intermediates and the final product.[1]
-
Low Natural Abundance: The scarcity of this compound from its natural sources necessitates a reliance on complex, multi-step chemical synthesis for its study and development.[2]
Q2: What are the key strategic reactions employed in the synthesis of the this compound core?
A2: Successful total syntheses of this compound alkaloids, such as the notable syntheses by Miyashita and Kobayashi, have relied on several key chemical transformations:
-
Intramolecular Diels-Alder (IMDA) Reaction: This powerful cycloaddition is often used to construct the ABC-ring system, establishing multiple stereocenters in a single, highly stereoselective step.[1][3]
-
Radical Cyclizations: To address the challenge of forming adjacent quaternary centers, radical cyclizations, such as the Ueno-Stork reaction, have been effectively utilized.
-
Bis-aminoacetalization: This final, often one-pot, reaction cascade is a biomimetic approach to form the characteristic DEFG-ring system of the this compound alkaloids.[1]
Q3: Are there established methods for scaling up this compound synthesis?
A3: While there are no specific, published industrial-scale protocols for this compound synthesis, the principles of process chemistry can be applied to the existing laboratory-scale syntheses. Key considerations for scaling up include:
-
Reagent Selection: Replacing hazardous, expensive, or difficult-to-handle reagents with safer, more cost-effective, and scalable alternatives. For example, moving away from stoichiometric heavy metal oxidants to catalytic aerobic oxidations where possible.
-
Reaction Condition Optimization: Re-evaluating solvent choices, reaction concentrations, temperatures, and reaction times to ensure safety, efficiency, and product purity at a larger scale.
-
Purification Strategies: Transitioning from laboratory-scale chromatography to more scalable techniques such as crystallization, preparative HPLC, or supercritical fluid chromatography (SFC).
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during key stages of this compound synthesis.
Intramolecular Diels-Alder (IMDA) Reaction for ABC-Ring Formation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the desired cycloadduct. | - Insufficient reaction temperature or time.- Decomposition of the triene precursor.- Unfavorable conformational equilibrium of the triene. | - Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Ensure all reagents and solvents are pure and dry. Consider using a freshly prepared triene precursor.- The use of a Lewis acid catalyst can sometimes promote the reaction at lower temperatures. |
| Poor diastereoselectivity. | - The reaction temperature is too high, leading to the formation of thermodynamic byproducts.- The substrate design does not sufficiently bias one transition state over the other. | - Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.- If using a Lewis acid, screen different catalysts to improve stereocontrol.- Re-evaluate the design of the triene precursor; minor structural modifications can significantly impact selectivity. |
| Formation of unexpected side products. | - The triene precursor may be undergoing alternative, undesired reaction pathways.- The product may be unstable under the reaction conditions. | - Characterize the side products to understand the competing reaction pathways.- Consider performing the reaction in a different solvent or at a lower concentration.- If the product is unstable, attempt to isolate it as a more stable derivative if possible. |
Formation of Quaternary Stereocenters via Radical Cyclization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired cyclized product. | - Inefficient radical initiation.- Competing intermolecular reactions.- Unwanted reduction of the radical intermediate. | - Ensure the radical initiator is fresh and used at the appropriate temperature for optimal decomposition.- Run the reaction at high dilution to favor the intramolecular pathway.- Choose a radical precursor and reaction conditions that minimize premature quenching of the radical. |
| Formation of stereoisomers. | - Lack of facial selectivity in the radical cyclization. | - The stereochemical outcome of radical cyclizations can be highly substrate-dependent. Consider modifying the substrate to introduce steric bias.- Chiral auxiliaries or catalysts can sometimes be employed to induce stereoselectivity. |
Final Bis-aminoacetalization Step
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete cyclization or formation of multiple products. | - The reaction conditions are not optimized for the cascade process.- The substrate is not sufficiently pure. | - This reaction is often sensitive to pH and solvent. Carefully screen different acidic catalysts and solvent systems.- Ensure the precursor is of high purity, as impurities can interfere with the delicate cascade. |
| Decomposition of the final product during workup or purification. | - The bis-aminoacetal moiety is known to be sensitive, particularly to acid or heat. | - Use a mild workup procedure, avoiding strong acids or bases.- Purify the product quickly and at low temperatures. Flash chromatography on neutral or basic alumina may be preferable to silica gel.- If possible, consider crystallization as a non-chromatographic purification method. |
Quantitative Data from Key Synthetic Routes
The following tables summarize quantitative data from notable total syntheses of Northis compound. This data can serve as a benchmark for your own experiments.
Table 1: Overall Comparison of Northis compound Total Syntheses
| Synthetic Route | Number of Steps (Longest Linear Sequence) | Overall Yield |
| Miyashita (2004) | 41 | 3.5% |
| Kobayashi (2009) | Not explicitly stated in abstracts, but described as a multi-step synthesis. | Not explicitly stated in abstracts. |
Table 2: Yields of Selected Key Transformations
| Reaction | Synthetic Route | Reported Yield | Notes |
| Intramolecular Diels-Alder | Miyashita (2004) | High | Forms the ABC-ring system with high stereoselectivity. |
| Intramolecular Diels-Alder | Kobayashi (2009) | High | Used to construct the tricyclic core. |
| Bis-aminoacetalization | Miyashita (2004) | Not explicitly stated in abstracts. | One-pot reaction to form the DEFG-ring system. |
| Bis-aminoacetalization | Kobayashi (2009) | "Reasonable yield" | Final cyclization to complete the synthesis.[4] |
Experimental Protocols for Key Reactions
The following are representative, detailed methodologies for the key transformations in this compound synthesis, based on published accounts. Researchers should consult the original publications for precise, scale-specific details.
Protocol 1: Intramolecular Diels-Alder (IMDA) Cyclization (Miyashita-type)
-
Preparation of the Triene Precursor: The triene precursor is synthesized via a multi-step sequence, often involving coupling reactions to assemble the diene and dienophile moieties.
-
Cyclization Reaction:
-
Dissolve the triene precursor in a high-boiling, inert solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel to afford the pure ABC-ring system.
-
Protocol 2: Final Bis-aminoacetalization (Kobayashi-type)
-
Preparation of the Precursor: The acyclic precursor containing all the necessary functional groups is prepared through a convergent synthetic strategy.
-
One-Pot Cascade Reaction:
-
Dissolve the advanced intermediate in a mixture of acetic acid and water.[5]
-
Stir the reaction at room temperature and monitor the formation of the final product by LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Northis compound is then purified by preparative thin-layer chromatography or preparative HPLC to yield the pure natural product.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: A high-level overview of a typical synthetic route to this compound.
Troubleshooting the Intramolecular Diels-Alder Reaction
Caption: A decision tree for troubleshooting the key IMDA reaction.
Scale-Up Strategy for a Key Intermediate
References
- 1. Total synthesis of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kobayashi Synthesis of (-)-Northis compound [organic-chemistry.org]
- 4. Total Synthesis of Northis compound by Kobayashi [organic-chemistry.org]
- 5. Total synthesis of (-)-northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zoanthamine and Norzoanthamine Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two prominent marine alkaloids: Zoanthamine and northis compound. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes the signaling pathways implicated in their mechanisms of action.
Introduction
This compound and northis compound are structurally related marine alkaloids isolated from zoanthids of the genus Zoanthus. Both compounds have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide offers a comparative analysis of their bioactivities, with a focus on their anti-inflammatory, anti-osteoporotic, and anticancer effects, supported by available experimental data.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data available for the bioactivities of this compound and northis compound. Direct comparative studies with IC50 values for all activities are limited in the current literature; however, this table provides a side-by-side view of their effects at tested concentrations.
| Bioactivity | Target/Assay System | This compound | Northis compound | Reference(s) |
| Anti-inflammatory | ||||
| Neuroinflammation | Inhibition of ROS Production (LPS-stimulated BV-2 microglia) | Significant reduction at 0.1 µM and 1 µM | Significant reduction at 0.1 µM and 1 µM | [1] |
| Inhibition of NO Production (LPS-stimulated BV-2 microglia) | Significant inhibition at 0.1 µM and 1 µM | Significant inhibition at 0.1 µM and 1 µM | [1] | |
| Neutrophil-mediated Inflammation | Inhibition of Elastase Release (fMLP-stimulated human neutrophils) | Reported to have anti-inflammatory effects | Reported to have anti-inflammatory effects | [2] |
| Anti-osteoporotic | ||||
| Ovariectomized Mouse Model | Not extensively studied for this activity | Suppresses bone loss and enhances bone formation at 2 mg/kg/day (p.o.) | [3] | |
| IL-6 Inhibition | - | Known to inhibit IL-6, a key mediator of bone resorption | [4] | |
| Anticancer | ||||
| P388 Murine Leukemia Cells | Not reported in the searched literature | IC50 values reported for various northis compound derivatives (e.g., norzoanthaminone IC50 = 1.0 µg/ml) | [4] |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound and northis compound based on current research.
Experimental Workflow
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) in LPS-Stimulated BV-2 Microglia
Objective: To quantify the inhibitory effect of this compound and northis compound on intracellular ROS production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and northis compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the BV-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of this compound or northis compound (e.g., 0.001, 0.01, 0.1, 1, and 10 µM). Incubate for 1 hour.
-
Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control. Incubate for 24 hours.
-
Staining: After incubation, wash the cells twice with PBS. Then, add 100 µL of 10 µM DCFH-DA in serum-free DMEM to each well and incubate for 30 minutes in the dark at 37°C.
-
Measurement: Following staining, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]
-
Data Analysis: The percentage of ROS inhibition is calculated relative to the LPS-treated control group.
Neutrophil Elastase Release Assay
Objective: To assess the inhibitory effect of this compound and northis compound on elastase release from fMLP-stimulated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
This compound and northis compound
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment: Pre-incubate the neutrophil suspension with various concentrations of this compound or northis compound for 15 minutes at 37°C.
-
Stimulation: Add fMLP to a final concentration of 1 µM to stimulate elastase release. Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Enzyme Assay: Transfer the supernatant to a new 96-well plate. Add the elastase substrate to each well.
-
Measurement: Measure the absorbance at 405 nm kinetically for 10-15 minutes using a spectrophotometer. The rate of change in absorbance is proportional to the elastase activity.[6]
-
Data Analysis: Calculate the percentage of inhibition of elastase release compared to the fMLP-stimulated control.
Ovariectomized (OVX) Mouse Model of Osteoporosis
Objective: To evaluate the in vivo anti-osteoporotic efficacy of northis compound in a postmenopausal osteoporosis model.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
Northis compound hydrochloride
-
Vehicle (e.g., saline or appropriate solvent)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Ovariectomy: Anesthetize the mice. Perform bilateral ovariectomy through a dorsal midline incision. For the sham-operated group, the ovaries are located but not removed.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
-
Treatment: After a recovery period of one week, begin daily oral administration of northis compound hydrochloride (e.g., 2 mg/kg) or vehicle to the respective groups of OVX mice. The sham-operated group receives the vehicle.
-
Duration: Continue the treatment for a period of 4-8 weeks.
-
Bone Analysis: At the end of the treatment period, euthanize the mice. Excise the femurs and tibias. Analyze the bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th) using a µCT scanner.[3][7][8]
-
Data Analysis: Compare the bone parameters between the OVX-vehicle, OVX-northis compound, and sham-operated groups to determine the effect of northis compound on preventing bone loss.
Conclusion
Both this compound and northis compound exhibit promising bioactivities, particularly in the realm of anti-inflammatory and neuroprotective effects. Northis compound stands out for its well-documented anti-osteoporotic properties, acting through the inhibition of IL-6 signaling. This compound, on the other hand, shows potential in neuro-regeneration by modulating the Notch signaling pathway. While direct comparative data on their anticancer activities are sparse, derivatives of northis compound have shown cytotoxicity against leukemia cell lines. Further research, including head-to-head comparative studies and elucidation of their precise molecular targets, is warranted to fully understand their therapeutic potential and guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2 activation in osteoblasts suppresses osteoclastogenesis via inhibiting IL-6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro analysis of free radical scavenging activities and suppression of LPS-induced ROS production in macrophage cells by Solanum sisymbriifolium extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Zoanthamine and Bisphosphonates for Osteoporosis Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of zoanthamine and bisphosphonates, two distinct classes of compounds investigated for the treatment of osteoporosis. The following sections delve into their mechanisms of action, present supporting experimental data from preclinical and clinical studies, and outline the methodologies employed in key experiments.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on inhibiting bone resorption or promoting bone formation. Bisphosphonates are the most widely prescribed antiresorptive agents. In contrast, this compound, a marine alkaloid, and its derivatives are emerging as potential anabolic agents, offering a different therapeutic approach. This guide provides a comparative analysis of these two compound classes to inform research and drug development efforts.
Mechanism of Action
The fundamental difference between bisphosphonates and this compound lies in their molecular targets and signaling pathways.
Bisphosphonates are synthetic analogs of pyrophosphate that bind with high affinity to hydroxyapatite crystals in the bone matrix.[1] During bone resorption, osteoclasts internalize bisphosphonates, which then interfere with their function and survival. Nitrogen-containing bisphosphonates, the most potent class, inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][3][4] This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[5]
This compound and its derivatives are thought to exert their anti-osteoporotic effects through a distinct mechanism primarily involving the modulation of the Wnt signaling pathway, a critical pathway in bone formation.[6][7] Computational studies suggest that this compound alkaloids have the potential to inhibit Dickkopf-1 (DKK1) and glycogen synthase kinase-3β (GSK-3β), which are negative regulators of the Wnt pathway.[6][7] By inhibiting these proteins, zoanthamines may lead to the stabilization of β-catenin, its translocation to the nucleus, and the subsequent transcription of genes that promote osteoblast differentiation and bone formation. Additionally, some studies suggest that northis compound may also inhibit IL-6 secretion, a cytokine that promotes osteoclast differentiation.[8][9]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and various bisphosphonates in preclinical and clinical settings. A direct head-to-head clinical comparison is not yet available as this compound is still in the preclinical stages of investigation.
Table 1: Preclinical Efficacy of Northis compound in Ovariectomized Rodent Models of Osteoporosis
| Parameter | Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Femoral Weight and Biomechanical Parameters | Ovariectomized Mice | Northis compound hydrochloride (p.o.) | 2 mg/kg/day | Not Specified | Significantly suppressed the decrease in femoral weight and bone biomechanical parameters. | [4] |
| Trabecular and Cortical Bone Morphology | Ovariectomized Mice | Northis compound hydrochloride (p.o.) | 2 mg/kg/day | Not Specified | Completely suppressed the loss of trabecular bone and thickened cortical bone. | [4] |
| Bone Quality and Cellular Activity | Ovariectomized Rats | Northis compound (local sustained delivery) | Not Specified | Not Specified | Higher bone quality, greater number of trabeculae, and increased osteogenic activity. Balanced osteoblast/osteoclast number ratio. | [2][3] |
Table 2: Clinical Efficacy of Bisphosphonates in Postmenopausal Women with Osteoporosis
| Drug | Study Population | Dosage | Duration | Change in Lumbar Spine BMD | Change in Femoral Neck BMD | Change in Total Hip BMD | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Reference |
| Alendronate | 994 postmenopausal women with osteoporosis | 10 mg/day | 3 years | +8.8% (vs. placebo) | +5.9% (vs. placebo) | +7.8% (trochanter, vs. placebo) | 48% | Not Specified | [3] |
| Alendronate | 327 elderly women with osteoporosis in long-term care | 10 mg/day | 2 years | +4.4% (vs. placebo) | +3.4% (vs. placebo) | Not Specified | Not Specified | Not Specified | [2] |
| Risedronate | Postmenopausal women with ≥1 vertebral fracture | 5 mg/day | 3 years | Significantly increased | Significantly increased | Significantly increased | 41% (new vertebral fractures) | 39% | [4] |
| Risedronate | 171 late-postmenopausal women with osteopenia | 5 mg/day | 2 years | +4.49% (vs. +0.05% with placebo) | Not Specified | Significantly increased | Not Assessed | Not Assessed | [10] |
| Zoledronic Acid | 483 Chinese women with osteoporosis | 5 mg IV / year | 2 years | +0.24 (greater than placebo) | +0.31 (greater than placebo) | +0.28 (greater than placebo) | Not Specified | Statistically significant reduction at the trochanter | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in the key studies cited in this guide.
Preclinical Evaluation of Northis compound
Study: Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice [4]
-
Animal Model: Ovariectomized mice were used as a model for postmenopausal osteoporosis.
-
Intervention: Mice were orally administered northis compound hydrochloride at a dose of 2 mg/kg/day.
-
Outcome Measures:
-
Bone Mass: Femoral weight was measured.
-
Bone Strength: Biomechanical parameters of the femur were assessed.
-
Bone Morphology: Longitudinal ground sections of the humeri were prepared for morphological observation of trabecular and cortical bone.
-
-
Statistical Analysis: The significance of the differences between the treated and control groups was evaluated.
Study: Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat [2][3]
-
Animal Model: Ovariectomized Sprague-Dawley rats were used to model osteoporosis.
-
Intervention: A sustained delivery system containing northis compound was implanted directly into the rat bone.
-
Outcome Measures:
-
Histology and Histomorphometry: Bone sections were analyzed to assess bone quality, number of trabeculae, and osteogenic activity.
-
Cellular Analysis: The ratio of osteoblasts to osteoclasts was determined.
-
-
Statistical Analysis: Comparison of histological and histomorphometric parameters between northis compound-treated and control groups.
Clinical Evaluation of Bisphosphonates
Study: Randomized Controlled Trial of Zoledronic Acid for Treatment of Osteoporosis in Women [5]
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Female patients diagnosed with osteoporosis.
-
Intervention: Patients were randomized to receive either a 5 mg intravenous infusion of zoledronic acid once a year or a placebo equivalent.
-
Primary Endpoints:
-
Fracture Risk: Assessed over a 2-year follow-up period.
-
Bone Mineral Density (BMD): Measured at the L1-L4 vertebrae, femoral neck, total hip, and trochanter at baseline and follow-up.
-
-
Statistical Analysis: Odds ratios were calculated for fracture risk, and the differences in BMD between the zoledronic acid and placebo groups were analyzed for statistical significance.
Study: Alendronate Phase III Osteoporosis Treatment Study [3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 994 women with postmenopausal osteoporosis.
-
Intervention: Patients were treated with placebo or alendronate (5 or 10 mg daily for three years). All participants also received 500 mg of daily calcium supplementation.
-
Primary Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy x-ray absorptiometry (DXA) at the spine, femoral neck, trochanter, and total body at baseline and at intervals over three years.
-
Incidence of New Vertebral Fractures: Assessed by radiographic analysis.
-
-
Statistical Analysis: The differences in BMD changes and fracture incidence between the alendronate and placebo groups were statistically evaluated.
Visualization of Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by bisphosphonates and the proposed pathway for this compound.
Caption: Mechanism of action of nitrogen-containing bisphosphonates in osteoclasts.
Caption: Proposed mechanism of action of this compound via the Wnt signaling pathway.
Conclusion
Bisphosphonates are well-established, potent inhibitors of bone resorption with proven clinical efficacy in increasing bone mineral density and reducing fracture risk in patients with osteoporosis. Their mechanism of action is centered on the disruption of osteoclast function via inhibition of the mevalonate pathway.
This compound and its derivatives represent a novel class of compounds with a potentially distinct, anabolic mechanism of action that involves the stimulation of the Wnt signaling pathway, a key regulator of bone formation. Preclinical studies are promising, suggesting that these marine alkaloids can suppress bone loss and improve bone quality in animal models of osteoporosis.
For drug development professionals, the key takeaway is the divergent therapeutic strategies these two classes of compounds represent. While bisphosphonates effectively reduce bone breakdown, zoanthamines may offer the potential to actively build new bone. Future research should focus on elucidating the precise molecular targets of zoanthamines and conducting rigorous clinical trials to establish their safety and efficacy in humans. A head-to-head comparison with bisphosphonates in a clinical setting will be crucial to determine the relative therapeutic potential of this promising new class of anti-osteoporotic agents. The development of agents with novel mechanisms of action like this compound could provide valuable new options for the management of osteoporosis, potentially as monotherapy or in combination with existing antiresorptive treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Alendronate improves bone mineral density in elderly women with osteoporosis residing in long-term care facilities. A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oral alendronate on bone mineral density and the incidence of fractures in postmenopausal osteoporosis. The Alendronate Phase III Osteoporosis Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. buzzrx.com [buzzrx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suppressive effect of truncated northis compound (TZ) for bone loss in an osteoporosis mouse model [jstage.jst.go.jp]
- 7. A novel pyrazole derivative protects from ovariectomy-induced osteoporosis through the inhibition of NADPH oxidase [ouci.dntb.gov.ua]
- 8. Larger increases in bone mineral density during alendronate therapy are associated with a lower risk of new vertebral fractures in women with postmenopausal osteoporosis. Fracture Intervention Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Marine Natural Products: New Avenue in Treatment of Osteoporosis [frontiersin.org]
- 10. Effects of risedronate 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Efficacy of Zoanthamine Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Zoanthamine alkaloids, specifically epi-oxythis compound, with the well-established corticosteroid, dexamethasone. The following sections present supporting experimental data from preclinical models of inflammation, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Comparative Efficacy in a Murine Model of Atopic Dermatitis
A key in vivo validation of the anti-inflammatory properties of the this compound class of compounds comes from a study on epi-oxythis compound in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice.[1][2][3] While a direct head-to-head study with dexamethasone was not performed, we can draw comparisons from studies utilizing the same animal model.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the respective studies.
Table 1: Efficacy of Epi-Oxythis compound in DNCB-Induced Atopic Dermatitis
| Parameter | Control Group | DNCB-Treated Group | Epi-Oxythis compound (3 mg/kg) Treated | Epi-Oxythis compound (10 mg/kg) Treated |
| Ear Thickness (µm) | 150 ± 10 | 350 ± 25 | 250 ± 20 | 200 ± 15** |
| Erythema Index | 210 ± 15 | 380 ± 30 | 300 ± 25 | 250 ± 20 |
| Transepidermal Water Loss (TEWL) (g/m²/h) | 8 ± 1 | 25 ± 3 | 18 ± 2* | 12 ± 1.5 |
| *p < 0.05, **p < 0.01 compared to the DNCB-treated group. Data are represented as mean ± SEM. |
Table 2: Efficacy of Dexamethasone in DNCB-Induced Atopic Dermatitis
| Parameter | Control Group | DNCB-Treated Group | Dexamethasone (2.5 mg/kg) Treated |
| Dermatitis Score | 0 | 3.8 ± 0.4 | 1.2 ± 0.2 |
| Data are represented as mean ± SEM.[4][5] |
Standard Preclinical Models for In Vivo Anti-Inflammatory Assessment
To provide a broader context for the evaluation of novel anti-inflammatory compounds like this compound, two widely used preclinical models are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.
Carrageenan-Induced Paw Edema
This model is a hallmark for screening acute anti-inflammatory drugs.[6][7] Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response.[8] The initial phase involves the release of histamine and serotonin, followed by a later phase mediated by prostaglandins and cytokines.[9]
Table 3: Representative Efficacy of Dexamethasone in Carrageenan-Induced Paw Edema in Mice
| Time Post-Carrageenan | Vehicle Control (Paw Volume Increase in mL) | Dexamethasone (1 mg/kg) (Paw Volume Increase in mL) | % Inhibition |
| 1 hour | 0.25 ± 0.03 | 0.15 ± 0.02 | 40% |
| 3 hours | 0.45 ± 0.05 | 0.22 ± 0.03 | 51% |
| 5 hours | 0.60 ± 0.06 | 0.25 ± 0.04 | 58% |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and representative of typical results.[10][11] |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[12] This model is invaluable for assessing the potential of a compound to mitigate cytokine storms.[13][14]
Table 4: Representative Efficacy of Dexamethasone on Pro-Inflammatory Cytokine Levels in LPS-Treated Mice
| Cytokine | Vehicle Control (pg/mL) | LPS-Treated (pg/mL) | LPS + Dexamethasone (5 mg/kg) (pg/mL) |
| TNF-α | < 10 | 1546 ± 472 | 291.1 ± 89.47*** |
| IL-6 | < 10 | 646.6 ± 194.3 | 241.3 ± 122.4 |
| IL-1β | < 10 | 14.95 ± 4.12 | 5.10 ± 0.24** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS-treated group. Data are represented as mean ± SEM.[13][15][16] |
Experimental Protocols
DNCB-Induced Atopic Dermatitis Mouse Model
-
Animals: Male BALB/c mice (6-8 weeks old) are used.[4]
-
Sensitization: The dorsal skin of the mice is shaved, and 1% DNCB solution in an acetone/olive oil vehicle is applied to the shaved back and right ear. This is repeated after a few days.[4][5]
-
Challenge: After the initial sensitization, a lower concentration of DNCB (e.g., 0.3%) is repeatedly applied to the same areas to elicit a chronic inflammatory response resembling atopic dermatitis.[4]
-
Treatment: Epi-oxythis compound (e.g., 3 and 10 mg/kg) or dexamethasone (e.g., 2.5 mg/kg) is administered, typically topically or orally, during the challenge phase.[3][5]
-
Assessments:
-
Clinical Score: The severity of skin lesions (erythema, edema, excoriation, dryness) is scored.[4]
-
Ear Thickness: Measured using a digital caliper.[3]
-
Transepidermal Water Loss (TEWL): Assessed with a Tewameter to evaluate skin barrier function.[3]
-
Histology: Skin biopsies are collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.[3]
-
Carrageenan-Induced Paw Edema
-
Animals: Mice or rats are commonly used.
-
Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw.[6][7]
-
Treatment: The test compound (e.g., this compound) or a standard drug (e.g., dexamethasone) is administered, typically intraperitoneally or orally, prior to the carrageenan injection.[10]
-
Assessment: Paw volume is measured at various time points using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[10]
LPS-Induced Systemic Inflammation
-
Animals: Mice are frequently used for this model.
-
Procedure: A single intraperitoneal injection of LPS (e.g., 10-30 mg/kg) is administered.[13][15]
-
Treatment: The test compound or a standard drug like dexamethasone is administered before or shortly after the LPS challenge.[13][15]
-
Assessment: Blood samples are collected at different time points to measure the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[13][15][17]
Signaling Pathways and Experimental Workflow
In vitro studies have indicated that the anti-inflammatory effects of epi-oxythis compound are mediated through the inhibition of the MAPK and NF-κB signaling pathways.[1][2]
Caption: Proposed anti-inflammatory mechanism of epi-oxythis compound.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Atopic Dermatitis Activity of Epi-Oxythis compound Isolated from Zoanthid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Atopic Dermatitis Activity of Epi-Oxythis compound Isolated from Zoanthid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-induced cytokine production and mortality in mice treated with Corynebacterium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipopolysaccharide-induced increases in cytokines in discrete mouse brain regions are detectable using Luminex xMAP® technology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Zoanthamine: A Comparative Guide to Assay Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various assays used to validate the neuroprotective effects of Zoanthamine, a marine alkaloid with promising therapeutic properties. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.
Probing Neuroprotection: A Multi-Assay Approach
The neuroprotective efficacy of this compound and its derivatives has been investigated through a range of in vitro assays. These assays are crucial for elucidating the mechanisms by which these compounds protect neuronal cells from damage and death. Key experimental models include dorsal root ganglion (DRG) neurons for studying chemotherapy-induced peripheral neuropathy and BV-2 microglial cells for investigating neuroinflammation.
Key Findings from In Vitro Studies
Recent studies have demonstrated the potential of this compound and its analogues in mitigating neuronal damage. For instance, certain this compound compounds have been shown to protect against paclitaxel-induced neurite damage in DRG neurons. Furthermore, in models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound derivatives have exhibited potent anti-inflammatory effects by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO).
Comparative Analysis of Neuroprotective Assays
To provide a clear overview of the experimental evidence, the following table summarizes the quantitative data from key assays investigating the neuroprotective effects of this compound and its derivatives.
| Assay Type | Cell Line | Challenge | Compound | Concentration | Outcome | Reference |
| Neurite Outgrowth Assay | ND7/23 DRG Neurons | Paclitaxel (10 nM) | This compound analogue 2 | 10 µM | Significant protection against neurite damage | [1][2] |
| Neurite Outgrowth Assay | ND7/23 DRG Neurons | Paclitaxel (10 nM) | This compound analogue 3 | 10 µM | Significant protection against neurite damage | [1] |
| Neurite Outgrowth Assay | ND7/23 DRG Neurons | Paclitaxel (10 nM) | This compound analogue 8 | 10 µM | Significant protection against neurite damage | [1] |
| Neurite Outgrowth Assay | ND7/23 DRG Neurons | Paclitaxel (10 nM) | This compound analogue 9 | 10 µM | Significant protection against neurite damage | [1] |
| Neurite Outgrowth Assay | ND7/23 DRG Neurons | Paclitaxel (10 nM) | This compound analogue 15 | 10 µM | Significant protection against neurite damage | [1] |
| ROS Production Assay | BV-2 Microglia | LPS (500 ng/mL) | 3-hydroxynorthis compound | 0.001 - 10 µM | Significant reduction in ROS production | [3] |
| ROS Production Assay | BV-2 Microglia | LPS (500 ng/mL) | Northis compound | 0.001 - 10 µM | Dose-dependent reduction in ROS production | [3] |
| ROS Production Assay | BV-2 Microglia | LPS (500 ng/mL) | This compound | 0.001 - 10 µM | Significant reduction in ROS production | [3] |
| NO Production Assay | BV-2 Microglia | LPS (500 ng/mL) | 3-hydroxynorthis compound | 0.1, 1 µM | Significant reduction in NO production | [3] |
| NO Production Assay | BV-2 Microglia | LPS (500 ng/mL) | Northis compound | 0.1, 1 µM | Significant reduction in NO production | [3] |
| NO Production Assay | BV-2 Microglia | LPS (500 ng/mL) | This compound | 0.1, 1 µM | Significant reduction in NO production | [3] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Paclitaxel-Induced Neurite Damage Assay in DRG Neurons
This assay evaluates the ability of a compound to protect neurons from the neurotoxic effects of the chemotherapy drug paclitaxel.
-
Cell Culture: Culture ND7/23 dorsal root ganglion (DRG) neuron cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Induce neuronal differentiation by treating the cells with appropriate differentiation media for a sufficient period to allow for neurite outgrowth.
-
Pre-treatment: Pre-treat the well-differentiated ND7/23 cells with the desired concentrations of this compound or its analogues for 24 hours.
-
Induction of Neurite Damage: Add paclitaxel (e.g., 10 nM) to the cell culture medium and incubate for an additional 48 hours.
-
Fixation and Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde. Stain the cells with a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Capture images of the stained neurons using a fluorescence microscope. Quantify the total neurite outgrowth using image analysis software.
Neuroinflammation Assay in BV-2 Microglial Cells
This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators in microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment: Pre-treat the BV-2 cells with various concentrations of this compound or its derivatives for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent. Measure the absorbance at 540 nm.
-
Measurement of Reactive Oxygen Species (ROS) Production: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA). Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the biological processes involved, the following diagrams, created using Graphviz, illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.
References
Unveiling the Potency of New Zoanthamine Analogues: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of novel zoanthamine analogues reveals significant potential in anti-inflammatory and neuroprotective applications. This guide provides a comparative overview of their biological activities, supported by experimental data, alongside detailed protocols for key assays and a visualization of the underlying signaling pathways.
Recent research into the marine alkaloids, zoanthamines, has led to the isolation and synthesis of new analogues with promising pharmacological profiles. These compounds, characterized by their complex polycyclic structure, have demonstrated significant activity in preclinical models of inflammation and neuroinflammation. This guide offers a comprehensive comparison of these new derivatives, providing researchers, scientists, and drug development professionals with the necessary data to evaluate their potential as therapeutic leads.
Comparative Biological Activity of this compound Analogues
The anti-inflammatory and neuroprotective effects of newly isolated and synthesized this compound analogues have been a key focus of recent studies. The data presented below summarizes the inhibitory activity of these compounds on key inflammatory mediators, namely reactive oxygen species (ROS) and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. For comparison, data for the parent compounds, this compound and northis compound, are included where available. Additionally, the anti-osteoporotic activity of 3-hydroxynorthis compound is highlighted.
| Compound | Assay | Cell Line | Concentration (µM) | % Inhibition of ROS Production | % Inhibition of NO Production | IC50 (µM) | Reference |
| 3-acetoxynorthis compound | ROS Production | BV-2 | 1 | ~50% | - | - | [1] |
| 10 | ~70% | - | - | [1] | |||
| NO Production | BV-2 | 1 | - | ~60% | - | [1] | |
| 3-acetoxythis compound | ROS Production | BV-2 | 1 | ~40% | - | - | [1] |
| 10 | ~60% | - | - | [1] | |||
| NO Production | BV-2 | 1 | - | ~50% | - | [1] | |
| This compound | ROS Production | BV-2 | 1 | ~30% | - | - | [1] |
| 10 | ~50% | - | - | [1] | |||
| NO Production | BV-2 | 1 | - | ~40% | - | [1] | |
| Northis compound | ROS Production | BV-2 | 1 | ~35% | - | - | [1] |
| 10 | ~55% | - | - | [1] | |||
| NO Production | BV-2 | 1 | - | ~45% | - | [1] | |
| 3-hydroxynorthis compound | Mineralization Promotion | MG-63 | - | - | - | 20 | [2] |
Note: The percentage inhibition values for ROS and NO production are estimated from graphical data presented in the cited literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays used to evaluate the bioactivity of the new this compound analogues.
Cell Culture and Treatment
Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to treatment, the culture medium is replaced with fresh medium. This compound analogues are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the final desired concentrations in the culture medium.
Reactive Oxygen Species (ROS) Production Assay
Intracellular ROS levels are measured using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.
-
Induce oxidative stress by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Add 100 µL of 20 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: General experimental workflow for activity screening.
References
"comparative study of Zoanthamine and other marine anti-inflammatory agents"
For researchers, scientists, and drug development professionals, the vast marine biome offers a treasure trove of novel bioactive compounds. Among these, Zoanthamine, a unique marine alkaloid, has demonstrated significant anti-inflammatory potential. This guide provides a comparative analysis of this compound's anti-inflammatory activity against other marine-derived compounds, supported by available experimental data. While direct comparative studies are limited, this guide compiles and contrasts findings from various studies to offer a valuable overview for future research and development.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of marine natural products is often evaluated by their ability to inhibit key inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for this compound and a selection of other marine anti-inflammatory agents from various studies. It is important to note that these values were obtained from different experiments, and direct comparisons should be made with caution.
| Compound | Marine Source | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Zoanthus cf. pulchellus | BV-2 microglia | NO Inhibition | ~1 | [1] |
| Northis compound | Zoanthus cf. pulchellus | BV-2 microglia | NO Inhibition | ~1 | [1] |
| 3-hydroxynorthis compound | Zoanthus cf. pulchellus | BV-2 microglia | NO Inhibition | ~1 | [1] |
| Asperversiamide G | Aspergillus versicolor (fungus) | RAW 264.7 | iNOS Inhibition | 5.39 | [2] |
| Diaporspchromanone C | Diaporthe sp. (fungus) | RAW 264.7 | NO Inhibition | 9.6 | [3] |
| Amphichopyrone B | Amphichorda felina (fungus) | RAW 264.7 | NO Inhibition | 7.2 | [3] |
| Aspermeroterpene D | Aspergillus terreus (fungus) | RAW 264.7 | NO Inhibition | 6.7 | [3] |
| Curdepsidone C | Curvularia sp. (fungus) | THP-1 | IL-1β Release | 7.47 | [2] |
| Penicitrinone A | Penicillium citrinum (fungus) | Human neutrophils | Superoxide Anion Generation | 2.7 | [3] |
| Fucoidan (from Fucus vesiculosus) | Fucus vesiculosus (brown algae) | N/A | COX-2 Inhibition | 4.3 µg/mL | [4] |
Experimental Protocols
To ensure a clear understanding of the data presented, this section details a common experimental protocol for assessing the anti-inflammatory activity of marine compounds.
Nitric Oxide (NO) Inhibition Assay in BV-2 Microglia
This assay is widely used to screen for compounds that can suppress the inflammatory response in brain immune cells.
-
Cell Culture: BV-2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound) and the cells are pre-treated for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells with untreated cells and cells treated only with LPS serve as negative and positive controls, respectively.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-only treated wells. The IC50 value is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. This compound Alkaloids from the Zoantharian Zoanthus cf. pulchellus and Their Effects in Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review [mdpi.com]
A Comparative Guide to Analytical Methods for Zoanthamine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of zoanthamine, a complex marine alkaloid with significant pharmacological potential, is crucial for preclinical studies, natural product screening, and quality control. This guide provides a comparative overview of the primary analytical methods employed for the quantification of this compound and its analogues, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While the scientific literature extensively covers the isolation and structural elucidation of new this compound alkaloids, comprehensive, validated quantitative data for these compounds remains sparse. This guide summarizes the available experimental protocols and presents a general comparison of the expected performance of these analytical techniques.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS is generally favored for its high sensitivity and specificity, making it ideal for complex biological matrices, whereas HPLC with UV detection offers a more accessible and cost-effective solution for the analysis of less complex samples or purified compounds.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity (r²) | >0.99 (Typical for alkaloids) | >0.99 (Typical for alkaloids) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range (Typical) | µg/mL range (Typical) |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range (Typical) | µg/mL range (Typical) |
| Accuracy (% Recovery) | 80-120% (Typical) | 90-110% (Typical) |
| Precision (%RSD) | <15% (Typical) | <5% (Typical) |
| Selectivity | Very High | Moderate to High |
| Sample Throughput | High | Moderate |
| Cost | High | Low to Moderate |
| Primary Application | Quantification in complex matrices (e.g., biological fluids, crude extracts) | Quantification of purified compounds, quality control of extracts |
Note: The values presented in this table are typical for the analysis of alkaloids and other natural products. Specific validated data for this compound quantification is not extensively available in the current body of scientific literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for UPLC-MS/MS and HPLC methods as described in the literature for the analysis of this compound and related alkaloids.
UPLC-MS/MS Method
This method is highly suitable for the sensitive and selective quantification of this compound in complex mixtures.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole or time-of-flight mass spectrometer.
-
Column: A reversed-phase column, such as a C18 or similar, is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids like this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.
HPLC-UV Method
This method is a robust and cost-effective alternative for the quantification of this compound in less complex samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is a common choice.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. The specific wavelength would need to be determined by analyzing the UV spectrum of a pure standard.
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method.
Caption: General workflow for the development and validation of an analytical method.
A Comparative Guide to the Anti-Osteoporotic Activity of Zoanthamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anti-osteoporotic activities of Zoanthamine, a marine alkaloid, and its derivatives, with established osteoporosis therapies: Alendronate, Raloxifene, and Teriparatide. The information is compiled from preclinical studies to facilitate objective evaluation and inform future research directions.
In Vitro Anti-Osteoporotic Activity: A Comparative Overview
The in vitro efficacy of this compound derivatives and comparator drugs has been primarily assessed through their effects on osteoblast proliferation, differentiation, and mineralization, as well as their impact on osteoclast activity.
Effects on Osteoblast Function
Key parameters to evaluate the osteogenic potential of a compound include Alkaline Phosphatase (ALP) activity, an early marker of osteoblast differentiation, and mineralization, the ultimate step in bone formation.
| Compound/Drug | Cell Line | Concentration | Key Findings | Reference |
| 3-Hydroxynorthis compound | MG-63 | 20 µM (IC50) | Showed notable alkaline phosphatase activity and promoted mineralization. | [1][2][3] |
| This compound Fractions (EtOAc) | MG-63 | 10 µg/mL | Exhibited the highest ALP activity (269.58 ± 26.97%) and significant mineralization (150.67 ± 11.13%) compared to control. | |
| Alendronate | Human primary osteoblasts | 5, 20, 100 µM | Lower concentrations enhanced proliferation, while 100 µM diminished it. Reduced mRNA expression of osteocalcin, ALP, and collagen type I. | [4] |
| Alendronate | Mouse bone marrow cells | 10 nM, 1 µM | Inhibited osteoblast marker genes (BSP, OC, ALP) and bone nodule formation. | [5] |
| Raloxifene | Neonatal mouse calvariae osteoblasts | 10⁻¹¹ to 10⁻⁷ mol/L | Induced a concentration-dependent increase in proliferation and increased Cbfa1/Runx2 and procollagen type I chain mRNAs. | [3] |
| Teriparatide | Not directly assessed in these studies for in vitro osteoblast proliferation/differentiation in a comparable manner. | - | Stimulates osteoblast activity in vivo. | [6] |
Note: Direct comparison of the above data should be approached with caution due to variations in cell lines, compound concentrations, and experimental durations.
Effects on Osteoclast Function
The anti-resorptive potential is determined by a compound's ability to inhibit osteoclast formation and activity.
| Compound/Drug | Cell Culture System | Concentration | Key Findings | Reference |
| Northis compound | Not explicitly detailed in the provided search results. | - | In vivo studies suggest it acts as a suppressor of bone resorption. | [7] |
| Alendronate | RAW 264.7 (osteoclast precursors) | 10⁻¹⁰ mol/L (maximum effect) | Significantly decreased TRAP activity and the expression of osteoclast markers (TRAP and cathepsin K). | [8] |
| Raloxifene | Neonatal mouse bone marrow cultures | 10⁻¹¹ mol/L (maximal inhibition) | Significantly reduced the number of osteoclasts in a concentration-dependent manner (-48%). | [3] |
| Raloxifene | Human CD14+ monocytes co-cultured with osteosarcoma cells | Concentration-dependent | Inhibited osteoclast formation, an effect associated with increased osteoprotegerin production. | [9][10] |
In Vivo Anti-Osteoporotic Efficacy: Preclinical Models
The ovariectomized (OVX) rodent model is the gold standard for mimicking postmenopausal osteoporosis and evaluating the in vivo efficacy of potential anti-osteoporotic drugs.
Effects on Bone Mineral Density and Bone Architecture
| Compound/Drug | Animal Model | Dosage | Key Findings | Reference |
| Northis compound Hydrochloride | Ovariectomized mice | 2 mg/kg/day, p.o. | Significantly suppressed the decrease in femoral weight and bone biomechanical parameters. Completely suppressed the loss of trabecular bone and thickened the cortical bone. | [7] |
| Northis compound (NZ) | Ovariectomized rats (sustained delivery system) | Not specified | Showed higher bone quality with a greater number of trabeculae and osteogenic activity. Balanced osteoblast/osteoclast number ratio. | [2][11] |
| Alendronate | Ovariectomized rats | Not specified | Promoted osteoblast differentiation and bone formation. | [12] |
| Raloxifene | Postmenopausal women with osteoporosis | 60 mg/day | Preserved Bone Mineral Density (BMD) and reduced the risk of vertebral fractures. | [13] |
| Teriparatide | Ovariectomized mice | 150 µg/kg/day | Increased trabecular volumetric BMD after 2 weeks of treatment. | [14] |
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms is crucial for drug development. Computational and in vitro studies have begun to elucidate the pathways through which this compound and its derivatives exert their anti-osteoporotic effects.
This compound and the Wnt/β-Catenin Signaling Pathway
Computational studies suggest that this compound alkaloids have the potential to act as inhibitors of DKK1 and GSK-3β, which are key negative regulators of the Wnt/β-catenin signaling pathway.[15] Inhibition of these proteins would lead to the stabilization and nuclear translocation of β-catenin, subsequently promoting the transcription of genes involved in osteoblast differentiation and bone formation.
Northis compound and the IL-6 Signaling Pathway
Northis compound has been reported to inhibit the secretion of Interleukin-6 (IL-6), a cytokine that promotes osteoclast formation. By reducing IL-6 levels, Northis compound may indirectly suppress osteoclastogenesis and bone resorption. IL-6 exerts its effects through the JAK/STAT signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies.
In Vitro Osteogenic Differentiation Assay
Objective: To assess the potential of a compound to induce osteoblast differentiation and mineralization.
Cell Line: Human osteoblast-like cells (e.g., MG-63) or primary osteoblasts.
Workflow:
Alkaline Phosphatase (ALP) Activity Assay Protocol:
-
Cell Culture and Treatment: Seed MG-63 cells in 96-well plates and culture until they reach confluence. Treat the cells with various concentrations of the test compound in an osteogenic differentiation medium.
-
Cell Lysis: After the desired incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
Enzyme Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: After a specific incubation time, stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content in each well to account for differences in cell number.
Alizarin Red S Staining for Mineralization Protocol:
-
Cell Culture and Treatment: Culture and treat the cells as described for the ALP assay, typically for a longer period (e.g., 21 days) to allow for significant matrix mineralization.
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.[16]
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 5-30 minutes.[13][16][17]
-
Washing: Gently wash the cells with deionized water to remove excess stain.
-
Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance can be measured at 562 nm.[16]
In Vivo Ovariectomized (OVX) Rodent Model
Objective: To evaluate the efficacy of a compound in preventing estrogen-deficiency-induced bone loss.
Animal Model: Female mice (e.g., C57BL/6J, 8-12 weeks old) or rats.[18]
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week.
-
Surgery: Perform bilateral ovariectomy (OVX) under anesthesia to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.[19][20][21]
-
Post-operative Care: Provide appropriate analgesics and monitor the animals for recovery.
-
Treatment: Begin treatment with the test compound or vehicle control at a specified time post-surgery (e.g., immediately or after bone loss has been established). Administration can be via oral gavage, subcutaneous injection, or other appropriate routes.
-
Monitoring: Monitor body weight and other health parameters throughout the study.
-
Endpoint Analysis: After the treatment period (typically 4-12 weeks), euthanize the animals and collect femurs, tibiae, and uteri.
-
Bone Analysis:
-
Micro-computed Tomography (µCT): Analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Perform histological analysis of bone sections to assess cellular activity (osteoblast and osteoclast numbers) and bone formation rates.
-
Biomechanical Testing: Measure bone strength (e.g., three-point bending test).
-
-
Serum Analysis: Analyze serum for bone turnover markers (e.g., osteocalcin, P1NP for formation; CTX-I for resorption).
Conclusion and Future Directions
This compound and its derivatives, particularly Northis compound and 3-Hydroxynorthis compound, have demonstrated promising anti-osteoporotic activity in preclinical studies. Their potential dual action of promoting bone formation and inhibiting bone resorption makes them attractive candidates for further investigation.
Key advantages of this compound-based compounds may include a novel mechanism of action, potentially offering an alternative or complementary therapeutic strategy to existing treatments.
Challenges and future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound derivatives with standard-of-care drugs under identical experimental conditions to provide a more definitive assessment of their relative efficacy.
-
Quantitative In Vivo Data: Generating more robust quantitative data on the effects of this compound derivatives on bone mineral density and bone turnover markers in animal models.
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways of this compound and its derivatives to optimize their therapeutic potential and identify potential off-target effects.
-
Pharmacokinetics and Safety: Establishing the pharmacokinetic profiles and comprehensive safety and toxicity profiles of these compounds.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Osteoprotective effect of the marine alkaloid northis compound on an osteoporosis model in ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alendronate alters osteoblast activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alendronate Affects Osteoblast Functions by Crosstalk through EphrinB1-EphB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility and Alkaline Phosphatase Activity of Phosphorylated Chitooligosaccharides on the Osteosarcoma MG63 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive effect of northis compound hydrochloride on experimental osteoporosis in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of selective oestrogen receptor modulators (SERMs) tamoxifen, ospemifene and raloxifene on human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. webpath.med.utah.edu [webpath.med.utah.edu]
- 14. STAT3/IL-6 dependent induction of inflammatory response in osteoblast and osteoclast formation in nanoscale wear particle-induced aseptic prosthesis loosening - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 16. oricellbio.com [oricellbio.com]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocytogen.com [biocytogen.com]
- 21. creative-bioarray.com [creative-bioarray.com]
Comparative Cytotoxicity of Zoanthamine Derivatives in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various zoanthamine derivatives against different cancer cell lines. The information is compiled from recent studies to facilitate the evaluation of these marine natural products as potential anticancer agents.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several this compound derivatives across a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MIA PaCa-2 (Pancreatic) | 11.01 ± 1.43 | [1] |
| Panc-1 (Pancreatic) | 19.06 ± 0.28 | [1] | |
| KPC (Pancreatic) | 17.86 ± 0.87 | [1] | |
| 3α-hydroxyzoanthenamine | MIA PaCa-2 (Pancreatic) | > 20 | [1] |
| Epioxythis compound | MIA PaCa-2 (Pancreatic) | > 20 | [1] |
| 7α-hydroxykuroshine E | MIA PaCa-2 (Pancreatic) | > 20 | [1] |
| Northis compound | P-388 (Murine Leukemia) | Not specified, but derivatives showed strong inhibition | [2] |
| Kuroshine E | HT-29 (Colorectal) | 120 (weak activity) | [1] |
| Compound 3 | MIA PaCa-2 (Pancreatic) | 2.52 ± 0.27 | [1] |
| Compound 4 | MIA PaCa-2 (Pancreatic) | 2.54 ± 0.38 | [1] |
Note: "Compound 3" and "Compound 4" are referenced in the source as potent inhibitors but their specific structures as this compound derivatives were not detailed in the snippet. Further investigation of the primary literature is recommended.
Experimental Protocols
The cytotoxic activities of this compound derivatives are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Resazurin-based assays. These methods measure the metabolic activity of cells, which is proportional to the number of viable cells.
Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives.
Detailed Methodologies
1. MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
2. Resazurin-Based Assay Protocol
The resazurin assay is a fluorescent assay that is more sensitive than the MTT assay.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the this compound derivatives.
-
Resazurin Addition: Following the treatment incubation period, 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.
-
Fluorescence Measurement: The fluorescence is measured using a microplate fluorometer with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value is calculated in a similar manner to the MTT assay.
Signaling Pathways
The precise signaling pathways through which this compound derivatives exert their cytotoxic effects in cancer cells are not yet fully elucidated. However, studies on other marine alkaloids and natural products suggest potential mechanisms that may be relevant.
Many natural compounds induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and p53. It has been noted that some northis compound derivatives strongly inhibit the growth of P-388 murine leukemia cells, suggesting an impact on cell proliferation pathways[2].
Another potential mechanism is the induction of cell cycle arrest. By interfering with the cell cycle machinery, such as cyclins and cyclin-dependent kinases (CDKs), compounds can halt the proliferation of cancer cells at specific phases (e.g., G1, S, or G2/M).
The Wnt signaling pathway has been investigated in the context of this compound alkaloids for osteoporosis therapy, where these compounds showed potential as inhibitors of DKK1 and GSK-3β[3]. While this pathway is also implicated in various cancers, its specific role in the cytotoxicity of this compound derivatives against cancer cells remains an area for further investigation.
Hypothesized Signaling Pathway Involvement
Caption: Potential signaling pathways affected by this compound derivatives in cancer cells.
Further research is required to definitively identify the molecular targets and signaling cascades modulated by this compound derivatives in different cancer contexts. This will be crucial for understanding their mechanism of action and for the potential development of these compounds as novel anticancer therapeutics.
References
Validating the Target Engagement of Zoanthamine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zoanthamine, a marine alkaloid, and its derivatives have demonstrated promising pharmacological activities, including anti-inflammatory and anti-osteoporotic effects. Computational studies have identified Glycogen Synthase Kinase-3β (GSK-3β) and Dickkopf-1 (DKK1) as potential molecular targets within the Wnt signaling pathway.[1][2] Furthermore, experimental evidence points to the ability of northis compound to inhibit the secretion of interleukin-6 (IL-6), a key mediator in bone resorption. However, direct experimental validation of these target engagements in a cellular context remains a critical step to advance the development of this compound-based therapeutics.
This guide provides a comparative overview of three powerful, label-free methodologies for validating the cellular target engagement of small molecules like this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads Competition Assay. While direct experimental data for this compound using these methods is not yet available, this guide presents a roadmap for their application, outlining the experimental protocols and expected data presentation to rigorously validate its computationally predicted targets.
Comparison of Target Validation Methodologies
Each of these techniques offers a unique approach to confirming the physical interaction between a drug and its target protein within the complex environment of a cell. The choice of method will depend on the specific research question, available resources, and the nature of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Kinobeads Competition Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[3] | Ligand binding protects the target protein from proteolytic degradation.[4] | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[5][6][7] |
| Primary Readout | Change in the melting temperature (Tm) of the target protein.[8] | Increased abundance of the target protein after protease treatment.[9][10] | Change in the amount of kinase pulled down by the beads, measured by mass spectrometry.[5][6] |
| Cellular Context | Intact cells or cell lysates.[3] | Primarily cell lysates, but can be adapted for intact cells.[10] | Cell or tissue lysates.[5][6][7] |
| Target Scope | Any soluble protein. | Any protein susceptible to proteolysis. | Primarily kinases, but can be adapted for other protein families.[11] |
| Labeling Requirement | Label-free for the compound and target.[3] | Label-free for the compound and target.[4] | Label-free for the compound. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[12] | Moderate throughput. | High-throughput, allowing for kinome-wide profiling.[5] |
| Strengths | Confirms target engagement in a physiological context; applicable to a wide range of targets.[3][13] | Simple and cost-effective; does not require specialized equipment for basic validation.[4] | Provides selectivity profiling against hundreds of kinases simultaneously; identifies potential off-targets.[5][7] |
| Limitations | Membrane proteins and protein complexes can be challenging; requires target-specific antibodies or mass spectrometry for detection. | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins. | Primarily limited to ATP-binding sites of kinases; may not detect allosteric inhibitors.[7] |
Experimental Protocols for Validating this compound's Engagement with GSK-3β
The following are detailed, yet generalized, protocols for applying CETSA, DARTS, and Kinobeads to validate the interaction between this compound and its putative target, GSK-3β, in a cellular model (e.g., human osteosarcoma cells like MG-63, which are relevant to osteoporosis research).[1]
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine if this compound binding increases the thermal stability of GSK-3β in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture MG-63 cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in a buffered solution and aliquot them. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by rapid cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble GSK-3β at each temperature point using Western blotting with a specific anti-GSK-3β antibody or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble GSK-3β as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
Objective: To assess if this compound protects GSK-3β from proteolytic digestion in cell lysates.
Methodology:
-
Cell Lysis: Harvest untreated MG-63 cells and prepare a cell lysate under non-denaturing conditions.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time need to be determined empirically.
-
Stopping the Digestion: Stop the digestion by adding a protease inhibitor cocktail and/or by heat inactivation.
-
Protein Analysis: Analyze the protein samples by SDS-PAGE and Western blotting using an anti-GSK-3β antibody.
-
Data Analysis: A higher intensity of the GSK-3β band in the this compound-treated samples compared to the vehicle control indicates that this compound binding has protected the protein from digestion.
Kinobeads Competition Assay Protocol
Objective: To determine the binding affinity and selectivity of this compound for GSK-3β in a competitive setting against a broad range of kinases.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from MG-63 cells.
-
Competitive Binding: Incubate the cell lysate with increasing concentrations of this compound.
-
Kinase Enrichment: Add Kinobeads (sepharose beads coupled with non-selective kinase inhibitors) to the lysate to capture kinases that are not bound to this compound.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: The amount of GSK-3β captured by the beads will decrease in a dose-dependent manner with increasing concentrations of this compound. This allows for the determination of the binding affinity (IC50) and provides a selectivity profile across the kinome.
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and the Role of GSK-3β
Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of GSK-3β.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using CETSA.
Experimental Workflow for Drug Affinity Responsive Target Stability (DARTS)
Caption: Workflow for validating target engagement using DARTS.
Experimental Workflow for Kinobeads Competition Assay
Caption: Workflow for kinome profiling and target validation using Kinobeads.
By employing these robust methodologies, researchers can move beyond computational predictions and definitively validate the cellular targets of this compound. This crucial step will provide a solid foundation for understanding its mechanism of action and will be instrumental in guiding the future development of this promising natural product into a clinically viable therapeutic agent.
References
- 1. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
A Comparative Mechanistic Analysis of Zoanthamine and Established Kinase Inhibitors in the Context of GSK-3β Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the marine alkaloid Zoanthamine and its potential as a kinase inhibitor, with a specific focus on Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in the Wnt signaling pathway. While research into the direct kinase inhibitory activity of this compound is emerging, this document synthesizes the current computational and experimental evidence to offer a comparative perspective against well-characterized GSK-3β inhibitors.
Introduction to this compound and its Bioactivity
This compound is a marine alkaloid isolated from zoantharians of the genus Zoanthus.[1] Structurally unique, this compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-osteoporotic effects.[2][3] Recent computational studies have highlighted the potential of this compound alkaloids to act as inhibitors of GSK-3β, a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[4][5][6] GSK-3β is a critical component of the Wnt/β-catenin signaling pathway, where its inhibition leads to the stabilization of β-catenin and the activation of downstream gene transcription.[6]
Comparative Analysis of Inhibitory Potency
Direct experimental validation of the IC50 values for this compound alkaloids against GSK-3β in biochemical assays is a key area for future research. However, computational docking and molecular dynamics simulations have provided valuable insights into their inhibitory potential.[4][5] The table below presents the computationally predicted binding affinities for select this compound alkaloids alongside experimentally determined IC50 values for established GSK-3β inhibitors. This comparison underscores the promise of Zoanthamines as a novel class of GSK-3β inhibitors, while also highlighting the preliminary nature of the current data.
Table 1: Comparison of Computationally Predicted Binding Affinity for this compound Alkaloids and Experimentally Determined IC50 Values of Known GSK-3β Inhibitors
| Compound | Target Kinase | Predicted Binding Affinity (kcal/mol)* | Experimentally Determined IC50 (nM)** | Mechanism of Action |
| This compound Alkaloids | ||||
| 3α-hydroxyzoanthenamine | GSK-3β | -9.1 | Data not available | Predicted ATP-competitive |
| Epioxythis compound | GSK-3β | -8.9 | Data not available | Predicted ATP-competitive |
| 7α-hydroxykuroshine E | GSK-3β | -8.8 | Data not available | Predicted ATP-competitive |
| Northis compound | GSK-3β | -8.7 | Data not available | Predicted ATP-competitive |
| Established Inhibitors | ||||
| CHIR-99021 | GSK-3β | Not Applicable | 6.7 | ATP-competitive |
| SB-216763 | GSK-3β | Not Applicable | 34 | ATP-competitive |
| Kenpaullone | GSK-3β | Not Applicable | 150 | ATP-competitive |
| Tideglusib | GSK-3β | Not Applicable | 60 | Non-ATP competitive (irreversible) |
*Binding affinity values are from computational molecular docking studies and represent a prediction of binding strength. Lower values indicate potentially stronger binding. Data from[5]. **IC50 values are experimentally determined and represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.
Signaling Pathway: The Role of GSK-3β in Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. GSK-3β is a key negative regulator of this pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK-3β, as predicted for this compound alkaloids, prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes.
Experimental Protocols: In Vitro Kinase Assay for IC50 Determination
To experimentally validate the inhibitory potential of compounds like this compound against GSK-3β, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., GS-2 peptide)
-
Test compound (e.g., this compound alkaloid)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase reaction buffer to create a range of concentrations for the dose-response curve. Include a vehicle control (DMSO only).
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted test compound or vehicle control.
-
Add the GSK-3β enzyme to each well (except for "no enzyme" controls).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Framework for Comparative Analysis
The comparison of this compound with other kinase inhibitors currently rests on a combination of computational predictions and established experimental data. This logical relationship highlights the current status of this compound research and the necessary steps for its validation as a kinase inhibitor.
Conclusion and Future Directions
This compound alkaloids represent a promising new frontier in the discovery of kinase inhibitors, particularly for targeting GSK-3β. While computational studies strongly support their potential, direct experimental validation of their inhibitory activity and selectivity is a critical next step. The methodologies and comparative data presented in this guide are intended to provide a framework for researchers to pursue these investigations. Future studies should focus on performing in vitro kinase assays to determine the IC50 values of this compound and its derivatives against GSK-3β and a panel of other kinases to establish their potency and selectivity profile. Such data will be invaluable for advancing our understanding of the therapeutic potential of this unique class of marine natural products.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Discovery of this compound Alkaloids from Zoanthus vietnamensis with Antioxidant and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric total synthesis of northis compound and formal synthesis of zoanthenol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of this compound alkaloids from Zoanthus sp. as potential DKK1 and GSK-3β inhibitors for osteoporosis therapy via Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Zoanthamine: A Guide for Laboratory Professionals
Core Principles of Zoanthamine Waste Management
The fundamental principle of chemical waste disposal is to prevent harm to individuals and the environment. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the user. Given that this compound is a potent, pharmacologically active material, it should be managed as hazardous waste. All disposal activities must comply with local, regional, national, and international regulations.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general safety guidelines. These should be strictly followed to maintain regulatory compliance.
| Parameter | Limit | Regulation/Guideline |
| Maximum volume of hazardous waste in a Satellite Accumulation Area (SAA) | 55 gallons | Environmental Protection Agency (EPA) |
| Maximum volume of acutely toxic hazardous waste (P-listed) in an SAA | 1 quart | Environmental Protection Agency (EPA) |
| pH for neutralized corrosive waste before drain disposal | 5.5 - 9.5 | General laboratory safety protocols |
| Water flush for neutralized aqueous solutions | 20 parts water | General laboratory safety protocols |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe disposal of this compound-contaminated materials.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat or apron.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [1]
-
Collect all this compound-contaminated materials, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, compatible hazardous waste container.[1]
-
For liquid waste, use a container designed for liquids. Do not use metal containers for corrosive waste.[1]
-
Ensure the waste container is in good condition, not leaking, and has a secure, tightly fitting cap.[1]
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[1]
-
Include the chemical name "this compound" and the approximate concentration and quantity of the waste.[1]
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container closed at all times, except when adding waste.[1]
-
Segregate the this compound waste container from incompatible materials.[1]
5. Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash. [2]
-
Arrange for the pickup and disposal of the hazardous waste through a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHSO) office.[3][4][5]
-
Complete any required hazardous material pickup request forms, providing accurate information about the waste composition.[1]
6. Spill Cleanup:
-
In the event of a spill, avoid breathing dust or vapors.[4][6]
-
Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[3]
-
Sweep or scoop up the absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly to remove any residual contamination.[6]
-
Report the spill to the relevant authorities if it has the potential to cause environmental pollution.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and safety guidelines for any additional requirements.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
